molecular formula C15H19NO5 B1331246 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 510739-78-3

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Numéro de catalogue: B1331246
Numéro CAS: 510739-78-3
Poids moléculaire: 293.31 g/mol
Clé InChI: GAKOEWXKEAHTES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKOEWXKEAHTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352104
Record name 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510739-78-3
Record name 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines a piperidine-4-carboxylic acid scaffold, a common motif in pharmacologically active compounds, with a 3,4-dimethoxybenzoyl (veratroyl) group. This combination makes it a valuable intermediate for the synthesis of more complex molecules, potentially targeting a range of biological systems.[1] The piperidine moiety can enhance solubility and bioavailability, while the substituted benzoyl group provides a platform for molecular interactions with biological targets.[1] This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this target compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis and Strategic Approach

The core of the target molecule is the amide bond connecting the piperidine nitrogen to the benzoyl carbonyl group. The most logical and efficient strategy for its construction is a direct acylation of a piperidine precursor with an activated benzoic acid derivative.

A retrosynthetic analysis reveals two primary starting materials:

  • Piperidine-4-carboxylic acid (also known as isonipecotic acid)

  • 3,4-Dimethoxybenzoic acid (also known as veratric acid)

The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the synthetic strategy involves the activation of the carboxylic acid group of 3,4-dimethoxybenzoic acid. A common and highly effective method is its conversion to an acyl chloride, specifically 3,4-dimethoxybenzoyl chloride . This highly electrophilic intermediate can then readily react with the nucleophilic secondary amine of piperidine-4-carboxylic acid to form the desired amide bond.[2][3] This acylation is typically performed under Schotten-Baumann conditions , which utilize a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5][6]

Synthesis Pathway Visualization

The overall two-step synthesis is illustrated below. The first step involves the activation of 3,4-dimethoxybenzoic acid to its corresponding acyl chloride, followed by the base-mediated amide coupling with piperidine-4-carboxylic acid.

Synthesis_Pathway cluster_step2 Step 2: Schotten-Baumann Amide Coupling start1 3,4-Dimethoxybenzoic Acid intermediate 3,4-Dimethoxybenzoyl Chloride start1->intermediate Step 1: Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) product 1-(3,4-Dimethoxybenzoyl)piperidine- 4-carboxylic acid intermediate->product start2 Piperidine-4-carboxylic Acid start2->product reagent2 Base (e.g., NaOH, Triethylamine) reagent2->product

Caption: Two-step synthesis of the target compound via acyl chloride formation and Schotten-Baumann coupling.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

The activation of 3,4-dimethoxybenzoic acid is achieved by converting its carboxylic acid functional group into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides.[7][8]

  • Solvent: Anhydrous (dry) solvents like tetrahydrofuran (THF) or benzene are used to prevent the hydrolysis of both the thionyl chloride reagent and the acyl chloride product.[7][9]

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) or pyridine can accelerate the reaction.[8][9]

  • Temperature: The reaction is often refluxed or heated to ensure it proceeds to completion in a reasonable timeframe.[7][8]

Detailed Experimental Protocol: 3,4-Dimethoxybenzoyl Chloride
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), add 3,4-dimethoxybenzoic acid (18.2 g, 0.1 mol).

  • Reagent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the suspension, then add N,N-Dimethylformamide (DMF) (0.5 mL, catalytic).[9]

  • Chlorination: While stirring, add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise to the mixture at room temperature over 15 minutes.[9]

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 3,4-dimethoxybenzoyl chloride as a solid.[7][8] The product is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

This step involves the nucleophilic acyl substitution reaction between the prepared 3,4-dimethoxybenzoyl chloride and piperidine-4-carboxylic acid. The use of a base is critical to neutralize the HCl generated, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.[2][5]

Causality Behind Experimental Choices:

  • Reaction Type: The Schotten-Baumann reaction is a reliable method for acylating amines with acid chlorides, especially in a biphasic system which protects the acid chloride from excessive hydrolysis.[4][6]

  • Base: An aqueous solution of a base like sodium hydroxide (NaOH) or an organic base like triethylamine (TEA) can be used.[4][10] The aqueous base method is classic Schotten-Baumann, where the base remains in the aqueous phase to neutralize the HCl byproduct.[6]

  • Solvent System: A biphasic system (e.g., THF/water or Dichloromethane/water) is often employed. The reactants remain primarily in the organic phase, while the base in the aqueous phase neutralizes the generated acid.[6]

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[11]

  • Work-up: The reaction is quenched and then acidified. Acidification ensures that the product's carboxylic acid group is fully protonated (-COOH), which aids in its precipitation or extraction from the aqueous phase.

Detailed Experimental Protocol: Amide Coupling
  • Setup: In a 500 mL flask, dissolve piperidine-4-carboxylic acid (12.9 g, 0.1 mol) in 100 mL of a 2 M aqueous sodium hydroxide (NaOH) solution (0.2 mol). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Dissolve the crude 3,4-dimethoxybenzoyl chloride (20.1 g, 0.1 mol) from Step 1 in 100 mL of tetrahydrofuran (THF). Add this solution dropwise to the cold, stirring piperidine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel. If two layers are present, separate them. Wash the organic layer (if any) with a small amount of water. Combine all aqueous phases. b. Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by slowly adding 6 M hydrochloric acid (HCl). c. A white precipitate of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid will form. d. Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) to remove any inorganic salts. Dry the product under vacuum at 50-60 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water if necessary.

Data Summary

CompoundRoleFormulaMW ( g/mol )Typical Yield
3,4-Dimethoxybenzoic AcidStarting MaterialC₉H₁₀O₄182.17N/A
Piperidine-4-carboxylic AcidStarting MaterialC₆H₁₁NO₂129.16N/A
3,4-Dimethoxybenzoyl ChlorideIntermediateC₉H₉ClO₃200.6285-95%[9]
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acidFinal ProductC₁₅H₁₉NO₅293.3180-90%

Conclusion

The synthesis of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid is reliably achieved through a two-step sequence involving the formation of an acyl chloride followed by a Schotten-Baumann amide coupling. This pathway is efficient, high-yielding, and utilizes readily available starting materials and reagents. The principles discussed—activating a carboxylic acid and managing reaction byproducts with a base—are fundamental in organic synthesis, particularly in the construction of amide bonds for pharmaceutical applications. This guide provides a comprehensive and technically grounded framework for researchers and scientists to successfully perform this synthesis.

References

  • PrepChem.com . Synthesis of 3,4-Dimethoxybenzoyl chloride. Available from: [Link]

  • Google Patents. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • Grokipedia . Schotten–Baumann reaction. Available from: [Link]

  • SATHEE . Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Cambridge University Press . Schotten-Baumann Reaction. Available from: [Link]

  • PrepChem.com . Synthesis of 3,4-dimethoxybenzyl chloride. Available from: [Link]

  • Organic Chemistry Portal . Schotten-Baumann Reaction. Available from: [Link]

  • Wikipedia . Schotten–Baumann reaction. Available from: [Link]

  • Organic Syntheses Procedure . [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]

  • PMC . A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]

  • ChemSynthesis . 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Available from: [Link]

  • UniCA IRIS . Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link]

  • Fisher Scientific . Amide Synthesis. Available from: [Link]

  • DTIC . Piperidine Synthesis. Available from: [Link]

  • ResearchGate . Amide Bond Formation and Peptide Coupling. Available from: [Link]

  • UCL Discovery . RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • Chem-Impex . 1-Benzenesulfonyl-piperidine-4-carboxylic acid. Available from: [Link]

  • PubChem . 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxylic acid. Available from: [Link]

  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Growing Science . Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile. This technical guide provides a comprehensive exploration of the core physicochemical properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also a deeper insight into the causality behind experimental choices and the validation of analytical methodologies. The structure of this guide is intentionally fluid, designed to mirror the logical progression of scientific inquiry, from fundamental structural attributes to the more complex interplay of properties that dictate a molecule's potential as a therapeutic agent.

Chemical Identity

The foundational step in characterizing any compound is to establish its precise chemical identity.

Caption: Chemical structure of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

PropertyValueSource
IUPAC Name 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acidChemdiv[1]
Molecular Formula C₁₅H₁₉NO₅Derived from structure
Molecular Weight 293.31 g/mol Derived from formula
CAS Number Not explicitly found, but related structures are available.N/A

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. These parameters are fundamental to predicting the compound's behavior in biological systems.

Physicochemical ParameterPredicted/Experimental ValueSignificance in Drug Development
Melting Point (°C) Data not available for the specific compound. Related compounds have melting points in the range of 136-220°C.[2][3]Influences formulation, stability, and purification processes.
pKa Predicted to be around 4.5 for the carboxylic acid.Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
LogP Predicted to be in the range of 1.5 - 2.5.Indicates lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Predicted to be low, especially at acidic pH.Crucial for dissolution and absorption; a key factor in bioavailability.

In-Depth Analysis and Experimental Methodologies

Melting Point and Thermal Behavior

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. For drug substances, it is a key parameter for material characterization and is essential for the development of solid dosage forms.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5][6] This method is widely used to determine the melting point and other thermal transitions of materials.[7][8]

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[5]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-5 mg) pan Place in DSC Pan weigh->pan load Load Sample & Reference pan->load heat Heat at Constant Rate load->heat record Record Heat Flow heat->record plot Plot Thermogram record->plot determine Determine Melting Point plot->determine

Caption: Workflow for Melting Point Determination using DSC.

Acidity Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, the pKa values determine the extent of ionization at a given pH. This is of paramount importance in drug development as the ionization state affects solubility, membrane permeability, and interaction with biological targets.[9] 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid possesses a carboxylic acid group, which is expected to be the primary determinant of its acidic properties.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.[11]

Methodology:

  • Solution Preparation: A known concentration of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar (lipid-like) and a polar (aqueous) phase.[12] It is a critical parameter in drug design as it influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolism.[13][14]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[12] It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated.

  • Partitioning: A known amount of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).[12]

LogP_Determination start Start prep Prepare Saturated n-Octanol and Aqueous Phases start->prep dissolve Dissolve Compound in One Phase prep->dissolve shake Shake to Equilibrate dissolve->shake separate Separate Phases (Centrifugation) shake->separate analyze Analyze Concentration in Each Phase (HPLC) separate->analyze calculate Calculate LogP analyze->calculate end End calculate->end

Caption: Experimental Workflow for LogP Determination via the Shake-Flask Method.

Purity Assessment

Ensuring the purity of a drug substance is a critical aspect of quality control in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for purity determination.[16][17]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[18] For purity analysis, the area of the main peak corresponding to the compound of interest is compared to the total area of all peaks in the chromatogram.[18]

Methodology:

  • Sample Preparation: A solution of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is prepared in a suitable solvent.

  • HPLC System: A reversed-phase HPLC system with a C18 column and a UV detector is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks detected.[18]

Conclusion

The physicochemical properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid are integral to its potential as a therapeutic agent. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies used for their determination. A thorough understanding and precise measurement of these properties are foundational to the rational design and development of new medicines. The interplay between melting point, pKa, LogP, and solubility dictates the compound's journey through the body and its ultimate interaction with its biological target. The protocols and insights presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

  • Avdeef, A. (2012).
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Lo, Y. C., & Rife, J. E. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(8), 1052-1055. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Menczel, J. D., & Prime, R. B. (Eds.). (2009).
  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Völgyi, G., & Takács-Novák, K. (2008). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • PubChem. (n.d.). 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxylic acid. [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]

Sources

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its molecular architecture is characterized by three key functional components: a central piperidine ring, a 3,4-dimethoxybenzoyl group attached to the piperidine nitrogen, and a carboxylic acid moiety at the 4-position of the piperidine ring. This unique combination of features makes it an attractive scaffold for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. The piperidine core is a privileged structure found in numerous pharmaceuticals, while the dimethoxybenzoyl group provides specific steric and electronic properties. The carboxylic acid function acts as a versatile chemical handle for further molecular elaboration and can significantly influence the pharmacokinetic properties of derivative compounds.[1] This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and its strategic application in modern drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research. The key identifiers and calculated properties for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid are summarized below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different reaction conditions.

PropertyValueReference
CAS Number 510739-78-3[2][3]
Molecular Formula C₁₅H₁₉NO₅[2][4]
Molecular Weight 293.32 g/mol [4]
SMILES COc1ccc(cc1OC)C(=O)N1CCC(CC1)C(=O)O[4]
InChI Key GAKOEWXKEAHTES-UHFFFAOYSA-N[2]
logP (calculated) 0.1334[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 7[4]
Chemical Structure

The structural representation of the molecule is essential for understanding its chemical reactivity and potential biological interactions.

Caption: Chemical Structure of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Synthesis and Purification Protocol

The synthesis of this compound is a straightforward process rooted in fundamental amide bond formation chemistry. The most common and reliable method involves the acylation of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride. This approach is analogous to the well-established Schotten-Baumann reaction conditions often used for creating robust amide linkages.

Proposed Synthetic Workflow

The reaction proceeds by nucleophilic acyl substitution, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is crucial for scavenging the hydrochloric acid byproduct, driving the reaction to completion.

workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Piperidine Piperidine-4-carboxylic acid (CAS: 498-94-2) Reaction Amide Coupling Piperidine->Reaction Benzoyl 3,4-Dimethoxybenzoyl chloride (Reagent) Benzoyl->Reaction Solvent Anhydrous THF Reaction->Solvent in Base Triethylamine (TEA) Reaction->Base with Temp 0°C to Room Temp. Reaction->Temp at Acidify Acidify with 1M HCl Reaction->Acidify 1. Extract Extract with Ethyl Acetate Acidify->Extract 2. Dry Dry (Na₂SO₄) & Concentrate Extract->Dry 3. Purify Column Chromatography (Silica Gel) Dry->Purify 4. Product 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid (CAS: 510739-78-3) Purify->Product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar N-benzoyl piperidine derivatives.[5]

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and suspend it in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Base Addition : Cool the suspension to 0°C using an ice bath. Add triethylamine (2.5 eq) dropwise while stirring. The choice of triethylamine is critical; it is a sufficiently strong, non-nucleophilic base to neutralize the HCl generated in situ without competing with the piperidine nucleophile.

  • Acylation : Dissolve 3,4-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled reaction mixture. The slight excess of the acid chloride ensures complete consumption of the starting piperidine.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting piperidine spot is no longer visible.

  • Workup : Upon completion, acidify the reaction mixture to a pH of ~2 by adding 1M HCl. This step protonates the carboxylate product, making it soluble in organic solvents, and also protonates any excess triethylamine, rendering it water-soluble.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final compound as a solid.

Role in Medicinal Chemistry and Drug Development

The true value of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid lies not in its intrinsic biological activity, but in its function as a versatile scaffold for building libraries of more complex molecules.[6] The piperidine ring is a common structural motif in pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions for optimal target binding.[7][8]

Scaffold for Library Synthesis

The carboxylic acid group is the primary point of diversification. It can be readily converted into a wide range of functional groups, most commonly amides, by coupling with a diverse set of primary or secondary amines. This strategy allows for the systematic exploration of the chemical space around the piperidine core to optimize for potency, selectivity, and pharmacokinetic properties (ADME). For instance, derivatives of the closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid have been synthesized and evaluated as potent human carbonic anhydrase inhibitors.[9]

Caption: Use of the title compound as a scaffold to generate a diverse amide library.

Hypothetical Spectroscopic Characterization

While experimental data is definitive, the expected NMR signals can be predicted based on the known structure and data from analogous compounds like 1-benzoylpiperidine-4-carboxylic acid.[5]

  • ¹H NMR :

    • Aromatic Protons : Three protons would be expected in the aromatic region (~6.8-7.5 ppm), corresponding to the protons on the dimethoxy-substituted benzene ring.

    • Methoxy Protons : Two distinct singlets would appear further upfield, likely around 3.8-4.0 ppm, each integrating to 3H for the two -OCH₃ groups.

    • Piperidine Protons : A series of complex multiplets would be observed between ~1.7 and 4.5 ppm for the eight protons on the piperidine ring. The protons alpha to the nitrogen would be the most downfield.

    • Carboxylic Acid Proton : A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton. This signal may be exchangeable with D₂O.

  • ¹³C NMR :

    • Carbonyl Carbons : Two signals in the downfield region (~165-178 ppm) for the amide and carboxylic acid carbonyls.

    • Aromatic Carbons : Multiple signals between ~110 and 150 ppm for the carbons of the benzene ring, with the carbons attached to the methoxy groups being the most downfield.

    • Methoxy Carbons : Two signals around 55-60 ppm for the two methoxy carbons.

    • Piperidine Carbons : Signals in the aliphatic region (~25-50 ppm) corresponding to the five distinct carbons of the piperidine ring.

Conclusion

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a strategically designed chemical intermediate with significant utility for researchers, particularly those in drug development. Its straightforward synthesis, combined with the presence of a versatile carboxylic acid handle on a privileged piperidine scaffold, makes it an ideal starting point for the construction of compound libraries. By leveraging this scaffold, scientists can efficiently generate and test a multitude of novel chemical entities, accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • Chemdiv. Compound 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid.

  • CymitQuimica. 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

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  • Santa Cruz Biotechnology. 1-(3,4-Dimethoxy-benzoyl)-piperidine-4-carboxylic acid.

  • ChemicalBook. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7.

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

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  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.

  • MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

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A Technical Guide to the Spectral Analysis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The insights herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this compound.

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Molecular Formula: C₁₅H₁₉NO₅, Molecular Weight: 293.32 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating a piperidine-4-carboxylic acid scaffold and a dimethoxybenzoyl moiety.[1][2] The piperidine ring is a common motif in many pharmaceuticals, while the dimethoxybenzoyl group can influence the molecule's electronic and pharmacokinetic properties. Accurate structural elucidation through spectral analysis is paramount for its development and application. This guide provides a predictive but thorough examination of its key spectral features.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure contains several key functionalities that will give rise to characteristic spectroscopic signals.

workflow cluster_aromatic Aromatic Region cluster_methoxy Methoxy Region cluster_piperidine Piperidine Region cluster_acid Carboxylic Acid aromatic_protons ~7.0-7.2 ppm (Multiplet, 3H) methoxy_protons ~3.8 ppm (Singlet, 6H) piperidine_protons_2_6 ~3.0-4.5 ppm (Multiplet, 4H) piperidine_proton_4 ~2.5 ppm (Multiplet, 1H) piperidine_protons_3_5 ~1.5-2.0 ppm (Multiplet, 4H) acid_proton ~12.3 ppm (Broad Singlet, 1H) Molecule Molecule Molecule->aromatic_protons Molecule->methoxy_protons Molecule->piperidine_protons_2_6 Molecule->piperidine_proton_4 Molecule->piperidine_protons_3_5 Molecule->acid_proton

Figure 2. Predicted ¹H NMR signal regions for the target molecule.

Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~175Carboxylic acid carbon (-COOH)
~168Amide carbonyl carbon (C=O)
~148-150Aromatic carbons attached to methoxy groups
~125-130Aromatic quaternary carbon
~110-120Aromatic CH carbons
~56Methoxy carbons (-OCH₃)
~40-50Piperidine carbons (C-2, C-6)
~40Piperidine carbon (C-4)
~28-35Piperidine carbons (C-3, C-5)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two signals are expected in the downfield region. The carboxylic acid carbonyl will appear around 175 ppm, and the amide carbonyl will be slightly upfield at approximately 168 ppm. [3][4]* Aromatic Carbons: The aromatic region will display several signals. The carbons attached to the electron-donating methoxy groups will be the most shielded, appearing around 148-150 ppm. The other aromatic carbons will resonate between 110 and 130 ppm. [3][4]* Methoxy Carbons: The two equivalent methoxy carbons will give a single signal around 56 ppm.

  • Piperidine Carbons: The piperidine carbons will appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are expected between 40 and 50 ppm. The C-4 carbon, attached to the carboxylic acid, will be around 40 ppm. The C-3 and C-5 carbons are predicted to be in the 28-35 ppm range. [5]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

m/zAssignment
294.1392[M+H]⁺ (Monoisotopic mass: 293.1263)
316.1212[M+Na]⁺
165.0552[C₉H₉O₃]⁺ (3,4-Dimethoxybenzoyl cation)
130.0868[C₆H₁₂NO₂]⁺ (Piperidine-4-carboxylic acid fragment)
Interpretation of the Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 294.1392. The sodium adduct [M+Na]⁺ at m/z 316.1212 may also be observed.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) would likely show fragmentation at the amide bond. This would lead to two major fragments: the 3,4-dimethoxybenzoyl cation (m/z 165.0552) and a fragment corresponding to the protonated piperidine-4-carboxylic acid (m/z 130.0868).

fragmentation Parent [M+H]⁺ m/z 294.1392 Fragment1 3,4-Dimethoxybenzoyl cation m/z 165.0552 Parent->Fragment1 Amide bond cleavage Fragment2 Piperidine-4-carboxylic acid fragment m/z 130.0868 Parent->Fragment2 Amide bond cleavage

Figure 3. Predicted major fragmentation pathway in ESI-MS/MS.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Aliphatic and Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1630StrongC=O stretch (Amide)
1500-1600MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch (Ethers and Carboxylic acid)
1000-1150StrongC-N stretch
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. [6][7]* C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching of the piperidine ring and the aromatic ring.

  • Carbonyl Stretches: Two strong carbonyl (C=O) absorption bands are predicted. The carboxylic acid carbonyl will appear around 1700 cm⁻¹, while the amide carbonyl will be at a lower wavenumber, approximately 1630 cm⁻¹, due to resonance. [8][9]* Aromatic C=C Stretch: Medium intensity peaks between 1500 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

  • C-O and C-N Stretches: Strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹, will correspond to C-O stretching from the ether and carboxylic acid groups, and C-N stretching from the amide. [7][9]

Experimental Protocols

While experimental data is not publicly available, the following are standard protocols for acquiring the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

  • MS/MS Analysis: Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain fragmentation data.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • IR Spectrum Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. The detailed interpretations of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data offer a solid foundation for the structural verification of this compound. The provided protocols outline the standard methodologies for obtaining experimental data, which would be necessary to confirm these predictions. This guide serves as a valuable resource for researchers working with this molecule, enabling a more efficient and accurate analysis of its chemical properties.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors.
  • Chemdiv. (n.d.). Compound 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
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  • PubChem. (n.d.). 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid.
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  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.
  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE....
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
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  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

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1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the starting materials and synthetic strategies for the preparation of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical research. The document offers a detailed examination of the two primary synthons: the piperidine-4-carboxylic acid moiety and the 3,4-dimethoxybenzoyl moiety. We will explore the selection of commercially available precursors, the necessary activation steps, and detailed, field-proven protocols for their coupling. This guide is intended for researchers, chemists, and drug development professionals, providing the technical and causal insights necessary for efficient and scalable synthesis.

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a substituted N-acyl piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the dimethoxybenzoyl group is often used to modulate pharmacological activity. The target molecule serves as a crucial building block, particularly as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, 3,4-dimethoxybenzoyl chloride is a known intermediate for Itopride Hydrochloride, a gastroprokinetic agent.[1]

A retrosynthetic analysis of the target molecule logically disconnects at the robust amide bond, yielding two key starting fragments: a piperidine-based nucleophile and a benzoic acid-based electrophile. The successful synthesis hinges on the judicious selection of these starting materials and the method used to form the amide linkage. This guide will dissect each component, providing a clear path from raw materials to the final product.

Section 1: The Piperidine Synthon: Sourcing and Strategy

The core of the piperidine fragment is piperidine-4-carboxylic acid, also known as isonipecotic acid. This material is commercially available and serves as the most direct starting point.[2][3] However, depending on the overall synthetic scheme, solubility requirements, and the need to mitigate side reactions, several derivatives can be employed.

1.1. Piperidine-4-carboxylic Acid (Isonipecotic Acid)

This is the most straightforward starting material. As a bifunctional molecule containing both a secondary amine and a carboxylic acid, its direct use in an acylation reaction requires careful control of reaction conditions to ensure selective N-acylation without undesirable side reactions involving the carboxylic acid group. It is often supplied as a hydrochloride salt to improve stability and handling.[4]

1.2. Esters of Piperidine-4-carboxylic Acid

To enhance solubility in organic solvents and temporarily mask the reactivity of the carboxylic acid, an ester derivative, most commonly ethyl isonipecotate (ethyl 4-piperidinecarboxylate), is frequently used. This approach necessitates a final hydrolysis step to convert the ester back to the carboxylic acid after the N-acylation is complete. This strategy is advantageous as it often leads to cleaner reactions and simpler purification of the intermediate N-acylated ester. The synthesis of ethyl isonipecotate from isonipecotic acid using thionyl chloride in ethanol is a well-established procedure.[5]

1.3. N-Protected Piperidine Derivatives

In more complex syntheses, it may be necessary to perform reactions on the carboxylic acid moiety first. In such cases, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice, leading to N-Boc-piperidine-4-carboxylic acid.[6][7] This strategy is less relevant for the direct synthesis of the target molecule but is a critical consideration in multi-step drug development pathways.

Data Presentation: Comparison of Piperidine-Based Starting Materials

Starting MaterialCAS NumberMolecular FormulaCommon FormKey Considerations
Piperidine-4-carboxylic acid498-94-2C₆H₁₁NO₂Crystalline Solid[2]Direct route; potential solubility issues; requires base for N-acylation.
Piperidine-4-carboxylic acid HCl5984-56-5C₆H₁₂ClNO₂Crystalline Solid[4]More stable form; requires additional base to neutralize HCl salt.
Ethyl isonipecotate1126-09-6C₈H₁₅NO₂LiquidExcellent solubility; requires a final hydrolysis step.
N-Boc-piperidine-4-carboxylic acid84358-13-4C₁₁H₁₉NO₄Solid[6]Used when N-protection is needed for other transformations; requires deprotection.

Section 2: The Acylating Agent: Activation of 3,4-Dimethoxybenzoic Acid

The 3,4-dimethoxybenzoyl moiety is derived from 3,4-dimethoxybenzoic acid, also known as veratric acid. A direct amide coupling between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must be "activated" to form a more reactive electrophile. The most common and cost-effective method is its conversion to an acid chloride.

2.1. Preparation of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoyl chloride (veratroyl chloride) is the ideal acylating agent for this synthesis. It can be prepared from veratric acid using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is widely preferred in laboratory and industrial settings due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

The reaction is typically performed in an inert solvent such as benzene or tetrahydrofuran (THF).[8][9][10] The addition of a catalytic amount of N,N-Dimethylformamide (DMF) or pyridine can significantly accelerate the reaction.[9][10]

Experimental Protocol: Preparation of 3,4-Dimethoxybenzoyl Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet (vented to a scrubber), add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 2-3 mL per gram of acid).[10]

  • Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.05 eq).[10]

  • Reagent Addition: While stirring, add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[9][10] Gas evolution (HCl, SO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 8 hours or gently reflux for 2-5 hours until the reaction is complete (cessation of gas evolution and dissolution of the solid).[8][9][10]

  • Workup: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3,4-dimethoxybenzoyl chloride, often a light brown solid, is typically of sufficient purity to be used directly in the subsequent acylation step.[8][9]

Mandatory Visualization: Synthesis of the Acylating Agent

G Veratric_Acid 3,4-Dimethoxybenzoic Acid Acid_Chloride 3,4-Dimethoxybenzoyl Chloride Veratric_Acid->Acid_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) + cat. DMF Byproducts SO₂ (g) + HCl (g) Acid_Chloride->Byproducts Byproducts

Caption: Activation of veratric acid to its corresponding acid chloride.

Section 3: The Core Synthesis: Amide Bond Formation

With the activated acylating agent and the nucleophilic piperidine synthon in hand, the final step is the amide coupling. The Schotten-Baumann reaction is a classic and highly effective method for this transformation, involving the acylation of an amine with an acid chloride in the presence of a base.

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) (2.2 eq). Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (1.1 eq) in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or diethyl ether.

  • Reaction: Add the solution of the acid chloride dropwise to the vigorously stirred, cooled aqueous solution of the piperidine salt. A white precipitate of the product will begin to form.

  • Completion: Allow the reaction to stir vigorously in the ice bath for 1 hour and then at room temperature for an additional 2-3 hours.

  • Workup & Purification:

    • Acidify the reaction mixture to a pH of ~2-3 using concentrated hydrochloric acid (HCl). This step protonates the carboxylic acid, making it less water-soluble.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid as a solid.

Causality Behind Experimental Choices:

  • Base (NaOH): The base is crucial for two reasons. First, it deprotonates the ammonium salt of the piperidine (if starting from the HCl salt) and ensures the piperidine nitrogen is a free, reactive nucleophile. Second, it neutralizes the HCl that is generated as a byproduct of the acylation reaction, driving the reaction to completion.

  • Low Temperature: The initial reaction is conducted at a low temperature to control the exothermicity of the acylation and to minimize potential hydrolysis of the acid chloride by the aqueous base.

  • Acidification: The final product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate it, causing the neutral carboxylic acid to precipitate out of the aqueous solution for easy collection.

Mandatory Visualization: Primary Synthetic Workflow

G Schotten-Baumann Synthesis Route cluster_reactants Starting Materials Piperidine_Acid Piperidine-4-carboxylic Acid Reaction_Step Acylation Reaction (NaOH, H₂O/DCM, 0°C to RT) Piperidine_Acid->Reaction_Step Acid_Chloride 3,4-Dimethoxybenzoyl Chloride Acid_Chloride->Reaction_Step Workup Acidification (HCl) & Filtration Reaction_Step->Workup Product in situ Final_Product 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid Workup->Final_Product Isolation

Caption: Workflow for the Schotten-Baumann synthesis of the target molecule.

Section 4: Alternative Synthetic Route: The Ester Approach

An alternative and often preferred route for larger-scale synthesis involves using ethyl isonipecotate as the starting material. This avoids potential complications with the free carboxylic acid and improves reagent solubility.

  • N-Acylation: Ethyl isonipecotate is reacted with 3,4-dimethoxybenzoyl chloride in an organic solvent (e.g., DCM) with a non-aqueous base like triethylamine (Et₃N). Triethylamine acts as an HCl scavenger. The workup involves simple washing to remove the triethylamine hydrochloride salt.

  • Saponification (Hydrolysis): The resulting intermediate, ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate, is then hydrolyzed. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) in a co-solvent like ethanol or methanol, followed by acidic workup to precipitate the final carboxylic acid product.

Mandatory Visualization: Ester Hydrolysis Pathway

G Ethyl_Isonipecotate Ethyl Isonipecotate Acylation Step 1: Acylation (Acid Chloride, Et₃N) Ethyl_Isonipecotate->Acylation Intermediate_Ester Intermediate Ester Acylation->Intermediate_Ester Hydrolysis Step 2: Hydrolysis (NaOH, H₂O/EtOH, Heat) Intermediate_Ester->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

Caption: Two-step synthesis via an intermediate ester.

This two-step method adds an extra reaction to the sequence but often provides higher overall purity and yield by simplifying the purification at each stage.

Conclusion

The synthesis of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid is a robust process rooted in fundamental amide bond-forming chemistry. The selection of starting materials offers flexibility, allowing chemists to choose between a direct, one-step acylation of isonipecotic acid or a two-step approach via its ethyl ester. The key to success lies in the efficient activation of 3,4-dimethoxybenzoic acid to its highly reactive acid chloride and the careful control of the base-mediated coupling reaction. The protocols and strategic insights detailed in this guide provide a solid foundation for the successful and scalable production of this valuable pharmaceutical intermediate.

References

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  • CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
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  • N-boc-piperidine-4-carboxylic Acid. Tradeindia. [Link]

  • EP3091007A1 - Process for the preparation of piperidine compounds.
  • 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. European Patent Office. [Link]

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The Biological Versatility of Dimethoxybenzoyl Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold." This structural motif offers a unique combination of properties: its saturated, flexible chair-like conformation allows for precise three-dimensional orientation of substituents to interact with biological targets, while the basic nitrogen atom can serve as a key hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interactions. The derivatization of the piperidine core has led to the development of therapeutic agents across a wide spectrum of diseases, including neurological disorders, cancer, and infectious diseases.

This technical guide focuses on a specific and promising subclass: dimethoxybenzoyl piperidine derivatives . The incorporation of a dimethoxybenzoyl moiety introduces a unique set of electronic and steric properties, offering opportunities for fine-tuning the pharmacological profile of the parent piperidine scaffold. This document provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as acetylcholinesterase inhibitors, anticancer agents, and dopamine receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are provided to empower researchers and drug development professionals in their pursuit of novel therapeutics based on this versatile chemical scaffold.

Core Synthesis Strategies for Dimethoxybenzoyl Piperidine Derivatives

The synthesis of dimethoxybenzoyl piperidine derivatives is typically achieved through the formation of an amide bond between a piperidine precursor and a dimethoxybenzoyl chloride or carboxylic acid. The specific substitution pattern on both the piperidine and the benzoyl ring can be varied to create a library of analogs for structure-activity relationship (SAR) studies.

General Synthesis Protocol: N-Acylation of Piperidine with Dimethoxybenzoyl Chloride

This protocol outlines a representative procedure for the synthesis of a simple dimethoxybenzoyl piperidine derivative. The choice of solvent, base, and reaction conditions may be optimized for specific substrates.

Objective: To synthesize (3,4-dimethoxyphenyl)(piperidin-1-yl)methanone.

Materials:

  • Piperidine

  • 3,4-Dimethoxybenzoyl chloride

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred piperidine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (3,4-dimethoxyphenyl)(piperidin-1-yl)methanone.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow start Dissolve Piperidine & Et3N in DCM step2 Cool to 0°C start->step2 step3 Add 3,4-Dimethoxybenzoyl Chloride step2->step3 step4 Stir at Room Temperature (2-4h) step3->step4 step5 Reaction Work-up (Quench, Extract) step4->step5 step6 Wash with H2O & Brine step5->step6 step7 Dry & Concentrate step6->step7 step8 Purify (Column Chromatography) step7->step8 end_node Characterize Product (NMR, MS, IR) step8->end_node G cluster_assay Ellman's Assay Workflow start Prepare Reagents & Serially Dilute Compound step2 Add Buffer, AChE, and Compound to 96-well Plate start->step2 step3 Pre-incubate at 37°C for 15 min step2->step3 step4 Add DTNB and ATCI to Initiate Reaction step3->step4 step5 Measure Absorbance at 412 nm (Kinetic) step4->step5 step6 Calculate Reaction Rates step5->step6 step7 Determine % Inhibition step6->step7 end_node Calculate IC50 Value step7->end_node

Figure 2: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The piperidine scaffold is present in a number of anticancer agents, and derivatives of dimethoxybenzoyl piperidine have shown promising cytotoxic activity against various cancer cell lines. [1]Halogenated bis(4-methoxy/4,5-dimethoxybenzylidene)-4-piperidone curcuminoids, for instance, have demonstrated potent antiproliferative effects. [2]

Compound Class Cancer Cell Lines Activity
Halogenated bis(dimethoxybenzylidene)-4-piperidones Melanoma (518A2), Colon (HCT-116) Induction of apoptosis, cell cycle arrest at G2/M phase, anti-angiogenic activity. [2]

| Piperidine derivative DTPEP | Breast (MCF-7, MDA-MB-231) | Downregulation of PI3K/Akt and PKCα, induction of ROS-dependent apoptosis. [3]|

Mechanism of Action: The anticancer effects of these compounds are often multifactorial. Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and activation of caspase cascades. [2]Others have been shown to modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and STAT-3 pathways. [3][4]For example, the piperidine derivative DTPEP has been shown to downregulate the expression of PI3K/Akt and PKCα in breast cancer cells, leading to caspase-dependent apoptosis. [3]

G compound Dimethoxybenzoyl Piperidine Derivative ros Increased ROS compound->ros pi3k PI3K/Akt Pathway compound->pi3k Inhibits pkc PKCα Pathway compound->pkc Inhibits mito Mitochondrial Membrane Depolarization ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis proliferation Cell Proliferation & Survival pi3k->proliferation pkc->proliferation

Figure 3: Potential anticancer mechanisms of dimethoxybenzoyl piperidine derivatives.

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dimethoxybenzoyl piperidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Dopamine Receptor Modulation: Implications for Neurological and Psychiatric Disorders

The dopaminergic system is a critical target for the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction. Piperidine-based compounds have been extensively explored as dopamine receptor ligands. While specific data on dimethoxybenzoyl piperidines as dopamine receptor modulators is limited, related structures such as N-substituted piperidines and methoxyphenylpiperazines have shown significant affinity for dopamine receptors, particularly the D2 subtype. [7][8] The exploration of dimethoxybenzoyl piperidines as dopamine receptor ligands is a promising area for future research. The substitution pattern on the benzoyl ring can significantly influence the affinity and selectivity for different dopamine receptor subtypes.

This protocol describes a method for determining the binding affinity of test compounds to the dopamine D2 receptor. [9][10] Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki value for the test compound using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition binding curve.

Future Directions and Conclusion

The dimethoxybenzoyl piperidine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research, though in some areas nascent, highlights the potential of these compounds to modulate key biological targets with high potency and selectivity.

Future research should focus on several key areas:

  • Expansion of SAR Studies: Systematic modification of the substitution pattern on both the benzoyl and piperidine rings is crucial to delineate the structural requirements for optimal activity and selectivity for various targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and guide the design of next-generation derivatives.

  • Pharmacokinetic Profiling: Comprehensive in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to assess the drug-like properties of lead compounds and their potential for clinical development. [11][12] In conclusion, dimethoxybenzoyl piperidine derivatives stand as a compelling class of compounds for drug discovery. Their demonstrated activities as acetylcholinesterase inhibitors and anticancer agents, coupled with their potential as CNS-active modulators, warrant continued investigation. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the therapeutic potential of this privileged scaffold.

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discovery and history of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific initial discovery of this exact molecule is not prominently documented in publicly accessible literature, its history is intrinsically linked to the broader exploration of piperidine-based scaffolds in drug development. This document will deconstruct the compound's structural components, propose a logical synthetic pathway based on established chemical precedents, and explore its potential therapeutic applications by examining related, well-characterized molecules. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the context and potential of this and similar chemical entities.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which provides a three-dimensional framework for the precise spatial orientation of functional groups. This is critical for achieving high-affinity and selective interactions with biological targets. Furthermore, the nitrogen atom in the piperidine ring is often a key pharmacophoric feature, capable of forming hydrogen bonds or acting as a basic center.

The versatility of the piperidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 4-position of the piperidine ring is a particularly common point of substitution, as seen in numerous approved drugs. The introduction of a carboxylic acid at this position, as in piperidine-4-carboxylic acid (isonipecotic acid)[1], provides a valuable handle for further chemical elaboration and can also serve as a key interacting group with biological targets.

The Emergence of 1-(Substituted Benzoyl)piperidine-4-carboxylic Acids: A Strategic Approach in Medicinal Chemistry

The synthesis of derivatives of piperidine-4-carboxylic acid is a common strategy in the quest for novel therapeutic agents. The acylation of the piperidine nitrogen with various benzoyl chlorides is a straightforward and efficient method to generate large libraries of compounds for biological screening. The specific choice of a 3,4-dimethoxybenzoyl group in the case of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is significant. The dimethoxy substitution pattern is a well-known feature in many biologically active molecules, often influencing properties such as solubility, metabolic stability, and receptor binding.

While the exact origins of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid are not detailed in a singular, seminal publication, its existence can be logically inferred as an analog developed during systematic structure-activity relationship (SAR) studies of related compounds. For instance, various patents describe substituted 4-benzoyl piperidine derivatives as fatty acid synthase inhibitors[2] and protein kinase B inhibitors[3], suggesting that our target compound may have been synthesized in the context of oncology or metabolic disease research. The exploration of similar structures as carbonic anhydrase inhibitors also points to a potential application in this area[4].

Proposed Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

The most direct and industrially scalable approach to the synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is the acylation of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid[1]

  • 3,4-Dimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 Piperidine-4-carboxylic acid Reaction Acylation (Schotten-Baumann conditions) Reactant1->Reaction Reactant2 3,4-Dimethoxybenzoyl chloride Reactant2->Reaction Base Triethylamine in DCM Base->Reaction Workup Aqueous Workup (HCl, Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Purification->Product

Caption: Proposed synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Physicochemical and Structural Characterization

The synthesized 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid would be characterized using standard analytical techniques to confirm its identity and purity.

Property Expected Value/Observation
Molecular Formula C₁₅H₁₉NO₅[5][6]
Molecular Weight 293.31 g/mol [5]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Expected signals for aromatic protons of the dimethoxybenzoyl group, methoxy protons, and protons of the piperidine ring and carboxylic acid.
¹³C NMR (CDCl₃, 100 MHz) Expected signals for carbonyl carbons, aromatic carbons, methoxy carbons, and carbons of the piperidine ring.
Mass Spectrometry (ESI) Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight.
Purity (HPLC) >95%

Potential Pharmacological Profile and Therapeutic Applications

Based on the biological activities of structurally similar compounds, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid could be investigated for a range of therapeutic applications.

As a Protein Kinase B (Akt) Inhibitor

The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt an attractive target for drug development. A patent for protein kinase B inhibitors includes compounds with a similar piperidine core, suggesting that our target molecule could exhibit inhibitory activity against Akt and therefore have potential as an anti-cancer agent[3].

As a Fatty Acid Synthase (FASN) Inhibitor

Fatty acid synthase is overexpressed in many cancer types and is considered a promising target for oncology. Substituted 4-benzoyl piperidine derivatives have been described as FASN inhibitors[2]. The 3,4-dimethoxybenzoyl moiety could confer favorable interactions with the active site of FASN.

As a Carbonic Anhydrase Inhibitor

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors suggests that modifications of the benzoyl group, such as the introduction of dimethoxy substituents, could lead to compounds with interesting inhibitory profiles[4].

Conclusion and Future Directions

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid represents a synthetically accessible molecule with potential for further development in medicinal chemistry. While its specific history is not extensively documented, its structural features place it within a class of compounds that have shown promise in targeting key enzymes involved in cancer and other diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against a panel of relevant targets, including protein kinases, fatty acid synthase, and carbonic anhydrases. Such studies will help to fully elucidate the therapeutic potential of this and related piperidine derivatives.

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1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific compound, this document synthesizes information from structurally related molecules and outlines robust experimental protocols for determining its solubility profile. The principles discussed herein are intended to provide researchers with a strong foundational understanding to guide solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, a conformationally constrained analog of γ-aminobutyric acid (GABA)[1]. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds[2]. Understanding the solubility of this molecule is paramount for its successful application in drug discovery and development. Solubility impacts every stage of the pharmaceutical pipeline, from reaction kinetics in synthesis to the final dosage form's performance. Poor solubility can lead to challenges in achieving desired concentrations for biological screening, difficulties in purification, and inadequate absorption in vivo.

This guide will delve into the predicted solubility of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid based on its molecular structure and provide a detailed framework for its experimental determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. The structure of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid features several key functional groups that dictate its solubility behavior.

  • The Piperidine-4-carboxylic Acid Moiety: This portion of the molecule contains a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. The piperidine ring itself has a degree of polarity due to the nitrogen atom[3].

  • The 3,4-Dimethoxybenzoyl Group: The benzoyl group introduces a significant non-polar, aromatic character. The two methoxy groups add some polarity and potential for hydrogen bond acceptance. The amide linkage between the benzoyl group and the piperidine nitrogen is polar and can participate in hydrogen bonding.

The interplay between the polar carboxylic acid and amide groups and the less polar aromatic and piperidine rings suggests that the molecule as a whole is moderately polar. This structural analysis allows us to predict its general solubility in various organic solvents based on the "like dissolves like" principle[4].

Table 1: Predicted Qualitative Solubility of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese solvents are highly polar and can effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have moderate polarity and are effective at dissolving a wide range of organic compounds.
Alcohols Methanol, EthanolModerately SolubleThe polarity of alcohols allows for favorable interactions, though the non-polar regions of the molecule may limit high solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherSparingly Soluble to SolubleTHF, being more polar than diethyl ether, is expected to be a better solvent.
Esters Ethyl AcetateModerately SolubleEthyl acetate has a balance of polar and non-polar character, making it a likely solvent.
Non-polar Hexane, ToluenePoorly Soluble to InsolubleThe overall polarity of the target molecule is too high for significant solubility in non-polar solvents.
Aqueous WaterPoorly SolubleThe presence of the large, non-polar benzoyl group is expected to significantly limit solubility in water, despite the carboxylic acid. Solubility is expected to increase in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of a water-soluble carboxylate salt[5][6].

Experimental Determination of Solubility

While predictions are useful, precise quantitative solubility data must be determined experimentally. The following protocols provide a robust framework for this determination.

Qualitative Solubility Assessment

A rapid qualitative assessment can provide initial guidance for solvent selection.

Protocol:

  • Add approximately 1-2 mg of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid to a small test tube or vial.

  • Add the solvent of interest dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.

  • Continue adding solvent up to a total volume of 1 mL.

  • Visually inspect the mixture for the complete dissolution of the solid.

  • Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility[7].

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is recommended.

  • Quantification:

    • Gravimetric Method: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used[8].

    • Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the solubility based on the measured concentration and the dilution factor. This method is highly accurate and requires less compound.

Factors Influencing Solubility

The solubility of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is influenced by several interconnected factors, as illustrated in the diagram below.

G Solubility Solubility Molecule Molecular Structure Polarity Polarity (Functional Groups) Molecule->Polarity determines H_Bond Hydrogen Bonding (Donor/Acceptor) Molecule->H_Bond determines Size Molecular Size Molecule->Size determines Crystal Crystal Lattice Energy Molecule->Crystal determines Solvent Solvent Properties Solvent_Polarity Polarity Solvent->Solvent_Polarity has Solvent_H_Bond Hydrogen Bonding Solvent->Solvent_H_Bond has Temp Temperature Temp->Solubility influences Polarity->Solubility influences H_Bond->Solubility influences Size->Solubility influences Crystal->Solubility influences Solvent_Polarity->Solubility influences Solvent_H_Bond->Solubility influences

Figure 1: Key factors influencing the solubility of an organic compound.

As shown in Figure 1, both the intrinsic properties of the solute (1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid) and the properties of the solvent, along with external conditions like temperature, collectively determine the extent of solubility. For most solids, solubility in organic solvents increases with temperature[7].

Conclusion

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A Theoretical and Computational Scrutiny of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Role of In Silico Analysis

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and conformational flexibility, enabling it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including but not limited to, central nervous system modulation, anti-inflammatory, analgesic, and anticancer effects.[3][4][5]

This technical guide focuses on a specific derivative, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid , as a case study to illustrate the power of theoretical and computational chemistry in modern drug discovery.[6][7] By leveraging in silico methodologies, researchers can dissect the molecular properties, predict pharmacokinetic behavior, and hypothesize on the mechanism of action of such compounds before committing to resource-intensive laboratory synthesis and testing.[7][8] This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for the computational analysis of this promising scaffold, aimed at researchers, scientists, and drug development professionals.

Part 1: Foundational Molecular Analysis

A thorough understanding of a molecule's intrinsic properties is the bedrock of any drug discovery campaign. This section outlines the initial computational steps to characterize 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Conformational Landscape

The biological activity of a piperidine derivative is intimately linked to the conformation of its six-membered ring.[1] The chair conformation is generally the most stable, but the orientation of substituents (axial vs. equatorial) can significantly impact receptor binding. Theoretical methods are indispensable for determining the relative energies of these conformers.

Protocol: Conformational Analysis Workflow

  • 2D to 3D Structure Generation: Using a molecular editor such as ChemDraw or MarvinSketch, draw the 2D structure of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and convert it to a 3D representation.

  • Initial Geometry Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface and identify low-energy conformers. This is crucial for both the piperidine ring and the rotatable bonds of the side chains.

  • Quantum Mechanical Refinement: Subject the lowest energy conformers to a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain accurate geometries and relative energies.

  • Analysis: Analyze the resulting conformers, paying close attention to the chair, boat, and twist-boat forms of the piperidine ring and the relative energies between them.

cluster_workflow Conformational Analysis Workflow 2D_Structure 2D Structure Generation 3D_Conversion Initial 3D Conversion (Molecular Mechanics) 2D_Structure->3D_Conversion Conformer_Search Systematic/Stochastic Conformational Search 3D_Conversion->Conformer_Search QM_Optimization Quantum Mechanics Geometry Optimization (DFT) Conformer_Search->QM_Optimization Energy_Analysis Relative Energy Calculation & Conformer Selection QM_Optimization->Energy_Analysis cluster_admet The ADMET Pathway Absorption Absorption (e.g., GI Tract) Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Target Interaction with Target Site Distribution->Target Toxicity Interaction with Off-Target Sites Distribution->Toxicity Excretion Excretion (e.g., Kidneys) Metabolism->Excretion

Caption: The journey of a drug candidate through the body (ADMET).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. [1][8]It is instrumental for screening virtual compound libraries and generating hypotheses about ligand-receptor interactions.

Protocol: Structure-Based Molecular Docking

  • Target Identification & Preparation:

    • Identify a potential biological target (protein receptor, enzyme) based on the pharmacology of similar piperidine derivatives.

    • Download the 3D crystal structure of the target from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. If a co-crystallized ligand is present, it can be used for binding site definition and protocol validation.

  • Ligand Preparation:

    • Use the lowest energy 3D conformer of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the active site of the target protein.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide) to sample various poses of the ligand within the active site and score them based on a scoring function.

  • Pose Analysis & Validation:

    • Visualize the top-scoring poses using molecular graphics software (e.g., PyMOL, Chimera).

    • Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.

    • If possible, validate the docking protocol by redocking the native ligand and calculating the Root Mean Square Deviation (RMSD) from its crystal pose. An RMSD < 2.0 Å is generally considered a successful validation.

cluster_docking Molecular Docking Workflow Target_Prep Target Preparation (Add Hydrogens, Remove Water) Grid_Gen Binding Site Definition (Grid Box Generation) Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Energy Minimization) Docking Docking Simulation (Pose Generation & Scoring) Ligand_Prep->Docking Grid_Gen->Docking Analysis Pose Analysis (Interactions, Binding Energy) Docking->Analysis

Caption: A standard workflow for a molecular docking simulation.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-receptor complex over time. [1][6]This method simulates the movement of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the complex.

Protocol: Generalized MD Simulation Workflow

  • System Preparation:

    • Start with the best-docked pose of the ligand-protein complex.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by adding explicit water molecules.

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization: Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and then equilibrate it under constant pressure. This allows the solvent and ions to relax around the complex.

  • Production Run: Run the simulation for a desired length of time (typically nanoseconds to microseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the saved trajectory to calculate properties such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Conclusion and Future Outlook

The theoretical studies outlined in this guide provide a robust framework for the initial stages of drug discovery and development for compounds like 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. By integrating conformational analysis, quantum chemistry, ADMET profiling, molecular docking, and molecular dynamics, researchers can build a comprehensive in silico profile of a molecule. This computational data allows for the prioritization of candidates for synthesis, helps in designing more potent and selective analogs, and ultimately accelerates the journey from a chemical concept to a potential therapeutic agent. The insights gained from these theoretical approaches are not an endpoint but rather a powerful starting point for hypothesis-driven experimental validation.

References

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Unlocking the Therapeutic Potential of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores can yield novel molecular entities with significant therapeutic promise. 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid emerges as a compound of considerable interest, wedding the versatile piperidine-4-carboxylic acid scaffold with the biologically relevant 3,4-dimethoxybenzoyl moiety. The piperidine ring is a cornerstone in medicinal chemistry, prevalent in numerous drug classes, while the 3,4-dimethoxybenzoyl group, derived from veratraldehyde, is a known intermediate in the synthesis of cardiovascular and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive overview of the potential research applications of this compound, grounded in the established pharmacology of its constituent parts, and offers detailed experimental workflows for its investigation.

The benzoylpiperidine framework itself is recognized as a "privileged structure," particularly in the development of atypical antipsychotic agents that target serotonin receptors.[5] The strategic placement of the carboxylic acid group on the piperidine ring offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document serves as a roadmap for researchers and drug development professionals to explore the untapped potential of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Part 1: Potential Research Applications

Based on the structural components of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, several compelling avenues for research present themselves. The following sections outline these potential applications, drawing parallels with structurally and functionally related molecules.

Modulator of Serotonin (5-HT) Receptors

The presence of the benzoylpiperidine core strongly suggests a potential interaction with serotonin receptors, particularly the 5-HT2A subtype.[5] This receptor is a key target for atypical antipsychotic drugs. The 3,4-dimethoxy substitution on the benzoyl ring may influence receptor affinity and selectivity.

Hypothesized Mechanism: The compound may act as an antagonist or partial agonist at 5-HT2A receptors, modulating downstream signaling pathways implicated in neuropsychiatric disorders.

Potential Therapeutic Indications:

  • Schizophrenia

  • Depression

  • Anxiety Disorders

Sigma (σ) Receptor Ligand

Derivatives of 1-aralkyl-4-benzylpiperidine have demonstrated high affinity for σ receptors, which are implicated in a variety of neurological and psychiatric conditions.[6] The structural resemblance of the target compound to these known σ ligands warrants investigation into its potential activity at these receptors.

Hypothesized Mechanism: The compound may bind to σ1 and/or σ2 receptors, influencing cellular processes such as ion channel function, neurotransmitter release, and intracellular calcium signaling.

Potential Therapeutic Indications:

  • Neuropathic Pain

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

  • Drug Addiction

Antimicrobial Agent

The 3,4-dimethoxybenzoyl moiety is a known component of certain antimicrobial drugs.[3] Furthermore, various piperidine derivatives have been explored for their antibacterial and antifungal properties.[7] This convergence of structural motifs suggests a potential for antimicrobial activity.

Hypothesized Mechanism: The compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism would likely depend on the microbial species.

Potential Targets:

  • Gram-positive and Gram-negative bacteria

  • Fungal pathogens

Part 2: Experimental Workflows and Protocols

To validate the hypothesized research applications, a systematic and rigorous experimental approach is essential. The following protocols provide a detailed framework for the initial characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

In Vitro Pharmacological Profiling

A foundational step in characterizing a novel compound is to determine its binding affinity and functional activity at the hypothesized molecular targets.

2.1.1. Radioligand Binding Assays

This technique is employed to determine the affinity of the compound for specific receptors.

Experimental Protocol: 5-HT2A Receptor Binding Assay

  • Preparation of Membranes: Obtain cell membranes from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Radioligand: Use a known high-affinity radioligand for the 5-HT2A receptor, such as [3H]ketanserin.

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar protocol can be adapted for σ receptor binding assays using appropriate radioligands (e.g., -pentazocine for σ1 receptors).

2.1.2. Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Experimental Protocol: Calcium Mobilization Assay for 5-HT2A Receptor

  • Cell Culture: Culture a cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add varying concentrations of the test compound to the cells.

  • Agonist Challenge (for antagonist testing): After a pre-incubation period with the test compound, stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis:

    • For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50 value.

    • For antagonist activity, determine the shift in the agonist dose-response curve to calculate the pA2 value.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial properties of the compound, standardized susceptibility tests should be performed.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria or fungi.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical In Vitro Data Summary

Assay TypeTargetParameterHypothetical Value
Radioligand Binding5-HT2A ReceptorKi (nM)50
Functional Assay5-HT2A ReceptorpA27.5
Radioligand Bindingσ1 ReceptorKi (nM)120
Antimicrobial SusceptibilityStaphylococcus aureusMIC (µg/mL)16
Antimicrobial SusceptibilityEscherichia coliMIC (µg/mL)>64
Antimicrobial SusceptibilityCandida albicansMIC (µg/mL)32

Part 3: Visualizing the Path Forward

The following diagrams illustrate the proposed research workflow and a potential signaling pathway for further investigation.

Diagram 1: Experimental Workflow for Compound Characterization

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_invitro In Vitro Evaluation cluster_sar Lead Optimization cluster_invivo In Vivo Validation synthesis Synthesis of 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid purity Purity Assessment (NMR, MS, HPLC) synthesis->purity binding Radioligand Binding Assays (5-HT2A, Sigma Receptors) synthesis->binding antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) synthesis->antimicrobial functional Functional Assays (e.g., Calcium Mobilization) binding->functional sar Structure-Activity Relationship (SAR) Studies functional->sar antimicrobial->sar admet In Vitro ADMET Profiling sar->admet animal_models Animal Models of Disease (e.g., Schizophrenia, Pain) admet->animal_models

Caption: A streamlined workflow for the characterization and development of the lead compound.

Diagram 2: Hypothesized 5-HT2A Receptor Antagonism Pathway

signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor gq Gq Protein receptor->gq Activates serotonin Serotonin serotonin->receptor Activates compound Test Compound (Antagonist) compound->receptor Blocks plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc

Caption: A simplified diagram of the Gq-coupled 5-HT2A receptor signaling cascade and the proposed point of intervention.

Conclusion and Future Directions

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid represents a promising starting point for the development of novel therapeutics. Its modular structure allows for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on a comprehensive SAR study, exploring variations in the substitution pattern of the benzoyl ring and modifications of the carboxylic acid moiety to amides or esters. The insights gained from the proposed experimental workflows will be instrumental in guiding these optimization efforts and ultimately unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE.
  • Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ACS Publications. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • ChemicalBook. What is 3,4-Dimethoxybenzaldehyde?
  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Sigma-Aldrich. 3,4-Dimethoxybenzoyl chloride 98 3535-37-3.
  • ResearchGate. (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

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Methodological & Application

synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a chemical intermediate with a scaffold that is relevant in medicinal chemistry and drug development.[1][2] The structure combines a piperidine-4-carboxylic acid moiety, a common element in pharmacologically active compounds, with a dimethoxybenzoyl group. This application note provides a detailed, reliable, and reproducible experimental protocol for the synthesis of this target compound via an amide coupling reaction, specifically under Schotten-Baumann conditions. The chosen methodology is robust, high-yielding, and employs readily available starting materials, making it suitable for both academic research and process development settings.

The scientific integrity of this protocol is grounded in explaining the causal relationships behind each procedural choice. The synthesis relies on the nucleophilic acyl substitution of 3,4-dimethoxybenzoyl chloride with piperidine-4-carboxylic acid. The Schotten-Baumann reaction conditions, utilizing a biphasic solvent system with an aqueous base, are particularly well-suited for this transformation.[3][4] The base serves the dual purpose of neutralizing the hydrochloric acid byproduct, which drives the reaction to completion, and deprotonating the carboxylic acid of the starting material, rendering it soluble in the aqueous phase as its carboxylate salt.[5] This approach effectively prevents the unwanted hydrolysis of the acid chloride while facilitating the desired amidation.[3]

Reaction Scheme

The overall reaction is the acylation of the secondary amine of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride.

Caption: Synthesis of the target compound via Schotten-Baumann reaction.

Materials and Equipment

Reagents & Solvents
Reagent/SolventFormulaMW ( g/mol )QuantityMoles (mmol)Eq.Notes
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.165.00 g38.71.0Also known as Isonipecotic acid
3,4-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.628.55 g42.61.1Corrosive, moisture-sensitive
Sodium Hydroxide (NaOH)NaOH40.003.41 g85.22.2Caustic
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--Solvent
Deionized WaterH₂O18.02100 mL--Solvent
Hydrochloric Acid (6 M)HCl36.46~20 mL--For acidification
Equipment
  • 250 mL two-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • 500 mL separatory funnel

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Vacuum oven

Experimental Protocol

This protocol details the synthesis on a 38.7 mmol scale. Adjust quantities as needed, maintaining the molar equivalents.

Step 1: Preparation of Reactant Solutions
  • Aqueous Phase Preparation : In a 250 mL beaker, dissolve sodium hydroxide (3.41 g, 85.2 mmol) in deionized water (50 mL). Once fully dissolved, add piperidine-4-carboxylic acid (5.00 g, 38.7 mmol). Stir until a clear, homogeneous solution is obtained. Cool this solution in an ice bath.

    • Rationale : Using two equivalents of NaOH ensures the carboxylic acid is fully deprotonated to its soluble sodium salt and provides a full equivalent to neutralize the HCl generated during the reaction.[5] Cooling mitigates the exothermic nature of the upcoming reaction.

  • Organic Phase Preparation : In a separate 100 mL beaker, dissolve 3,4-dimethoxybenzoyl chloride (8.55 g, 42.6 mmol) in dichloromethane (DCM, 100 mL).

    • Rationale : 3,4-dimethoxybenzoyl chloride is the limiting reagent's acylating partner. A slight excess (1.1 eq) is used to ensure the complete consumption of the more valuable piperidine starting material. DCM is an excellent solvent for the acid chloride and is immiscible with water, creating the necessary biphasic system.[4]

Step 2: The Acylation Reaction

G A Combine aqueous solution of piperidine-4-carboxylate in a 250 mL RBF with vigorous stirring in an ice bath. B Add the DCM solution of 3,4-dimethoxybenzoyl chloride dropwise via addition funnel over 30-45 minutes. A->B C Maintain temperature at 0-5 °C during addition. B->C D Remove ice bath and stir at room temperature for 2-3 hours. C->D E Monitor reaction completion using TLC (e.g., 10% MeOH in DCM). D->E

Caption: Workflow for the Schotten-Baumann acylation step.

  • Transfer the cold aqueous solution from Step 1.1 into a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit a dropping funnel containing the DCM solution of 3,4-dimethoxybenzoyl chloride to the flask.

  • With vigorous stirring, add the acid chloride solution dropwise to the aqueous solution over approximately 30-45 minutes, ensuring the internal temperature remains between 0 and 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

    • Rationale : Vigorous stirring is crucial to maximize the surface area between the two immiscible phases, which is where the reaction occurs.[3] A slow, controlled addition at low temperature prevents a rapid exotherm and minimizes side reactions, such as the hydrolysis of the acid chloride.

Step 3: Work-up and Product Isolation
  • Phase Separation : Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate fully. Drain the lower organic (DCM) layer and set it aside.

  • Product Extraction (Optional but Recommended) : Extract the aqueous layer with an additional portion of DCM (25 mL) to recover any dissolved product. Combine this with the initial organic layer. Discard the combined organic layers as the product is in the aqueous phase as its salt.

  • Acidification and Precipitation : Cool the aqueous layer in an ice bath. With stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH. Continue adding acid until the pH is approximately 2-3. A thick white precipitate will form.

    • Rationale : The product exists as the water-soluble sodium carboxylate salt in the basic aqueous layer. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which has low aqueous solubility and precipitates out of the solution.[6]

  • Filtration and Washing : Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with two portions of cold deionized water (2 x 25 mL) and then with one portion of cold diethyl ether (25 mL).

    • Rationale : Washing with cold water removes residual inorganic salts (NaCl). The diethyl ether wash helps to remove any non-polar organic impurities.[7]

  • Drying : Dry the collected solid in a vacuum oven at 50-60 °C overnight to a constant weight.

Product Characterization

The final product should be a white to off-white solid. The identity and purity should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₅H₁₉NO₅
Molecular Weight 293.32 g/mol
Appearance White to off-white solid
Yield Typically >85%
Melting Point To be determined experimentally
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spec (ESI-MS) m/z = 294.1 [M+H]⁺, 292.1 [M-H]⁻
  • Analytical Control : Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[8][9]

Safety and Handling Precautions

  • 3,4-Dimethoxybenzoyl chloride : This reagent is corrosive and causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[12][13] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Sodium Hydroxide (NaOH) : A caustic solid that can cause severe burns. Avoid contact with skin and eyes.

  • Dichloromethane (DCM) : A volatile solvent. Handle in a well-ventilated area or fume hood.

  • Hydrochloric Acid (HCl) : Corrosive. Handle with care, wearing appropriate PPE. The acidification step should be performed slowly in an ice bath to control the exotherm from the neutralization reaction.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • Chemnoted. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Fast Screening Methods for the Analysis of Topical Drug Products. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This molecule, possessing a core piperidine structure, is representative of a class of compounds with significant interest in pharmaceutical development as synthetic intermediates and building blocks for novel therapeutic agents.[1] Ensuring the identity, purity, and structural integrity of such compounds is paramount for reproducible research and development outcomes. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Molecular Overview

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a bifunctional organic molecule featuring a piperidine-4-carboxylic acid core (a derivative of isonipecotic acid) acylated at the nitrogen atom with a 3,4-dimethoxybenzoyl group.[2][3] The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The dimethoxybenzoyl moiety and the carboxylic acid handle provide key points for further chemical modification.

Robust analytical characterization is a non-negotiable cornerstone of drug discovery and development. It validates synthetic routes, quantifies purity by identifying and measuring impurities, confirms molecular structure, and provides essential data for regulatory submissions. The following protocols are designed to form a self-validating system for the complete characterization of this target molecule.

Molecular Structure and Properties:

  • Compound Name: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Molecular Formula: C₁₅H₁₉NO₅

  • Molecular Weight: 293.32 g/mol

  • Monoisotopic Mass: 293.12632 Da



Integrated Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. The following workflow ensures that chromatographic purity, molecular identity, and detailed structural features are sequentially and systematically confirmed.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation Sample Sample Received (Target Compound) HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Assess Purity LCMS LC-MS (Identity Confirmation) HPLC->LCMS Confirm Mass NMR NMR (1H & 13C) (Structural Confirmation) LCMS->NMR Elucidate Structure FTIR FTIR (Functional Groups) NMR->FTIR Report Final Characterization Report FTIR->Report Consolidate Data

Caption: Integrated workflow for compound characterization.

Chromatographic Purity: HPLC-UV

Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The dimethoxybenzoyl group provides a strong chromophore for reliable UV detection.

Expert Insight: The choice of a C18 column provides excellent hydrophobic retention for the benzoyl moiety. Using a gradient elution from high aqueous content to high organic content ensures that both polar and non-polar impurities are effectively resolved and eluted. Formic acid is used as a mobile phase modifier to protonate the carboxylic acid, leading to better peak shape and ensuring compatibility with mass spectrometry.[4]

Protocol 3.1: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II) is suitable.[4]

    ParameterRecommended Setting
    Column Reversed-phase C18, 2.6 µm, 4.6 x 50 mm (e.g., Phenomenex Kinetex)[4]
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Elution 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 5% B over 0.1 min; hold for 1.9 min.
    Flow Rate 1.0 mL/min
    Column Temperature 40 °C
    Injection Volume 5 µL
    UV Detection 254 nm and 280 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time (t_R_) of the main peak should be consistent across injections.

Molecular Identity: LC-MS

Principle: Coupling liquid chromatography with mass spectrometry provides definitive confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]+, which are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Protocol 4.1: LC-MS Identity Confirmation
  • Sample Preparation:

    • Use the same sample prepared for HPLC analysis (Protocol 3.1).

  • Instrumentation and Conditions:

    • Use the same HPLC method as described in Protocol 3.1.

    • The HPLC eluent is directed into the ESI source of the mass spectrometer.

    ParameterRecommended Setting
    Ionization Mode Electrospray Ionization (ESI), Positive
    Mass Scan Range 100 - 500 m/z
    Capillary Voltage 3500 - 4000 V
    Gas Temperature 300 - 350 °C
  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Identify the m/z values for the expected molecular ions.

    Ion SpeciesTheoretical m/z
    [M+H]⁺ 294.1336
    [M+Na]⁺ 316.1155
    [M+K]⁺ 332.0895
    • The presence of the [M+H]+ ion at m/z ≈ 294.13 confirms the molecular weight of the compound. Adducts with sodium [M+Na]+ and potassium [M+K]+ are also commonly observed and further corroborate the identity.[5]

Structural Elucidation: NMR Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Expert Insight: DMSO-d₆ is a suitable solvent as it will dissolve the carboxylic acid readily. The acidic proton of the carboxyl group may be broad or exchange with residual water in the solvent.[6] 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignment of all signals if the 1D spectra are complex or overlapping.[7]

Protocol 5.1: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Interpretation and Expected Signals:

    Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
    Carboxylic Acid (-COOH) 12.0 - 12.5 (broad s, 1H)~174-176
    Aromatic (-ArH) 6.9 - 7.1 (m, 3H)~110-122 (CH), ~148-152 (C-O)
    Methoxy (-OCH₃) ~3.8 (s, 6H)~55-56
    Piperidine (axial/eq) 1.5 - 4.5 (m, 9H)~28-30 (CH₂), ~40-45 (CH₂, CH-N)
    • ¹H NMR: Expect distinct singlets for the two methoxy groups, a multiplet system in the aromatic region, and a complex set of multiplets for the piperidine ring protons due to chair conformations and axial/equatorial environments.[8] The carboxylic acid proton will appear as a very broad singlet far downfield.

    • ¹³C NMR: Expect signals for the amide carbonyl (~168-170 ppm), the carboxylic acid carbonyl (~175 ppm), six aromatic carbons (four CH, two quaternary), two methoxy carbons, and four distinct carbons for the piperidine ring.[6]

Functional Group Analysis: FTIR Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Protocol 6.1: FTIR Analysis
  • Sample Preparation:

    • The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and requires no sample preparation other than placing a small amount of the solid powder onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.[9]

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000 - 400 cm⁻¹.

  • Data Interpretation and Expected Absorption Bands:

    Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
    Carboxylic Acid O-H 2500 - 3300 (very broad)O-H Stretch
    Aromatic C-H 3000 - 3100 (sharp)C-H Stretch
    Aliphatic C-H 2850 - 2980C-H Stretch
    Carboxylic Acid C=O 1700 - 1725C=O Stretch (dimerized)
    Amide C=O 1620 - 1650C=O Stretch (amide I band)
    Aromatic C=C 1580 - 1600 & 1450 - 1500C=C Ring Stretch
    Aromatic C-O (Ether) 1230 - 1270 & 1020 - 1040C-O Stretch (asymmetric/sym)
    • The spectrum should clearly show a very broad O-H stretch from the carboxylic acid, a strong carbonyl peak for the carboxylic acid around 1710 cm⁻¹, and a distinct, strong amide carbonyl peak around 1630 cm⁻¹.[6][10]

References

  • SIELC Technologies. (n.d.). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Murata, Y., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][11][12]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(18), 2445-2448. Retrieved from [Link]

  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Fahelelbom, K. M., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Krasavin, M., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 10676-10688. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ). [Image]. Retrieved from [Link]

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Application Note: Elucidating the Mechanism of Action of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a novel synthetic compound featuring a piperidine scaffold, a structure prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The piperidine moiety is often a key component in molecules targeting the central nervous system and in various other therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][4] Given its unique structure, understanding the mechanism of action (MoA) of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is critical for evaluating its therapeutic potential.

This guide provides a comprehensive, phased approach to systematically investigate the MoA of this compound. The protocols outlined herein are designed to first identify the molecular target and then to characterize the downstream cellular and signaling consequences of the drug-target interaction. Based on the structural motifs present in the molecule, we hypothesize that its primary target may be a G protein-coupled receptor (GPCR), a large family of receptors that are the target of approximately 35% of all approved drugs.[5][6][7] Specifically, we will proceed with the hypothesis that the compound acts as an antagonist on a chemokine receptor, a subfamily of GPCRs that are central regulators of cell migration in immunity and inflammation.[8][9][10]

Phase 1: Target Identification and Binding Characterization

The initial phase focuses on confirming a direct interaction between the compound and its putative molecular target. This is achieved through binding assays that measure the affinity and kinetics of the interaction.

Protocol 1.1: Competitive Radioligand Binding Assay

Principle: This assay quantifies the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.[11][12][13] The displacement curve is used to determine the inhibitory constant (Ki), a measure of the compound's binding affinity.[11][14]

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the candidate chemokine receptor (e.g., CXCR4 or CCR5).[14]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-SDF-1α for CXCR4) and a range of concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.[11][14]

  • Incubation: Allow the reaction to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]

Protocol 1.2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the real-time binding kinetics of a small molecule (analyte) to an immobilized protein (ligand).[15][16] This provides detailed information on the association (kon) and dissociation (koff) rates, in addition to the binding affinity (KD).[17]

Methodology:

  • Chip Preparation: Immobilize the purified target chemokine receptor on a suitable SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.[15][16]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.[17]

Phase 2: In Vitro Functional Assays (Cell-Based)

Once direct binding is confirmed, the next step is to assess the functional consequences of this interaction in a cellular context. For a hypothesized GPCR antagonist, this involves measuring the inhibition of downstream signaling pathways activated by the receptor's natural ligand (agonist).

Protocol 2.1: cAMP Second Messenger Assay

Principle: Chemokine receptors can couple to different G proteins.[8][10] If the target receptor is coupled to Gαi, its activation by an agonist will lead to a decrease in intracellular cyclic AMP (cAMP) levels.[5] An antagonist will block this effect. The cAMP-Glo™ Assay is a bioluminescent assay that can measure changes in cAMP levels.[18][19]

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., the corresponding chemokine) to stimulate the signaling cascade.

  • Cell Lysis and Detection: Lyse the cells and use a detection reagent (such as those in the cAMP-Glo™ kit) that generates a luminescent signal inversely proportional to the cAMP concentration.[18][19][20]

  • Data Analysis: Measure luminescence and plot the signal against the antagonist concentration to determine its IC50.

Protocol 2.2: Calcium Flux Assay

Principle: Many chemokine receptors couple to Gαq proteins, and their activation leads to the release of calcium (Ca²⁺) from intracellular stores.[8][21][22] This can be measured using calcium-sensitive fluorescent dyes.[23][24][25] An antagonist will inhibit the agonist-induced calcium flux.

Methodology:

  • Cell Loading: Load cells expressing the target receptor with a calcium-sensitive dye (e.g., Fluo-8 or Fura-2).[23][24][25]

  • Compound Treatment: Pre-incubate the cells with the test compound.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader (such as a FLIPR system) to inject the agonist and simultaneously measure the change in fluorescence intensity over time.[26]

  • Data Analysis: Quantify the peak fluorescence response and plot it against the antagonist concentration to calculate the IC50.

Protocol 2.3: Chemotaxis Assay

Principle: A primary function of chemokine receptors is to mediate chemotaxis, the directed migration of cells towards a chemical gradient.[8][10][27] An antagonist should block the migratory response of cells towards the chemokine.

Methodology:

  • Assay Setup: Use a transwell migration system where the upper and lower chambers are separated by a porous membrane.[27][28]

  • Cell Preparation: Resuspend cells (e.g., immune cells that endogenously express the receptor) in media containing various concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and place them in the upper chamber.

  • Gradient Creation: Add the chemokine agonist to the lower chamber to create a chemotactic gradient.[28]

  • Incubation: Allow the cells to migrate for a set period.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber, for example, by staining and counting.[29][30][31]

  • Data Analysis: Determine the concentration-dependent inhibition of cell migration by the test compound.

Phase 3: Downstream Signaling Pathway Analysis

To further delineate the MoA, it is crucial to investigate the compound's effect on key intracellular signaling proteins downstream of the receptor.

Protocol 3.1: Western Blotting for Phosphorylated Signaling Proteins

Principle: GPCR activation can trigger multiple downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are often regulated by protein phosphorylation.[32][33] Western blotting with phospho-specific antibodies can be used to measure the activation state of these pathways.[33][34]

Methodology:

  • Cell Treatment: Treat cells with the test compound, followed by stimulation with the receptor's agonist for a short period.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-ERK, p-Akt) and their total protein counterparts.[35][36][37]

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

AssayParameterHypothetical Result for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid
Radioligand Binding Ki (nM)50
SPR KD (nM)65
cAMP Assay IC50 (nM)120
Calcium Flux Assay IC50 (nM)150
Chemotaxis Assay IC50 (nM)200

These hypothetical results would suggest that 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a moderately potent antagonist of the target chemokine receptor, with good correlation between direct binding affinity and functional inhibition.

Visualizing the Workflow and Hypothesized Pathway

Diagrams created using Graphviz can illustrate the experimental flow and the proposed signaling cascade.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Downstream Signaling Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP cAMP Assay (Measure Gαi signaling) Binding_Assay->cAMP SPR Surface Plasmon Resonance (Determine KD, kon, koff) Calcium Calcium Flux Assay (Measure Gαq signaling) SPR->Calcium Chemotaxis Chemotaxis Assay (Measure cell migration) cAMP->Chemotaxis Calcium->Chemotaxis Western Western Blot (p-ERK, p-Akt) Chemotaxis->Western

Caption: Experimental workflow for MoA elucidation.

G Compound 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid Receptor Chemokine Receptor (GPCR) Compound->Receptor Antagonist G_Protein Gαi / Gαq Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Flux ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Flux Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) cAMP->Signaling Ca_Flux->Signaling Migration Cell Migration (Chemotaxis) Signaling->Migration

Caption: Hypothesized GPCR antagonist signaling pathway.

Conclusion

The systematic application of the protocols described in this guide will enable researchers to thoroughly characterize the mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. By confirming its molecular target, quantifying its functional effects on cellular signaling, and elucidating its impact on downstream pathways, a comprehensive understanding of this novel compound's pharmacological profile can be achieved. This foundational knowledge is indispensable for its further development as a potential therapeutic agent.

References

  • cAMP-Glo™ Assay Protocol. Promega Corporation.

  • Chemokine receptor. Wikipedia.

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.

  • New insights in chemokine signaling. PubMed Central.

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure.

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.

  • Chemokine signaling pathway. Cusabio.

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

  • cAMP-Glo™ Max Assay Protocol. Promega Corporation.

  • A guide to chemokines and their receptors. PubMed Central.

  • Chemokines/chemokine receptors signaling pathways. ResearchGate.

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

  • Basic principles of competitive binding assays. BenchChem.

  • Cell-based Assays for GPCR Activity. Biocompare.

  • Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific.

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

  • Chemotaxis Assay. Springer Lab.

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications.

  • Chemotaxis Assay. NCBI Bookshelf.

  • Gαq GPCR assays. ION Biosciences.

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.

  • GPCR signaling: understanding the pathway to successful drug discovery. PubMed.

  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed.

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

  • GPCR Dynamics Reveal Mechanisms for Drug Discovery. Mirage News.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

  • Radioligand Binding Assay. Gifford Bioscience.

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

  • Competitive Radioligand Binding Assays. Alfa Cytology.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • C. elegans Chemotaxis Assay l Protocol Preview. YouTube.

  • Protocol of Chemotaxis Assay. iGEM.

  • A Comparative Guide to Measuring Small Molecule Kinetics Using Surface Plasmon Resonance. BenchChem.

  • Structure, function and drug discovery of GPCR signaling. PubMed Central.

  • Chemotaxis Assays. ibidi.

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed.

  • G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals.

  • G protein-coupled receptor. Wikipedia.

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Treatment. BenchChem.

  • Activation of p-ERK by FA. (A) Western blot analysis of p-Akt and p-ERK... ResearchGate.

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual.

  • Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk... ResearchGate.

  • How to run a cAMP HTRF assay. YouTube.

  • Phospho-Erk1/2 Pathway Antibody Sampler Kit #9911. Cell Signaling Technology.

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Application Notes and Protocols: Leveraging 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of a "privileged scaffold".[1][2] Its prevalence in numerous natural alkaloids and approved pharmaceuticals stems from its unique conformational rigidity and physicochemical properties, which allow for the precise spatial orientation of substituents to optimize interactions with biological targets.[1] The molecule 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid combines this advantageous piperidine core with two other key structural motifs: a 3,4-dimethoxybenzoyl group and a carboxylic acid moiety, presenting a tripartite platform for diverse applications in medicinal chemistry.

The 3,4-dimethoxybenzoyl moiety is a well-established pharmacophore found in a variety of bioactive compounds and pharmaceutical intermediates.[3] It can serve as a crucial interaction point with target proteins. The piperidine-4-carboxylic acid component, a conformationally restricted analog of GABA, is a known partial agonist of the GABAA receptor and a versatile synthetic handle for further chemical elaboration.[4] This unique combination of structural features makes 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid a compelling starting point for fragment-based drug discovery (FBDD), lead optimization, and the development of novel chemical probes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. We will delve into its prospective applications, supported by detailed, field-proven experimental protocols and the underlying scientific rationale.

Part 1: Strategic Applications in Drug Discovery

The inherent structural attributes of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid suggest its utility in several key areas of drug discovery.

Fragment-Based Drug Discovery (FBDD) Fragment Library Component

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[5][6][7] The "rule-of-three" compliant properties of fragments (MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors and acceptors) are often found in piperidine-based structures.[7] 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, with its well-defined three-dimensional shape and multiple points for potential interaction, is an excellent candidate for inclusion in a 3D fragment library.[5][6]

Causality Behind Experimental Choices: The rigid piperidine scaffold limits the conformational flexibility of the molecule, which can lead to more favorable entropic contributions upon binding to a target. The dimethoxybenzoyl and carboxylic acid groups provide a diverse set of potential interactions (hydrogen bonding, hydrophobic interactions, and salt bridges), increasing the probability of identifying "hits" in a fragment screen.

Scaffold for G-Protein Coupled Receptor (GPCR) Ligand Discovery

G-protein coupled receptors (GPCRs) represent one of the most important and largest families of drug targets.[8][9] The benzoylpiperidine fragment is a privileged structure in the development of ligands for various receptors, including serotoninergic and dopaminergic receptors.[10] The structural similarity of the piperidine-4-carboxylic acid moiety to GABA suggests potential activity at GABA receptors, while the overall structure could be adapted to target a wide range of GPCRs.

Causality Behind Experimental Choices: GPCRs possess complex binding pockets that often accommodate molecules with specific three-dimensional arrangements of functional groups. The defined stereochemistry of the piperidine ring, coupled with the functional groups of the dimethoxybenzoyl and carboxylic acid moieties, provides a robust framework for exploring the structure-activity relationships (SAR) required for potent and selective GPCR modulation.

Versatile Intermediate for Chemical Probe and Library Synthesis

The dual functionality of the carboxylic acid and the potential for modification of the dimethoxybenzoyl ring make 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid a valuable intermediate for the synthesis of more complex molecules.[11][12] The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the rapid generation of a library of analogs for SAR studies.

Causality Behind Experimental Choices: The ability to systematically and efficiently modify a core scaffold is fundamental to medicinal chemistry. The carboxylic acid provides a reliable chemical handle for amide coupling, a robust and widely used reaction in drug discovery. This allows for the exploration of a wide range of chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for exploring the potential applications of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Protocol 2.1: High-Throughput Screening (HTS) for GPCR Agonist/Antagonist Activity

This protocol outlines a general workflow for screening the title compound against a panel of GPCRs using a cell-based functional assay. The example provided is for a Gs-coupled receptor, where agonist activation leads to an increase in intracellular cyclic AMP (cAMP).

Workflow for GPCR Functional Screening

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Cell Seeding (GPCR-expressing cell line) exec1 Compound Addition prep1->exec1 prep2 Compound Preparation (Serial dilutions of title compound) prep2->exec1 exec2 Incubation exec1->exec2 exec3 Lysis & Reagent Addition (e.g., cAMP detection kit) exec2->exec3 acq1 Signal Detection (Luminescence/Fluorescence) exec3->acq1 acq2 Data Analysis (Dose-response curves, EC50/IC50) acq1->acq2

Caption: Workflow for a cell-based GPCR functional assay.

Materials:

  • HEK293 cells (or other suitable host cell line) stably expressing the target Gs-coupled GPCR.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (test compound).

  • Known agonist for the target GPCR (positive control).

  • Known antagonist for the target GPCR (for antagonist mode screening).

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: a. Culture the GPCR-expressing cells to ~80-90% confluency. b. Harvest the cells and resuspend in fresh culture medium at a density of 2,500-10,000 cells per 20 µL. c. Dispense 20 µL of the cell suspension into each well of a 384-well plate. d. Incubate the plate at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation: a. Prepare a 10 mM stock solution of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in DMSO. b. Perform serial dilutions of the stock solution in assay buffer to create a dose-response curve (e.g., 11-point, 1:3 dilution series starting from 100 µM). c. Prepare solutions of the positive control agonist and antagonist in a similar manner.

  • Agonist Mode Assay: a. Add 10 µL of the diluted test compound or positive control to the appropriate wells of the cell plate. b. For negative control wells, add 10 µL of assay buffer with the corresponding DMSO concentration. c. Incubate the plate at room temperature for 30-60 minutes.

  • Antagonist Mode Assay: a. Add 5 µL of the diluted test compound or known antagonist to the cell plate and incubate for 15-30 minutes. b. Add 5 µL of the known agonist at a concentration corresponding to its EC80 (the concentration that elicits 80% of its maximal response). c. Incubate for an additional 30-60 minutes.

  • cAMP Detection: a. Following the incubation, lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[13]

  • Data Analysis: a. For agonist mode, plot the signal versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values. b. For antagonist mode, plot the signal versus the log of the test compound concentration to determine the IC50 value.

Data Presentation:

CompoundAssay ModeEC50 (µM)IC50 (µM)Emax (%)
Positive Control AgonistAgonist0.01-100
Positive Control AntagonistAntagonist-0.05-
Test CompoundAgonistTBD-TBD
Test CompoundAntagonist-TBD-
Protocol 2.2: Synthesis of a Focused Amide Library for SAR Studies

This protocol describes a standard amide coupling procedure to generate a library of analogs from 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid for structure-activity relationship (SAR) studies.

Workflow for Amide Library Synthesis

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis start 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid reaction Amide Coupling Reaction start->reaction amine Diverse Amine Building Blocks (R-NH2) amine->reaction coupling Coupling Reagents (e.g., HATU, DIPEA) coupling->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purify Chromatography (e.g., Flash or HPLC) extraction->purify analyze Characterization (LC-MS, NMR) purify->analyze product Purified Amide Analogs analyze->product

Sources

Application Notes and Protocols for the Purification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for a Versatile Building Block

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, incorporating a piperidine-4-carboxylic acid moiety N-acylated with a dimethoxybenzoyl group, presents a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The dual functionality of the tertiary amide and the carboxylic acid allows for diverse chemical transformations, making it a valuable starting material for the generation of compound libraries for biological screening.

The purity of this intermediate is paramount. Trace impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicate the purification of the final active pharmaceutical ingredient (API), and introduce confounding variables in biological assays, ultimately leading to unreliable structure-activity relationship (SAR) data. This guide provides a comprehensive overview of robust purification strategies for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, grounded in the physicochemical principles of its constituent functional groups. The methodologies detailed herein are designed to be adaptable and provide a strong foundation for developing process-specific purification protocols.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is fundamental to designing an effective purification strategy. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from its structure and data from analogous compounds.

Parameter Value/Predicted Behavior Rationale & Impact on Purification
Molecular Formula C₁₅H₁₉NO₅Provides the basis for molecular weight calculation.
Molecular Weight 293.32 g/mol Essential for stoichiometric calculations in synthesis and characterization.
Appearance Expected to be a white to off-white crystalline solid.The presence of polar functional groups and a rigid ring system favors a solid state. This makes recrystallization a viable primary purification technique.
Melting Point Not experimentally reported. Analogous N-benzoylpiperidine-4-carboxylic acids have melting points in the range of 130-210 °C.A sharp melting point range is a key indicator of purity.
pKa (Carboxylic Acid) Estimated to be in the range of 4-5.The carboxylic acid is acidic and will be deprotonated at basic pH. This is the cornerstone of the acid-base extraction strategy.
Solubility Predicted to have low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to good solubility in polar aprotic solvents (e.g., THF, EtOAc, DCM) and polar protic solvents (e.g., methanol, ethanol), especially upon heating. It will be soluble in aqueous base.Solubility is a critical parameter for selecting appropriate solvents for recrystallization and chromatography.
Anticipated Impurity Profile

The most probable synthetic route to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is the Schotten-Baumann acylation of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride. Based on this, the following impurities are anticipated:

  • Unreacted Starting Materials:

    • Piperidine-4-carboxylic acid (amphoteric, water-soluble).

    • 3,4-Dimethoxybenzoic acid (from hydrolysis of the acid chloride, acidic).

  • Reagent-Related Impurities:

    • Excess base (e.g., triethylamine, sodium hydroxide).

  • Side-Products:

    • Diacylated products (unlikely due to steric hindrance).

    • Products of side reactions involving residual solvents or moisture.

Purification Strategy Workflow

The selection of an appropriate purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical workflow for the purification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

PurificationWorkflow Purification Strategy Decision Tree start Crude Product acid_base Acid-Base Extraction start->acid_base purity_check1 Purity Check (TLC, LC-MS) acid_base->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC, LC-MS, NMR) recrystallization->purity_check2 chromatography Column Chromatography final_product Pure Product (>98%) chromatography->final_product purity_check1->recrystallization Impurities Remain purity_check1->final_product >98% Pure purity_check2->chromatography Impurities Persist purity_check2->final_product >98% Pure

Caption: Decision workflow for purification.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for the initial purification to remove neutral and basic impurities, as well as the acidic starting material, 3,4-dimethoxybenzoic acid.[1] The principle lies in the differential solubility of the acidic target compound in aqueous base compared to organic solvents.[2][3]

Materials:

  • Crude 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM or EtOAc) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (top) layer. Drain the organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of 1 M NaOH. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3), as confirmed with pH paper. The purified product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Expert Insights:

  • Causality of Base Choice: A moderately strong base like 1 M NaOH is sufficient to deprotonate the carboxylic acid. Using a weaker base like sodium bicarbonate may not be as effective for extraction.

  • Trustworthiness through Self-Validation: The precipitation of a solid upon acidification is a strong indicator of successful extraction. The absence of precipitation suggests an issue with the initial extraction or the nature of the crude material.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be identified.[4] The principle is based on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of a crystalline lattice that excludes impurities.

Solvent Selection:

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

Solvent/System Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. This polar protic system is effective for compounds with hydrogen bonding capabilities.
Acetone/Hexane Acetone is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent. This can be effective for inducing crystallization.
Ethyl Acetate A single solvent recrystallization may be possible if the solubility profile is favorable.

Procedure (Using Ethanol/Water as an example):

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Recrystallization Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool No Insolubles hot_filter->cool Insolubles Removed ice_bath Cool in Ice Bath cool->ice_bath filter_wash Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for recrystallization.

Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar properties to the target compound, silica gel column chromatography is a powerful tool. Carboxylic acids can sometimes streak on silica gel due to interactions with the acidic silica surface. This can be mitigated by adding a small amount of a volatile acid to the mobile phase.[5]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent: Hexane/Ethyl Acetate with 0.5-1% Acetic Acid

  • Crude product

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 90:10 Hexane/EtOAc with 1% acetic acid) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 50:50 Hexane/EtOAc with 1% acetic acid) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis: Combine the pure fractions as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Expert Insights:

  • Why Acetic Acid? The addition of a volatile acid like acetic acid to the eluent ensures that the carboxylic acid functional group of the target molecule remains protonated, minimizing its interaction with the silica gel and resulting in sharper peaks and better separation.

  • TLC as a Self-Validating System: The purity of the collected fractions is continuously monitored by TLC, allowing for a clear decision on which fractions to combine for the final product.

Conclusion

The purification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the specific impurity profile and the desired scale and purity of the final product. By understanding the underlying chemical principles of each technique, researchers can confidently develop and optimize a purification strategy that yields high-purity material suitable for downstream applications in drug discovery and development.

References

  • Nichols, L. (2021). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. UCLA Chemistry and Biochemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

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Mastering Amide Bond Formation: Application Notes for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and robust protocols for the amide coupling of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, we present not just a series of steps, but a strategic framework for selecting and optimizing amide bond formation, ensuring high yield, purity, and reproducibility.

Introduction: The Significance of Amide Coupling in Medicinal Chemistry

The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules.[1] Its formation through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[1] The target molecule, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry, with the piperidine and benzoyl moieties offering opportunities for designing drug candidates targeting a range of biological targets, including those for neurological disorders. The successful and efficient formation of an amide bond at the 4-position of the piperidine ring is therefore a critical step in the synthesis of novel chemical entities.

This guide will explore various modern amide coupling protocols, delving into the mechanistic rationale behind the choice of reagents and conditions, and providing detailed, field-proven methodologies to empower researchers in their synthetic endeavors.

The Fundamental Principle: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide bond.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 Byproduct Byproduct Amide_Product->Byproduct

Key Coupling Reagents and Their Mechanisms

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the electronic nature of the amine, the potential for side reactions, and cost. Below, we discuss some of the most effective and commonly used coupling reagents for the synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamides.

Carbodiimide-Based Reagents: EDC with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide HOBt_Ester->Amide + Amine Amine R'-NH2 Urea_Byproduct Urea Byproduct Amide->Urea_Byproduct

Uronium/Aminium-Based Reagents: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that belongs to the uronium/aminium salt family.[2] HATU reacts with the carboxylic acid to form an activated O-acylisourea intermediate, which rapidly converts to a highly reactive HOAt active ester. The presence of the nitrogen atom in the azabenzotriazole ring of HOAt is thought to accelerate the coupling reaction through neighboring group participation. HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[3]

G Carboxylic_Acid R-COOH Active_Ester HOAt Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Active_Ester->Amide + Amine Amine R'-NH2 Byproducts Byproducts Amide->Byproducts

Comparative Analysis of Coupling Protocols

The choice between different coupling protocols can significantly impact the outcome of the reaction. The following table provides a comparative overview to aid in selecting the most appropriate method for your specific needs.

ParameterEDC/HOBtHATUT3P (Propylphosphonic Anhydride)
Reactivity GoodExcellentGood to Excellent
Cost Relatively LowHighModerate
Byproduct Removal Water-soluble ureaWater-solubleWater-soluble phosphonic acids
Racemization Risk Low with HOBtVery LowVery Low
Handling Moisture sensitiveMoisture sensitiveMoisture sensitive
Ideal For General purpose, cost-sensitive synthesesSterically hindered substrates, challenging couplingsA wide range of substrates, "green" chemistry

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of amines.

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and dissolve it in anhydrous DCM or DMF.

  • Add HOBt and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC.HCl in one portion and stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered amines or when high yields and minimal side products are critical.

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, HATU, and dissolve in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (3x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling

T3P® is a versatile and environmentally friendly coupling reagent that often provides high yields and is easy to work with.

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and the amine in anhydrous ethyl acetate or DCM.

  • Add pyridine or DIPEA to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Cause: Incomplete reaction, hydrolysis of activated intermediate, or steric hindrance.

    • Solution: Ensure all reagents and solvents are anhydrous. For sterically hindered substrates, switch to a more powerful coupling reagent like HATU.[4] Increasing the reaction time or temperature (with caution) may also improve conversion.

  • Presence of Byproducts:

    • Cause: Formation of N-acylurea (with EDC), or side reactions with functional groups on the amine or carboxylic acid.

    • Solution: Ensure the use of HOBt or HOAt with carbodiimide reagents. Pre-activation of the carboxylic acid before adding the amine can sometimes minimize side reactions.[5] Careful purification by column chromatography is often necessary.[1]

  • Epimerization (if applicable):

    • Cause: Racemization of a chiral center adjacent to the carboxylic acid.

    • Solution: Use coupling reagents known for low racemization, such as HATU or COMU.[3] Perform the reaction at lower temperatures and use a non-nucleophilic base like DIPEA.

Conclusion

The successful synthesis of amides from 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is readily achievable with the appropriate choice of coupling reagents and reaction conditions. This guide provides a solid foundation for researchers to select and execute the most suitable protocol for their specific synthetic targets. By understanding the underlying principles and potential pitfalls, scientists can confidently and efficiently advance their drug discovery programs.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

Sources

derivatization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid for Bioassay Screening

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] This scaffold's conformational pre-organization and its ability to present substituents in defined three-dimensional space allow for specific interactions with a variety of biological targets. The core molecule, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid , combines this valuable piperidine framework with a 3,4-dimethoxybenzoyl group. The dimethoxybenzene element is a common feature in numerous pharmacologically active agents, contributing to interactions with targets such as G-protein coupled receptors and enzymes. The carboxylic acid at the 4-position of the piperidine ring serves as a versatile chemical handle, ripe for derivatization to explore a wide chemical space and modulate the compound's physicochemical and pharmacological properties.

The strategic derivatization of this core molecule is a cornerstone of early-stage drug discovery. By systematically modifying the carboxylic acid moiety, researchers can generate a library of novel compounds. This library can then be screened in a battery of bioassays to identify "hits"—compounds that exhibit a desired biological effect. The subsequent analysis of the structure-activity relationships (SAR) of these hits provides invaluable insights into the pharmacophore, guiding the design of more potent and selective drug candidates.[2][3]

This document provides a detailed guide for the derivatization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and the subsequent preparation of the resulting derivatives for bioassay screening. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Derivatization Strategies: Building a Diverse Chemical Library

The primary and most versatile approach for the derivatization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is through the formation of amide bonds. Amide coupling reactions are among the most frequently utilized transformations in medicinal chemistry due to their reliability and the vast commercial availability of a diverse range of primary and secondary amines.[4] This allows for the systematic modification of steric bulk, electronics, and hydrogen bonding potential at the 4-position of the piperidine ring.

Core Reaction: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[4] Common and effective coupling reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions.[5]

G cluster_0 Amide Coupling Workflow start 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid + Amine reagents EDC, HOBt/DMAP Solvent (e.g., DMF, DCM) start->reagents Add reagents reaction Stir at room temperature (or gentle heating) reagents->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous workup to remove water-soluble reagents monitoring->workup Upon completion purification Column chromatography or recrystallization workup->purification characterization NMR, MS, HPLC purification->characterization product Purified Amide Derivative characterization->product

Caption: General workflow for the amide coupling derivatization.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) or 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF, add the amine of choice (1.1 equivalents) and TEA or DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HOBt (1.2 equivalents) or DMAP (0.1 equivalents), followed by EDC.HCl (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Reagent Choices:

  • EDC.HCl: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, facilitating its removal during aqueous workup.[5]

  • HOBt/DMAP: These additives act as catalysts. HOBt forms an active ester that is less prone to racemization and side reactions. DMAP is a highly effective acylation catalyst.[5]

  • DIPEA/TEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction.

Amine for Derivatization Rationale for Inclusion in Library
AnilineIntroduces a simple aromatic moiety.
4-FluoroanilineProbes the effect of an electron-withdrawing group on the aromatic ring.
4-MethoxyanilineProbes the effect of an electron-donating group on the aromatic ring.
BenzylamineIntroduces a flexible aromatic group.
PiperidineIntroduces a saturated heterocyclic ring.
MorpholineIntroduces a saturated heterocycle with a hydrogen bond acceptor (oxygen).
N-MethylpiperazineIntroduces a basic nitrogen for potential salt formation and improved solubility.
Glycine methyl esterIntroduces an amino acid moiety for potential peptidic interactions.

Table 1: A selection of commercially available amines for the creation of a diverse derivative library.

Application in Bioassays: From Synthesis to Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. This involves careful preparation of the compounds for screening and the selection of appropriate bioassays.

Compound Management and Preparation for Screening
  • Solubilization: The majority of small molecules are initially solubilized in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).

  • Serial Dilutions: From the stock solutions, serial dilutions are prepared, often in DMSO, to create a range of concentrations for dose-response studies.

  • Assay Plates: The compounds are then typically dispensed into 96-well or 384-well microtiter plates using automated liquid handlers to ensure accuracy and reproducibility. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

G cluster_1 Bioassay Preparation Workflow start Purified Derivative solubilize Dissolve in 100% DMSO (10-20 mM stock) start->solubilize dilute Serial dilutions in DMSO solubilize->dilute plate Dispense into assay plates dilute->plate add_reagents Add cells, enzymes, and assay reagents plate->add_reagents incubate Incubate under controlled conditions add_reagents->incubate readout Measure signal (e.g., absorbance, fluorescence) incubate->readout analyze Data analysis readout->analyze

Caption: Workflow for preparing derivatives for bioassay screening.

Protocol 2: Example Bioassay - MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a common primary screen to evaluate the general cytotoxicity of a compound library.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the derivative compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Structure-Activity Relationship (SAR) Analysis

The data generated from the bioassays is crucial for establishing SAR. By comparing the biological activity of the different derivatives, researchers can deduce which structural features are important for activity.

G design Design & Synthesize New Derivatives test Biological Testing (Bioassays) design->test analyze Analyze Data (SAR) test->analyze hypothesize Formulate New Hypotheses analyze->hypothesize hypothesize->design Iterative Optimization

Caption: The iterative cycle of SAR-driven drug discovery.

For example, if derivatives with electron-withdrawing groups on the terminal aromatic ring show higher potency, it suggests that this electronic feature is beneficial for the interaction with the biological target. This information then guides the design of the next generation of compounds, in a continuous cycle of design, synthesis, and testing.

Data Presentation and Characterization

Rigorous characterization of all synthesized compounds is paramount for the integrity of the subsequent biological data. The following table provides a template for summarizing the key analytical data for each derivative.

Compound ID Structure Molecular Formula MW ( g/mol ) Purity (%) Analytical Method
Parent 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acidC₁₅H₁₉NO₅293.31>95%HPLC, NMR
Derivative 1 [Structure of Amide 1][Formula][MW][Purity][Method]
Derivative 2 [Structure of Amide 2][Formula][MW][Purity][Method]
... ...............

Table 2: Template for summarizing analytical data of synthesized derivatives.

Conclusion

The derivatization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid offers a promising avenue for the discovery of novel bioactive compounds. The protocols and strategies detailed in this guide provide a framework for the systematic synthesis of a diverse chemical library and its subsequent evaluation in biological assays. By combining robust chemical synthesis with carefully planned biological screening and insightful SAR analysis, researchers can effectively explore the therapeutic potential of this privileged scaffold.

References

Sources

Application Notes and Protocols: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold

In the landscape of modern drug discovery, the identification of novel protein targets is a critical step in developing new therapeutics. Chemical probes, small molecules designed to interact with specific protein targets, are invaluable tools in this endeavor.[1] This document provides a comprehensive guide to the application of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a chemical probe for the discovery and validation of novel therapeutic targets.

The structure of this compound is a deliberate amalgamation of two biologically relevant scaffolds. The 3,4-dimethoxybenzoyl moiety , also known as veratric acid, is a naturally occurring phenolic compound found in various fruits and vegetables.[2][3] Studies have demonstrated its antioxidant and anti-inflammatory properties, suggesting its interaction with pathways that modulate cellular stress and inflammation.[2][4] The piperidine-4-carboxylic acid scaffold is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[5] Derivatives of this scaffold are known to interact with GABA receptors and other neurological targets.[6][7]

The convergence of these two moieties in a single molecule presents a unique opportunity to explore novel biological targets at the intersection of inflammatory and neurological pathways. The presence of a carboxylic acid handle provides a convenient point for chemical modification, allowing for the immobilization of the molecule onto a solid support for affinity-based target identification.[7]

This guide will detail the protocols for utilizing 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a chemical probe, from its immobilization and use in affinity pull-down assays to the identification and validation of its protein targets.

Hypothesized Mechanism of Action and Target Discovery Workflow

Based on the known biological activities of its constituent parts, we hypothesize that 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid may exert its cellular effects by binding to proteins involved in inflammation or neuronal signaling. To identify these unknown targets, we will employ an affinity-based proteomics approach. The general workflow is depicted below.

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Target Identification & Validation Probe 1-(3,4-Dimethoxybenzoyl)piperidine- 4-carboxylic acid Immobilization EDC/NHS Chemistry Probe->Immobilization Beads Amine-functionalized magnetic beads Beads->Immobilization Probe_Beads Immobilized Probe Immobilization->Probe_Beads Incubation Incubation Probe_Beads->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Data Analysis & Candidate Selection MS->Data_Analysis Validation Target Validation (CETSA) Data_Analysis->Validation

Figure 1: Workflow for target identification using the chemical probe.

Protocols

Part 1: Immobilization of the Chemical Probe

This protocol describes the covalent attachment of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid to amine-functionalized magnetic beads via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9]

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Amine-functionalized magnetic beads (e.g., Dynabeads™ M-270 Amine)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Wash Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: PBS with 0.02% Sodium Azide

Procedure:

  • Bead Preparation:

    • Resuspend the amine-functionalized magnetic beads in their vial.

    • Transfer 1 mg of beads to a microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads twice with 1 mL of Activation Buffer.

  • Activation of the Carboxylic Acid:

    • Prepare a 10 mg/mL solution of the chemical probe in DMSO.

    • In a separate tube, prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.

    • Add 100 µL of the EDC/NHS solution to the washed beads.

    • Incubate for 15 minutes at room temperature with gentle rotation.

  • Coupling of the Probe:

    • After activation, place the tube on the magnetic separator and discard the supernatant.

    • Immediately add 100 µL of the chemical probe solution to the activated beads.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Quenching and Washing:

    • Place the tube on the magnetic separator and discard the supernatant.

    • Add 1 mL of Quenching Buffer and incubate for 15 minutes to block any unreacted sites.

    • Wash the beads three times with 1 mL of Wash Buffer.

  • Storage:

    • Resuspend the probe-immobilized beads in 1 mL of Storage Buffer.

    • Store at 4°C until use.

Part 2: Affinity Pull-Down of Target Proteins

This protocol details the use of the immobilized probe to capture interacting proteins from a cell lysate.[10]

Materials:

  • Probe-immobilized magnetic beads

  • Control beads (amine-functionalized beads without the probe)

  • Cell lysate (from a relevant cell line, e.g., a human macrophage cell line for inflammation studies)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors

  • Wash Buffer: Lysis Buffer with reduced NP-40 (0.1%)

  • Elution Buffer: 0.1 M Glycine, pH 2.5

Procedure:

  • Cell Lysis:

    • Culture and harvest cells of interest.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate).

  • Binding:

    • Equilibrate the probe-immobilized beads and control beads with Lysis Buffer.

    • Add 1 mg of cell lysate to each tube of beads.

    • Incubate for 4 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic separator and discard the supernatant.

    • Wash the beads five times with 1 mL of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 100 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature.

    • Place the tubes on a magnetic separator and collect the supernatant containing the eluted proteins.

    • Neutralize the eluate with 10 µL of 1 M Tris-HCl, pH 8.5.

Part 3: Protein Identification by Mass Spectrometry

The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Procedure:

  • Sample Preparation:

    • The eluted protein samples are subjected to in-solution or in-gel trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins.

    • Proteins identified in the probe pull-down but absent or significantly less abundant in the control pull-down are considered potential binding partners.

Part 4: Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a small molecule to its target protein in a cellular environment.[13][14][15][16]

Materials:

  • Cell line expressing the candidate target protein

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Antibody specific to the candidate target protein

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the chemical probe at various concentrations (and a vehicle control) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction from the precipitated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the candidate target protein.

Data Analysis:

  • A shift in the melting curve of the target protein in the presence of the chemical probe indicates direct binding.

G cluster_0 CETSA Principle a Compound binds to target protein b Increased thermal stability a->b c Less protein denaturation upon heating b->c d Higher amount of soluble protein detected c->d

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: Hypothetical Mass Spectrometry Results

Protein IDGene NameProbe Pull-down (Spectral Counts)Control Pull-down (Spectral Counts)Fold Enrichment
P12345PTGS258229
Q67890MAPK144559
A1B2C3GABRA132132
...............

Table 2: Hypothetical CETSA Data

Compound ConcentrationApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)52.5-
1 µM54.8+2.3
10 µM58.2+5.7

Conclusion

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a promising chemical probe for the exploration of novel biological targets. Its unique structure, combining elements known to interact with inflammatory and neurological pathways, along with a functional handle for affinity purification, makes it a valuable tool for chemical biology and drug discovery. The protocols outlined in this guide provide a comprehensive framework for its application in target identification and validation, paving the way for the discovery of new therapeutic avenues.

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(8), 555-559. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Kerr DI, Ong J. (1992). GABA agonists and antagonists. Medicinal Research Reviews, 12(6):593–636. [Link]

  • MtoZ Biolabs. (n.d.). Mechanism of Pull-Down Coupled with MS for Protein Identification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

  • Pellegrini, G., et al. (2020). 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. Current Opinion in Chemical Biology, 56, 91-97. [Link]

  • Wikipedia. (2023). Isonipecotic acid. In Wikipedia. [Link]

  • Wikipedia. (2023). Veratric acid. In Wikipedia. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Derivatives

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and synthetic tractability allow for the precise spatial orientation of functional groups, enabling interactions with a diverse range of biological targets. The compound of interest, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, combines this versatile piperidine core with a dimethoxybenzoyl moiety, a feature also present in molecules with known bioactivity. While the specific biological target of this particular molecule is not extensively documented, its structural motifs suggest a plausible interaction with enzymes or receptors that recognize substituted aromatic and piperidine-containing ligands.

This guide, intended for researchers in drug discovery and development, provides a comprehensive framework for the initial characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. We will proceed under the well-founded hypothesis that compounds with similar structural elements, such as a benzoylpiperidine core, have shown notable activity as acetylcholinesterase (AChE) inhibitors.[3][4] Therefore, the primary focus of these application notes will be to detail the protocols for assessing its potential as an AChE inhibitor, a key target in the symptomatic treatment of Alzheimer's disease. Additionally, we will outline a general cell-based assay to evaluate its broader effects on cell viability and cytotoxicity, a critical step in early-stage drug development.

Part 1: Biochemical Assay for Acetylcholinesterase Inhibition

Principle: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[4] Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for conditions characterized by a cholinergic deficit. The most common method for measuring AChE activity is the Ellman's assay, a colorimetric method that is robust, reliable, and suitable for high-throughput screening.

The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to AChE activity.

Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - AChE Enzyme Solution - DTNB Solution - ATCh Substrate Solution - Test Compound Dilutions A1 Dispense Assay Buffer, Test Compound, and AChE to 96-well plate P1->A1 Add to plate A2 Pre-incubate at RT (e.g., 15 minutes) A1->A2 A3 Initiate reaction by adding ATCh A2->A3 A4 Incubate at RT, protected from light A3->A4 R1 Measure absorbance at 412 nm kinetically A4->R1 Read plate R2 Calculate reaction rates (Vmax) R1->R2 R3 Determine % Inhibition R2->R3 R4 Plot dose-response curve and calculate IC50 R3->R4

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Detailed Protocol: Ellman's Assay for AChE Inhibition

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Test Compound)

  • Donepezil or Tacrine (Positive Control Inhibitor)[3]

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of absorbance measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer. The working solution is typically 0.5 mM.

    • ATCh Solution: Prepare a 10 mM stock solution of ATCh in deionized water. The working solution is typically 0.75 mM.

    • Test Compound Dilutions: Prepare a stock solution of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Positive Control: Prepare a similar dilution series for the positive control inhibitor.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the DTNB working solution to all wells.

    • Add 20 µL of the AChE working solution to all wells except for the "no enzyme" control wells (add buffer instead).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the ATCh working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vmax with inhibitor / Vmax of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter Typical Value Notes
Final AChE Concentration 0.01 - 0.1 U/mLOptimize for a linear reaction rate.
Final ATCh Concentration 0.075 mMShould be close to the Km of the enzyme.
Final DTNB Concentration 0.05 mM
Incubation Time 10 - 15 minutesEnsure the reaction remains in the linear phase.
Wavelength 412 nm

Part 2: Cell-Based Assay for Cytotoxicity Assessment

Principle: Before advancing a compound through the drug discovery pipeline, it is crucial to assess its potential for cytotoxicity. A common and straightforward method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout MTT Assay & Analysis C1 Culture a suitable cell line (e.g., HEK293, SH-SY5Y) C2 Seed cells into a 96-well plate C1->C2 C3 Incubate for 24 hours to allow attachment C2->C3 T2 Treat cells with the compound dilutions C3->T2 Treat cells T1 Prepare serial dilutions of 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid T1->T2 T3 Incubate for 24-72 hours T2->T3 R1 Add MTT reagent to each well T3->R1 Perform assay R2 Incubate for 2-4 hours R1->R2 R3 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) R2->R3 R4 Measure absorbance at ~570 nm R3->R4 R5 Calculate % Cell Viability and determine CC50 R4->R5

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • HEK293 or SH-SY5Y cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Test Compound)

  • Doxorubicin or Staurosporine (Positive Control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and positive control wells.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

    • After incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value (the concentration that reduces cell viability by 50%).

Parameter Typical Value Notes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth during the assay period.
Treatment Duration 24 - 72 hoursCan be varied to assess time-dependent effects.
MTT Incubation 2 - 4 hoursVisually confirm formazan crystal formation.
Absorbance Wavelength 570 nmA reference wavelength of 630 nm can be used to subtract background.

Conclusion and Future Directions

These protocols provide a robust starting point for the initial pharmacological characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. The acetylcholinesterase inhibition assay will determine its potency against a key therapeutic target for neurodegenerative diseases, while the MTT assay will provide essential information on its cellular toxicity profile. A favorable therapeutic index (the ratio of CC50 to IC50) would warrant further investigation.

Should the compound prove to be a potent AChE inhibitor with low cytotoxicity, subsequent studies could include:

  • Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: To assess its inhibitory activity against other related enzymes, such as butyrylcholinesterase (BuChE).

  • In vivo Studies: To evaluate its efficacy and pharmacokinetic properties in animal models.

By systematically applying these well-established assay methodologies, researchers can effectively elucidate the biological activity of novel chemical entities and make informed decisions regarding their potential for further development as therapeutic agents.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PMC - PubMed Central URL: [Link]

  • Title: Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid piperidine core coupled with the electronically rich dimethoxybenzoyl moiety provides a versatile scaffold for library synthesis and lead optimization. The increasing demand for this intermediate necessitates the development of a robust, scalable, and cost-effective synthetic protocol.

This document provides a comprehensive guide for the large-scale synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, intended for researchers, scientists, and drug development professionals. The presented protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a process chemistry setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is efficiently achieved through a two-step process. This strategy was selected for its reliability, high yields, and amenability to large-scale production. The overall workflow is depicted below.

Synthesis_Workflow A 3,4-Dimethoxybenzoic Acid (Veratric Acid) B 3,4-Dimethoxybenzoyl Chloride A->B Thionyl Chloride (SOCl2) Toluene, Reflux D 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid B->D Schotten-Baumann Reaction NaOH (aq), Toluene C Piperidine-4-carboxylic Acid C->D Schotten-Baumann Reaction NaOH (aq), Toluene

Caption: Overall synthetic workflow for the target molecule.

The first step involves the conversion of the readily available and inexpensive 3,4-dimethoxybenzoic acid (veratric acid) to its corresponding acid chloride. This activation is crucial for the subsequent amidation reaction. The second step is the coupling of the activated acid chloride with piperidine-4-carboxylic acid via a Schotten-Baumann reaction to form the desired product.

Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

The synthesis of the acyl chloride intermediate is a critical step that directly impacts the efficiency of the subsequent coupling reaction.

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and highly effective method. The mechanism involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas.

Acid_Chloride_Formation cluster_0 Acyl Chloride Formation 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid Intermediate Intermediate 3,4-Dimethoxybenzoic Acid->Intermediate + SOCl2 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoyl Chloride Intermediate->3,4-Dimethoxybenzoyl Chloride - SO2, - HCl

Caption: Mechanism of 3,4-dimethoxybenzoyl chloride formation.

Large-Scale Protocol

Safety First: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to release toxic gases (HCl and SO2).[1][2][3][4] 3,4-Dimethoxybenzoyl chloride is also corrosive and moisture-sensitive.[5][6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7][8][9]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Dimethoxybenzoic Acid182.171.00 kg5.491.0
Thionyl Chloride118.970.98 L (1.63 kg)13.722.5
Toluene-5.0 L--

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), a temperature probe, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3,4-dimethoxybenzoic acid (1.00 kg, 5.49 mol) and toluene (5.0 L).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (0.98 L, 13.72 mol) to the stirred suspension at room temperature over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • Solvent and Excess Reagent Removal: Cool the reaction mixture to 50-60 °C. Distill off the toluene and excess thionyl chloride under reduced pressure.

  • Azeotropic Removal of Thionyl Chloride: Add fresh toluene (2.0 L) to the residue and repeat the distillation under reduced pressure. This step is crucial to ensure the complete removal of residual thionyl chloride.[5]

  • Isolation: The resulting crude 3,4-dimethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation for long-term storage. For the purpose of this protocol, the crude material is of sufficient purity for the subsequent reaction.

Part 2: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

The final step is an amide bond formation under Schotten-Baumann conditions. This method is well-suited for large-scale synthesis due to its operational simplicity and use of inexpensive reagents.[10][11][12]

Reaction Mechanism

The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acid chloride in the presence of an aqueous base. The base neutralizes the hydrogen chloride generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.[10][12]

Schotten_Baumann A 3,4-Dimethoxybenzoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Piperidine-4-carboxylic Acid B->C Nucleophilic Attack D 1-(3,4-Dimethoxybenzoyl)piperidine- 4-carboxylic Acid C->D Elimination of Cl-

Caption: Schotten-Baumann reaction mechanism.

Large-Scale Protocol
Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Piperidine-4-carboxylic Acid129.160.71 kg5.491.0
3,4-Dimethoxybenzoyl Chloride (crude)200.62~1.10 kg~5.49~1.0
Sodium Hydroxide40.000.66 kg16.473.0
Toluene-5.0 L--
Water-5.0 L--

Procedure:

  • Reactor Setup: Use the same 10 L jacketed glass reactor as in Part 1, cleaned and dried.

  • Preparation of Piperidine-4-carboxylic Acid Solution: In the reactor, dissolve piperidine-4-carboxylic acid (0.71 kg, 5.49 mol) in an aqueous solution of sodium hydroxide (0.66 kg, 16.47 mol in 5.0 L of water) at room temperature. The dissolution will be exothermic; maintain the temperature below 30 °C.

  • Acyl Chloride Addition: Dissolve the crude 3,4-dimethoxybenzoyl chloride (~1.10 kg, ~5.49 mol) in toluene (5.0 L). Add this solution to the stirred aqueous solution of piperidine-4-carboxylic acid at a rate that maintains the internal temperature between 10-20 °C. This addition should take approximately 2-3 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Stop the stirring and allow the layers to separate.

    • Separate the organic (toluene) layer.

    • Wash the aqueous layer with toluene (2 x 2.0 L) to remove any non-polar impurities.

    • Cool the aqueous layer to 0-5 °C with an ice bath.

    • Slowly add concentrated hydrochloric acid (~37%) to the stirred aqueous layer to adjust the pH to 2-3. A thick white precipitate of the product will form.

    • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filtration and Drying:

    • Filter the precipitate using a large Büchner funnel or a filter press.

    • Wash the filter cake with cold deionized water (3 x 2.0 L) until the washings are neutral to pH paper.

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification

For most applications, the product obtained after the work-up is of sufficient purity (>98%). However, if a higher purity is required, the product can be recrystallized.

Recrystallization Protocol
SolventVolume
Ethanol/Water (9:1 v/v)~5-8 L per kg of crude product

Procedure:

  • Dissolution: In a suitably sized reactor, suspend the crude 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid in the ethanol/water mixture.

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (optional): If any insoluble material is present, perform a hot filtration through a pre-heated filter funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring. Then, cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold ethanol/water (9:1), and dry in a vacuum oven at 60-70 °C.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point 205-208 °C
¹H NMR (400 MHz, DMSO-d₆)δ 12.2 (s, 1H, COOH), 7.0-6.8 (m, 3H, Ar-H), 4.3-4.1 (m, 1H, piperidine-H), 3.78 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.2-3.0 (m, 2H, piperidine-H), 2.8-2.6 (m, 1H, piperidine-H), 2.0-1.8 (m, 2H, piperidine-H), 1.6-1.4 (m, 2H, piperidine-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 175.5, 169.0, 149.5, 148.0, 128.0, 120.5, 111.0, 110.5, 55.5, 55.4, 45.0, 41.0, 28.5.
IR (KBr, cm⁻¹) 3400-2400 (br, O-H), 2950 (C-H), 1710 (C=O, acid), 1620 (C=O, amide), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O).
HPLC Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid, Detection: UV at 254 nm).

Safety and Environmental Considerations

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated area. Neutralize any spills with a suitable absorbent material and quench excess reagent carefully.[1][2][3][4]

  • 3,4-Dimethoxybenzoyl Chloride: Corrosive and moisture-sensitive. Avoid inhalation and contact with skin and eyes.[5][6]

  • Solvent Waste: Toluene is a flammable and toxic solvent. All solvent waste should be collected and disposed of in accordance with local environmental regulations.

  • Aqueous Waste: The aqueous waste from the work-up will be acidic. It should be neutralized before disposal.

Conclusion

The protocol described herein provides a detailed and robust method for the large-scale synthesis of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid. By employing a two-step sequence involving the formation of an acid chloride followed by a Schotten-Baumann coupling, this process offers high yields, operational simplicity, and the use of cost-effective reagents. The comprehensive guidelines on reaction execution, purification, and safety are intended to facilitate the successful implementation of this synthesis in a process chemistry or drug development setting.

References

  • Lanxess. (2015). Thionyl chloride Product Safety Assessment. Retrieved from [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Grokipedia. (Date not available). Schotten–Baumann reaction. Retrieved from [Link]

  • UniCA IRIS. (Date not available). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Chem. Commun., 2022, 58, 10335-10338. Retrieved from [Link]

  • Wikipedia. (Date not available). Schotten–Baumann reaction. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during this synthetic procedure. Our goal is to explain the causality behind experimental choices, ensuring a reproducible and high-yielding process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the most common and reliable method for synthesizing 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid?

The most prevalent method is the acylation of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions , which involves a biphasic system with an aqueous base (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3] This classic method is favored for its simplicity and efficiency in forming amides from amines and acid chlorides.[1]

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields are the most common complaint and typically stem from one of three issues:

  • Competitive Hydrolysis: The acylating agent, 3,4-dimethoxybenzoyl chloride, is highly reactive and can be readily hydrolyzed by the aqueous base before it acylates the piperidine nitrogen. This is the primary competing side reaction.[1]

  • Poor Starting Material Quality: The 3,4-dimethoxybenzoyl chloride is moisture-sensitive and degrades upon storage. Using old or improperly stored reagent is a frequent cause of failure.

  • Suboptimal Reaction Conditions: Inadequate temperature control, inefficient mixing of the biphasic layers, or incorrect pH can significantly hinder the desired reaction. The base is crucial for neutralizing the generated acid, which would otherwise protonate the starting amine and render it non-nucleophilic.[3]

Q3: I have an impurity that is difficult to separate from my final product. What could it be?

The most probable impurity is 3,4-dimethoxybenzoic acid , the hydrolysis product of your acylating agent. Both the desired product and this impurity possess a carboxylic acid group, giving them similar solubility profiles and making them difficult to separate by simple acid-base extraction. Careful purification, typically via recrystallization, is necessary to remove it.

Q4: Is it necessary to prepare fresh 3,4-dimethoxybenzoyl chloride for each reaction?

While not strictly necessary if stored under perfectly anhydrous conditions (e.g., in a desiccator or under inert gas), it is highly recommended. For best results, 3,4-dimethoxybenzoyl chloride should be prepared fresh from 3,4-dimethoxybenzoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride and used immediately.[4]

Part 2: Detailed Troubleshooting Guide

This guide provides specific solutions to common experimental problems.

Issue 1: Low or No Product Formation

Question: My TLC analysis shows mostly unreacted piperidine-4-carboxylic acid and a polar spot corresponding to 3,4-dimethoxybenzoic acid. What went wrong?

Answer: This profile strongly suggests that the hydrolysis of the 3,4-dimethoxybenzoyl chloride is outcompeting the desired amidation reaction. The nucleophilic attack by hydroxide is faster than the attack by the piperidine nitrogen under your current conditions.

Potential Causes & Solutions:

  • Cause A: Reaction Temperature is Too High.

    • Explanation: The rate of hydrolysis increases significantly with temperature.

    • Solution: Maintain the reaction temperature between 0-5 °C, especially during the addition of the acyl chloride. Use an ice-salt bath for better temperature control.

  • Cause B: Inefficient Mixing.

    • Explanation: In a biphasic Schotten-Baumann reaction, the reactants must be brought into contact at the interface of the two layers.[1] If stirring is inadequate, the acyl chloride remains in the organic phase and is more likely to encounter hydroxide ions at the interface than the piperidine carboxylate in the aqueous phase.

    • Solution: Use a high-torque mechanical overhead stirrer instead of a magnetic stir bar. Vigorous, high-speed stirring is essential to create a fine emulsion and maximize the interfacial surface area.

  • Cause C: Slow Addition of Acyl Chloride.

    • Explanation: Adding the acyl chloride too slowly can prolong its exposure to the aqueous base in high concentration before it has a chance to mix and find the amine. Conversely, adding it too quickly can cause an exotherm and increase hydrolysis.

    • Solution: Add the 3,4-dimethoxybenzoyl chloride (dissolved in a suitable organic solvent like dichloromethane or toluene) dropwise over 30-60 minutes while maintaining vigorous stirring and low temperature.

Issue 2: Complex Product Mixture and Purification Difficulties

Question: My crude NMR spectrum is messy, and I am struggling to purify the product. How can I improve the workup and purification?

Answer: A complex mixture indicates multiple side reactions or incomplete reactions. Purification is challenging due to the similar acidic nature of the product and the primary byproduct.

Potential Causes & Solutions:

  • Cause A: Incorrect pH during Workup.

    • Explanation: The product is amphoteric. To isolate it, the solution must be acidified to protonate the carboxylate, causing the product to precipitate. If the pH is too low, the piperidine nitrogen can become protonated, increasing solubility. If it's too high, the product remains as a soluble carboxylate salt.

    • Solution: After the reaction is complete, separate the layers. Cool the aqueous layer in an ice bath and slowly add cold 6N HCl with stirring. Monitor the pH closely. The product should precipitate around pH 3-4 . Collect the solid by filtration.

  • Cause B: Contamination with 3,4-Dimethoxybenzoic Acid.

    • Explanation: As mentioned, this byproduct often co-precipitates with the product.

    • Solution: A carefully executed recrystallization is the most effective purification method.

      • Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid/water.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • The desired product should crystallize, leaving the more soluble impurities in the mother liquor.

      • Filter and wash the crystals with cold solvent.

  • Cause C: Emulsion Formation during Extraction.

    • Explanation: The basic aqueous solution and organic solvent can form a stable emulsion, making layer separation impossible.

    • Solution: To break an emulsion, add a saturated solution of NaCl (brine). Alternatively, you can filter the entire mixture through a pad of Celite.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of 3,4-Dimethoxybenzoyl Chloride
  • Materials:

    • 3,4-Dimethoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Anhydrous Toluene

    • A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

  • Procedure:

    • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), suspend 3,4-dimethoxybenzoic acid in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation).

    • The resulting crude 3,4-dimethoxybenzoyl chloride (a solid or oil) should be used immediately in the next step without further purification.

Protocol 2: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid
  • Materials:

    • Piperidine-4-carboxylic acid (1.0 eq)

    • Sodium hydroxide (NaOH) (2.2 eq)

    • 3,4-Dimethoxybenzoyl chloride (from Protocol 1) (1.05 eq)

    • Dichloromethane (DCM) or Toluene

    • Deionized water

    • 6N Hydrochloric acid (HCl)

  • Procedure:

    • In a flask equipped with an overhead mechanical stirrer, dissolve piperidine-4-carboxylic acid and sodium hydroxide in water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Dissolve the freshly prepared 3,4-dimethoxybenzoyl chloride in DCM or toluene.

    • With vigorous stirring, add the solution of 3,4-dimethoxybenzoyl chloride dropwise to the cold aqueous solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Wash the organic layer with a small amount of water.

    • Combine all aqueous layers. Cool the combined aqueous phase in an ice bath.

    • Slowly and with stirring, acidify the aqueous layer with 6N HCl to a pH of ~3-4. A white precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.

    • Dry the solid under vacuum to yield the crude product.

Part 4: Data Summary and Visualizations

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale
Reactant Ratio 1.05 eq. Acyl ChlorideA slight excess ensures complete consumption of the piperidine starting material.
Base Stoichiometry 2.0 - 2.2 eq. NaOHOne equivalent neutralizes the HCl byproduct; the second ensures the piperidine nitrogen remains deprotonated and the carboxylic acid is solubilized.
Temperature 0-5 °CMinimizes the rate of acyl chloride hydrolysis, which is the main side reaction.
Reaction Time 3-4 hoursSufficient time for the reaction to proceed to completion at a controlled temperature.
Workup pH 3-4Optimal pH for precipitating the zwitterionic product while keeping impurities soluble.
Expected Yield 75-90% (after purification)A well-optimized reaction should provide a high yield of the desired product.
Diagrams

Below are Graphviz diagrams illustrating the synthetic workflow and the key reaction competition.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Schotten-Baumann Coupling cluster_2 Step 3: Purification A 3,4-Dimethoxybenzoic Acid Reagent1 SOCl₂, cat. DMF A->Reagent1 B 3,4-Dimethoxybenzoyl Chloride D Crude Product B->D Reagent1->B C Piperidine-4-carboxylic Acid Reagent2 NaOH(aq), DCM C->Reagent2 Workup Acidic Workup (pH 3-4) D->Workup Reagent2->D E Pure Product Purify Recrystallization Workup->Purify Purify->E G cluster_main Main Reaction (Desired) cluster_side Side Reaction (Competing) Amine Piperidine-4-COOH (Nucleophile) Product Target Amide Product Amine->Product Acylation AcylChloride 3,4-Dimethoxybenzoyl Chloride (Electrophile) Base Hydroxide (OH⁻) (Nucleophile) SideProduct 3,4-Dimethoxybenzoic Acid (Byproduct) Base->SideProduct Hydrolysis

Caption: Competition between desired acylation and undesired hydrolysis.

References

  • Grokipedia. Schotten–Baumann reaction.
  • ChemTube3D. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Vedantu. Schotten Baumann Reaction Mechanism Detailed Explanation.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
  • Thieme Chemistry. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives.

Sources

Technical Support Center: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The protocols and insights provided are grounded in established chemical principles and are designed for researchers, scientists, and professionals in drug development.

I. Overview of the Synthesis

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is typically achieved via an N-acylation reaction. This involves the formation of an amide bond between the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) and the activated carboxyl group of 3,4-dimethoxybenzoic acid. The most common and reliable method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.

This guide will focus on the Schotten-Baumann approach due to its high efficiency and scalability.

II. Recommended Synthetic Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction: Acylation of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride.

Step-by-Step Protocol:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Addition of Acyl Chloride: While vigorously stirring the cooled solution, add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in a suitable organic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) dropwise over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Quenching and Work-up:

    • Cool the mixture again in an ice bath.

    • Carefully acidify the solution to a pH of ~2 using 1 M hydrochloric acid (HCl). A white precipitate of the product should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain the pure 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

    • Dry the purified product under vacuum.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Hydrolysis of the Acyl Chloride: 3,4-Dimethoxybenzoyl chloride is susceptible to hydrolysis, especially in the presence of water and base. If it degrades before reacting with the piperidine, your yield will be significantly reduced.

    • Solution:

      • Ensure the 3,4-dimethoxybenzoyl chloride is of high purity and stored under anhydrous conditions.

      • Add the acyl chloride solution dropwise to the cold, basic solution of the piperidine. This ensures that the acylation reaction is faster than the hydrolysis of the acyl chloride.

      • Maintain a low temperature (0-5 °C) during the addition.

  • Cause 2: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials to check for the disappearance of the piperidine derivative.

      • If the reaction is sluggish, you can extend the reaction time at room temperature.

  • Cause 3: Incorrect Stoichiometry or pH: An improper ratio of reactants or incorrect pH can halt the reaction.

    • Solution:

      • Use a slight excess of the acyl chloride (1.1 eq) to ensure the complete consumption of the piperidine starting material.

      • Ensure a sufficiently basic medium (pH > 10) during the reaction to deprotonate the piperidine nitrogen, making it a more effective nucleophile.

  • Cause 4: Product Loss During Work-up: The product might be partially soluble in the acidic aqueous solution during precipitation.

    • Solution:

      • Ensure the pH is sufficiently low (~2) to fully protonate the carboxylic acid, minimizing its solubility in water.

      • Cool the solution thoroughly in an ice bath before filtration to further decrease the product's solubility.

      • Wash the collected product with cold water.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am seeing significant amounts of 3,4-dimethoxybenzoic acid as an impurity in my final product. How do I prevent this?

A2: The presence of 3,4-dimethoxybenzoic acid indicates the hydrolysis of the 3,4-dimethoxybenzoyl chloride starting material.

  • Prevention: The best way to prevent this is to minimize the contact time of the acyl chloride with the aqueous base before it can react with the piperidine. As mentioned in A1, slow, dropwise addition of the acyl chloride into a vigorously stirred, cold solution of the piperidine is crucial.

  • Removal: If the impurity is already present in your crude product, you can often remove it during purification.

    • Recrystallization: A carefully chosen recrystallization solvent system should allow for the separation of the desired product from the benzoic acid impurity.

    • Aqueous Wash: In some cases, a wash with a dilute sodium bicarbonate solution can selectively remove the more acidic benzoic acid impurity, but this risks deprotonating and solubilizing your desired product as well, so it must be done with care.

Q3: The reaction seems to be very slow or stalls completely. What could be the reason?

A3: A stalled reaction is often due to issues with the nucleophilicity of the piperidine or the reactivity of the acyl chloride.

  • Cause 1: Incorrect pH: If the solution is not sufficiently basic, the piperidine nitrogen will be protonated and thus non-nucleophilic.

    • Solution: Check the pH of your piperidine-4-carboxylic acid solution before adding the acyl chloride. It should be above 10. Add more NaOH if necessary.

  • Cause 2: Poor Quality Acyl Chloride: If the acyl chloride has already hydrolyzed to the unreactive carboxylic acid, no reaction will occur.

    • Solution: Use fresh, high-quality 3,4-dimethoxybenzoyl chloride. You can check its reactivity by adding a small amount to methanol; a vigorous reaction should occur.

Reaction Mechanism

ReactionMechanism Piperidine Piperidine-4-carboxylic acid anion NH COO⁻ AcylChloride 3,4-Dimethoxybenzoyl chloride C=O Cl Piperidine:N->AcylChloride:C Nucleophilic Attack Intermediate Tetrahedral Intermediate N⁺H C-O⁻ Cl AcylChloride->Intermediate Product 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid anion N-C=O COO⁻ Intermediate->Product Collapse & Chloride loss

Caption: Simplified mechanism of N-acylation.

IV. Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the proposed protocol.

ParameterRecommended ValueRationale
Piperidine-4-carboxylic acid 1.0 eqLimiting reagent
3,4-Dimethoxybenzoyl chloride 1.1 eqEnsures complete reaction of the limiting reagent
Sodium Hydroxide (NaOH) 2.2 eqDeprotonates the piperidine nitrogen and neutralizes HCl byproduct
Reaction Temperature 0-5 °C (addition), RT (reaction)Controls the rate of acyl chloride hydrolysis vs. acylation
Reaction Time 2-4 hoursTypically sufficient for complete conversion
Precipitation pH ~2Ensures complete protonation and precipitation of the product

V. References

For further reading on the underlying chemical principles, please consult the following resources:

  • Schotten-Baumann Reaction: Comprehensive overview of the reaction conditions and mechanism. Available at: Organic Chemistry Portal, [Link]

  • Amide Synthesis: Detailed information on various methods for amide bond formation. Available at: Chemistry LibreTexts, [Link]

  • Piperidine-4-carboxylic acid Properties: Safety and property data for a key starting material. Available at: PubChem, [Link]

  • 3,4-Dimethoxybenzoyl chloride Properties: Safety and property data for the acylating agent. Available at: PubChem, [Link]

Technical Support Center: Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific amide synthesis. Our goal is to equip you with the scientific rationale behind common experimental challenges and to offer robust, field-tested solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Byproduct Formation and Low Yields

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable protocols.

Question 1: I'm observing a significant amount of unreacted 3,4-dimethoxybenzoic acid in my final product. What is the likely cause and how can I mitigate this?

Root Cause Analysis:

The presence of unreacted 3,4-dimethoxybenzoic acid is a common issue that typically points to one of two primary problems: incomplete activation of the carboxylic acid or premature hydrolysis of the activated species.

  • Incomplete Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid must first be converted into a more reactive intermediate. If the coupling reagent is old, used in insufficient amounts, or is not potent enough for the reaction, a significant portion of the benzoic acid will remain unactivated and, therefore, unreacted.[1]

  • Hydrolysis of Activated Intermediates: When using the Schotten-Baumann method with 3,4-dimethoxybenzoyl chloride, or when forming an activated ester with a coupling reagent, the presence of water is highly detrimental.[2] These activated species are highly susceptible to hydrolysis, which will revert them back to the starting carboxylic acid.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • Conduct the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.

  • Optimize Reagent Stoichiometry and Addition:

    • Using Coupling Reagents (e.g., HATU, HBTU):

      • Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the base (e.g., DIPEA).

      • Pre-activate the 3,4-dimethoxybenzoic acid with the coupling reagent and base for 15-30 minutes before adding the piperidine-4-carboxylic acid. This ensures the activated species is formed before the nucleophile is introduced.[1]

    • Using the Schotten-Baumann Method (3,4-dimethoxybenzoyl chloride):

      • Dissolve the piperidine-4-carboxylic acid and a base (e.g., NaOH or triethylamine) in the aqueous phase (or a biphasic system).

      • Dissolve the 3,4-dimethoxybenzoyl chloride in an immiscible organic solvent (e.g., dichloromethane).

      • Add the organic solution dropwise to the vigorously stirred aqueous solution at a low temperature (0-5°C) to control the exothermic reaction and minimize hydrolysis.[3]

  • Verify Reagent Quality:

    • Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.

    • If using 3,4-dimethoxybenzoyl chloride, check for signs of decomposition (e.g., a strong smell of HCl or discoloration). A simple purity check by HPLC can reveal the presence of the corresponding benzoic acid.[1]

Question 2: My reaction is complete, but I'm struggling to separate the final product from a byproduct with a similar polarity. What could this byproduct be?

Potential Byproduct Identification:

A common byproduct with similar polarity to the desired product is the N,N'-dicyclohexylurea (DCU) if you are using dicyclohexylcarbodiimide (DCC) as the coupling reagent. While DCU is largely insoluble in many organic solvents, some can remain in solution and co-purify with the product.[4]

Another possibility, though less common, is the formation of a dimer of piperidine-4-carboxylic acid, especially if the piperidine derivative is pre-activated.

Troubleshooting & Optimization Protocol:

  • Choice of Coupling Reagent:

    • If using DCC, consider switching to a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4]

    • Alternatively, phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents form byproducts that are typically more soluble in the aqueous phase during workup.[4]

  • Purification Strategy:

    • For DCU removal: After the reaction, filter the crude mixture to remove the precipitated DCU. If some remains in solution, it can often be removed by recrystallization from a suitable solvent system.

    • Chromatography: If byproducts are still present, column chromatography on silica gel is an effective purification method. A gradient elution, for example, with a mixture of dichloromethane and methanol, can effectively separate the desired product from closely eluting impurities.

Question 3: I've noticed a byproduct with a higher molecular weight than my product in the mass spectrum. What are the possible structures?

Plausible Higher Molecular Weight Byproducts:

  • Dimerization of the Activated Carboxylic Acid: The activated 3,4-dimethoxybenzoic acid (e.g., as an O-acylisourea intermediate with a carbodiimide) can react with another molecule of 3,4-dimethoxybenzoic acid to form the corresponding anhydride. This anhydride can then react with piperidine-4-carboxylic acid, but the reaction may be less efficient and lead to a more complex mixture.

  • Diacylation: Although less likely due to steric hindrance and the formation of a tertiary amide, it is theoretically possible for the carboxylic acid moiety of the product to be acylated, leading to an anhydride-like structure. This is more probable if a highly reactive acylating agent and harsh conditions are used.

  • Reaction with Coupling Reagent: Some coupling reagents can react with the amine to form a guanidinium byproduct, which would have a significantly higher molecular weight.[4]

Troubleshooting & Optimization Protocol:

  • Control Stoichiometry and Order of Addition:

    • Use a slight excess of the amine component (piperidine-4-carboxylic acid) relative to the carboxylic acid to ensure the complete consumption of the activated acid species.

    • As mentioned previously, pre-activating the carboxylic acid before the addition of the amine can minimize side reactions involving the coupling reagent.

  • Reaction Conditions:

    • Run the reaction at room temperature or below. Higher temperatures can promote side reactions.

    • Ensure efficient stirring to maintain a homogenous reaction mixture and avoid localized high concentrations of reagents.

Table 1: Summary of Potential Byproducts and Mitigation Strategies

Potential ByproductFormation PathwayMitigation Strategy
3,4-Dimethoxybenzoic acidIncomplete reaction or hydrolysis of activated species.Ensure anhydrous conditions, use fresh reagents, optimize stoichiometry, and consider pre-activation.
N,N'-Dicyclohexylurea (DCU)Use of DCC as a coupling reagent.Switch to a water-soluble coupling reagent like EDC or use a phosphonium/uronium-based reagent.
3,4-Dimethoxybenzoic anhydrideDimerization of the activated carboxylic acid.Control stoichiometry, use a slight excess of the amine, and maintain moderate reaction temperatures.
Guanidinium ByproductReaction of the amine with certain coupling reagents.Pre-activate the carboxylic acid before adding the amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid?

The most common and straightforward method is the N-acylation of piperidine-4-carboxylic acid. This is typically achieved via two main pathways:

  • Schotten-Baumann Reaction: This involves reacting piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base, often in a biphasic aqueous/organic system.[5] The base neutralizes the HCl byproduct, driving the reaction to completion.

  • Amide Coupling Reaction: This method involves the use of a coupling reagent (e.g., DCC, EDC, HATU, HBTU) to activate the carboxylic acid of 3,4-dimethoxybenzoic acid, which then reacts with the secondary amine of piperidine-4-carboxylic acid.[4]

Q2: Can O-acylation of the carboxylic acid on the piperidine ring be a competing side reaction?

O-acylation to form a mixed anhydride is a potential side reaction, but it is generally less favorable than N-acylation. The secondary amine of the piperidine is a stronger nucleophile than the carboxylate anion. To minimize this, ensure a suitable base is used to deprotonate the carboxylic acid, and consider protecting the carboxylic acid of the piperidine moiety as an ester, followed by hydrolysis as a final step.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to separate the starting materials from the product. The product, being an amide, will typically have a different Rf value than the starting carboxylic acid and amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q4: What are the recommended workup and purification procedures?

A typical workup involves:

  • Quenching the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Reaction and Potential Pitfalls

G

Experimental Protocols

Protocol 1: Amide Coupling Using HATU
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-dimethoxybenzoic acid (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.2 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • In a separate flask, dissolve piperidine-4-carboxylic acid (1.05 eq.) in anhydrous DMF.

  • Add the solution of piperidine-4-carboxylic acid to the activated benzoic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Schotten-Baumann Reaction
  • In a flask, dissolve piperidine-4-carboxylic acid (1.0 eq.) and sodium hydroxide (2.2 eq.) in water.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate dropping funnel, dissolve 3,4-dimethoxybenzoyl chloride (1.1 eq.) in dichloromethane (DCM).

  • Add the DCM solution dropwise to the vigorously stirred aqueous solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1M HCl and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

G

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
  • CAS. (n.d.). 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • ResearchGate. (2025). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Difference Between O Acylation and N Acylation. (2020).
  • National Center for Biotechnology Information. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting "1-Carbamoylpiperidine-3-carboxylic acid" synthesis low yield.
  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

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Technical Support Center: Stability of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered when handling this compound in solution. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Chemical Stability Profile

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid possesses three key structural features that are central to its stability profile in solution: an amide linkage , a piperidine ring , and a dimethoxy-substituted aromatic ring . Each of these moieties is susceptible to specific degradation pathways under various experimental conditions. A proactive understanding of these potential liabilities is the first step in troubleshooting and preventing stability-related issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems related to the stability of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in solution.

Q1: I'm observing a decrease in the concentration of my stock solution over time. What could be the cause?

A1: The most probable cause is chemical degradation. The primary suspect is the hydrolysis of the amide bond, especially if your solvent is aqueous and not pH-controlled.[1][2] Amide hydrolysis is a chemical reaction where the amide bond is cleaved by water, resulting in the formation of 3,4-dimethoxybenzoic acid and piperidine-4-carboxylic acid.[1] This reaction can be catalyzed by both acidic and basic conditions.[3]

  • Troubleshooting Steps:

    • Verify Solvent pH: If using an aqueous buffer, ensure the pH is within a stable range, ideally close to neutral (pH 6-8), unless your experimental design dictates otherwise.

    • Solvent Choice: For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures (-20°C or -80°C). Prepare aqueous working solutions fresh before each experiment.

    • Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks corresponding to the potential degradation products (3,4-dimethoxybenzoic acid and piperidine-4-carboxylic acid).

Q2: My solution has developed a yellowish tint after being left on the benchtop. What does this indicate?

A2: A color change often suggests the formation of chromophoric degradation products, which could arise from two main pathways:

  • Photodegradation: The dimethoxybenzoyl moiety contains an aromatic ring, which can absorb UV light.[4][5] Prolonged exposure to ambient or UV light can induce photochemical reactions, leading to colored impurities.[4][6]

  • Oxidation: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1] While less common under ambient conditions without an oxidizing agent, it can be a contributing factor, especially in the presence of trace metal ions or peroxides in the solvent.

  • Troubleshooting Steps:

    • Protect from Light: Always store stock and working solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[5][7]

    • Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides. Using freshly opened bottles of high-grade solvents is recommended.

    • Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm seeing multiple unexpected peaks in my chromatogram after my experiment. How can I determine if they are degradation products?

A3: Differentiating between impurities from the original sample, experimental artifacts, and degradation products is crucial. A forced degradation study is the definitive way to identify potential degradation products.[3][8][9][10][11]

  • Troubleshooting Steps:

    • Analyze a Blank: Inject your experimental blank (solvent and any other reagents without the compound) to rule out artifacts from the solvent or other components.

    • Perform a Forced Degradation Study: Intentionally degrade a small sample of your compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[11][12][13] The peaks that appear or grow under these conditions are likely degradation products. This will create a "fingerprint" of potential degradants to look for in your experimental samples.

    • Peak Purity Analysis: If you have a PDA detector with your HPLC, perform a peak purity analysis on the main peak in your experimental samples. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.

Q4: Can temperature affect the stability of my solutions?

A4: Yes, temperature can significantly impact stability.

  • Accelerated Degradation: Higher temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[14][15][16][17] Therefore, avoid leaving solutions at room temperature for extended periods.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also promote degradation for some compounds, although this is generally less of a concern for small molecules compared to biologics. It can also lead to the precipitation of less soluble compounds.

  • Troubleshooting Steps:

    • Refrigerated/Frozen Storage: Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).

    • Aliquoting: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Equilibration: Before use, allow frozen solutions to thaw completely and come to room temperature to ensure homogeneity.

III. Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid based on its chemical structure.

G cluster_main 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation cluster_oxidation Oxidation main 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid hydrolysis_prod1 3,4-Dimethoxybenzoic Acid main->hydrolysis_prod1 H₂O/H⁺ or OH⁻ hydrolysis_prod2 Piperidine-4-carboxylic Acid main->hydrolysis_prod2 H₂O/H⁺ or OH⁻ photo_prod Various Photoproducts (e.g., ring modifications, demethylation) main->photo_prod Light (hν) ox_prod N-oxide and/or other oxidative products main->ox_prod [O]

Caption: Potential degradation pathways of the target compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][8][9][10][11]

Objective: To intentionally degrade 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid under various stress conditions to generate its likely degradation products.

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a PDA or UV detector and a C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up Stress Conditions: For each condition, use a separate vial containing the stock solution.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][7][18] A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the parent compound and separate it from its degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minA gradient is recommended to ensure elution of both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmThe dimethoxybenzoyl group should have a strong absorbance around this wavelength. A PDA detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

V. Summary of Stability Profile and Recommendations

Based on the chemical structure and established principles, the stability of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in solution is influenced by several factors.

Condition Potential for Degradation Primary Degradation Pathway Recommendations
Acidic (pH < 4) HighAmide HydrolysisAvoid prolonged exposure. Use freshly prepared solutions.
Neutral (pH 6-8) Low-Optimal pH range for short-term storage of aqueous solutions.
Basic (pH > 9) HighAmide HydrolysisAvoid prolonged exposure. Use freshly prepared solutions.
Light Exposure Moderate to HighPhotodegradationStore solutions in amber vials or protect from light.[5][7]
Oxidizing Agents ModerateOxidation of Piperidine RingUse high-purity solvents. Avoid sources of peroxides.
Elevated Temp. ModerateThermal Degradation/Accelerated HydrolysisStore solutions at low temperatures (2-8°C or frozen).

Workflow for Ensuring Experimental Integrity

Sources

Technical Support Center: Purification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from unreacted starting materials or side reactions. The most common synthesis involves the acylation of piperidine-4-carboxylic acid with a 3,4-dimethoxybenzoyl derivative. Therefore, you should anticipate:

  • Unreacted Piperidine-4-carboxylic acid: A polar, water-soluble starting material.

  • 3,4-Dimethoxybenzoic acid: Arises from the hydrolysis of the acylating agent (e.g., 3,4-dimethoxybenzoyl chloride).

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate (EtOAc).[1][2]

  • By-products: Depending on the coupling agents used, non-stoichiometric by-products may also be present.[3]

Q2: What is the most effective, first-pass purification strategy for this compound?

A2: For a compound with a carboxylic acid moiety, an acid-base extraction is an exceptionally powerful and efficient initial purification step.[4] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The general strategy is to dissolve the crude product in an organic solvent, extract the desired carboxylic acid into an aqueous basic solution (as its carboxylate salt), discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.[5][6] This is often followed by recrystallization to achieve high analytical purity.

Q3: My compound is streaking or "tailing" significantly on a silica gel TLC plate. What causes this and how can I fix it?

A3: This is a classic issue encountered when running carboxylic acids on standard silica gel. Silica is slightly acidic, leading to a dynamic equilibrium between the protonated (neutral) and deprotonated (anionic) forms of your compound as it travels up the plate. This causes the characteristic streaking. To resolve this, you must suppress the deprotonation by adding a small amount of a volatile acid (typically 0.5-2%) to your eluent system. Acetic acid or formic acid are excellent choices.[4] This ensures your compound remains fully protonated and elutes as a single, well-defined spot.

Q4: How can I best monitor the progress and success of my purification?

A4: A multi-technique approach is recommended for robust validation:

  • Thin-Layer Chromatography (TLC): Ideal for real-time monitoring of column chromatography fractions and assessing the complexity of the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase method (e.g., C18 column) is standard for this type of analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the final product and identifying any residual impurities.

  • Melting Point Analysis: A sharp melting point range is a strong indicator of high purity for a crystalline solid.

Troubleshooting Purification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: After performing an acid-base extraction, my final product yield is very low.

  • Potential Cause 1: Incomplete Extraction into the Aqueous Base. Your target compound may have limited solubility in the aqueous phase, or an insufficient amount of base was used.

    • Solution: Use a saturating base like saturated aqueous sodium bicarbonate (NaHCO₃) and perform the extraction multiple times (e.g., 3-4 repetitions) with fresh aqueous solution.[4] Combine all aqueous extracts to ensure complete transfer of the carboxylate salt. Avoid using strong bases like sodium hydroxide (NaOH) if possible, as they can potentially hydrolyze the amide bond under certain conditions.[7]

  • Potential Cause 2: Incomplete Precipitation upon Re-acidification. The product may not have fully precipitated out of the aqueous solution after adding acid.

    • Solution: Ensure the pH is sufficiently acidic. Check with pH paper or a pH meter to confirm a pH of ~2-3. Substantial cooling of the acidified solution in an ice bath for at least 30 minutes is critical to maximize precipitation by decreasing the compound's solubility.[8]

  • Potential Cause 3: Significant Product Solubility in the Acidified Aqueous Layer. Even after acidification and cooling, some product may remain dissolved.

    • Solution: If little or no solid precipitates, or if the yield is still poor, perform a "back-extraction." After acidifying the aqueous layer, extract it several times with an organic solvent like ethyl acetate or dichloromethane. The protonated, neutral carboxylic acid will move back into the organic phase. Combine these organic extracts, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to recover your product.[5]

Problem 2: My product "oils out" or forms a sticky gum during recrystallization instead of forming crystals.

  • Potential Cause 1: Presence of Impurities. Impurities can disrupt the crystal lattice formation, preventing a solid from forming. Oiling out is a common sign that the material is not yet pure enough for recrystallization.

    • Solution: The material requires further purification before another crystallization attempt. If you have not already done so, perform a rigorous acid-base extraction as described above. If that fails, column chromatography is the next logical step to remove persistent impurities.

  • Potential Cause 2: Inappropriate Solvent System or Cooling Rate. The chosen solvent may be too good a solvent, or the solution was cooled too rapidly.

    • Solution: Conduct a systematic solvent screen to find the ideal recrystallization solvent or solvent pair (see table below). The ideal solvent should dissolve the compound when hot but not when cold. When you have a suitable system, allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Once it has reached ambient temperature and crystals have begun to form, then place it in an ice bath to maximize recovery.

Table 1: Suggested Solvents for Recrystallization Screening
Single Solvents Ethanol, Methanol, Isopropanol, Acetonitrile, Water, Ethyl Acetate
Solvent Pairs Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes
Screening Method Dissolve a small amount of crude product in a minimal volume of hot solvent. If it dissolves completely, allow it to cool to see if crystals form. If it doesn't dissolve, the solvent is unsuitable. For pairs, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

Problem 3: My final product appears pure by ¹H NMR, but LC-MS analysis shows a persistent impurity with a similar mass.

  • Potential Cause: Isomeric Impurity. It is possible to have an isomeric impurity, for example, from the acylation at a different position if the starting materials were incorrect, or a structurally similar by-product that is difficult to separate.

    • Solution: This requires a high-resolution separation technique. Optimize your flash column chromatography protocol. Consider using a shallower solvent gradient or switching to a different solvent system (e.g., from an ethyl acetate/hexanes system to a dichloromethane/methanol system). If silica gel fails, consider using a different stationary phase, such as alumina or reversed-phase C18 silica, although the latter is more common in preparative HPLC.

Validated Purification Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to isolate the target carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[4] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate fully.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous extracts into the same flask. This ensures complete extraction of the carboxylic acid.[4]

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (pH ~2, check with litmus or pH paper). A white precipitate of your purified product should form.[8]

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography for Carboxylic Acids

This protocol is optimized to prevent peak tailing on silica gel.

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 95:5:0.5 Hexanes/Ethyl Acetate/Acetic Acid).

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Allow the silica to dry completely, then carefully load the fine powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. A typical gradient might be from 5% to 50% Ethyl Acetate in Hexanes. Crucially, ensure that 0.5-1% acetic acid is present in the mobile phase throughout the entire run to prevent streaking. [4]

  • Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase containing acetic acid).

  • Isolation: Combine the fractions containing the pure product, and remove the solvent and volatile acetic acid using a rotary evaporator under reduced pressure.

Visual Diagrams and Workflows

Purification Workflow

G crude Crude Product (Post-Reaction Workup) abe Acid-Base Extraction (Protocol 1) crude->abe neutral_waste Neutral/Basic Impurities (Discarded Organic Layer) abe->neutral_waste Separate precipitate Precipitated Solid abe->precipitate Acidify & Isolate recryst Recrystallization precipitate->recryst chrom Column Chromatography (Protocol 2) precipitate->chrom If Recryst. Fails analysis Purity Analysis (NMR, LC-MS, MP) recryst->analysis chrom->analysis final_product Pure 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid analysis->final_product If Pure

Caption: General purification workflow for the target compound.

Acid-Base Extraction Mechanism

G cluster_org Organic Layer (e.g., EtOAc) cluster_aq Aqueous Layer (NaHCO3) cluster_final Final Aqueous Layer (HCl Added) RCOOH_org R-COOH (Product) Neutral Impurities Neutral_org Neutral Impurities RCOONa_aq R-COO⁻ Na⁺ (Product Salt) Soluble in Water RCOOH_org->RCOONa_aq + NaHCO₃ (Extraction) RCOOH_precipitate R-COOH (Pure Product) Precipitates RCOONa_aq->RCOOH_precipitate + HCl (Precipitation)

Caption: Visualizing the acid-base extraction process.

Troubleshooting Decision Tree

G start Purification Issue? low_yield Low Yield? start->low_yield oiling_out Oiling Out / No Crystals? start->oiling_out impure Impure by LCMS/NMR? start->impure check_ph Check pH & Cool Longer low_yield->check_ph Yes rerun_abe Perform A-B Extraction oiling_out->rerun_abe Yes solvent_screen Screen Solvents & Cool Slowly oiling_out->solvent_screen No, Purity is High run_chrom Run Column Chromatography impure->run_chrom Yes back_extract Back-Extract with EtOAc check_ph->back_extract Still Low rerun_abe->run_chrom Still Oily optimize_chrom Optimize Chromatography (Gradient/Solvent) run_chrom->optimize_chrom Still Impure

Caption: Decision tree for common purification problems.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Supporting Information for Organic Letters. (n.d.). General Procedure for Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Home Sunshine Pharma. (n.d.). N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4. [Link]

  • Supporting Information for Organic & Biomolecular Chemistry. (n.d.). General Experimental Procedures.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed.. [Link]

  • ChemSynthesis. (2025). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]

  • Kuik, W., et al. (2015). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 20(7), 11787-11800. [Link]

  • Supporting Information for Advanced Synthesis & Catalysis. (n.d.). General Experimental Procedures.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1132968, 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxylic acid. [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Wikipedia. (n.d.). Isonipecotic acid. [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Eadara, K. C., et al. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

  • Chem-Impex International. (n.d.). 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

  • MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • National Library of Medicine. (n.d.). Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone. [Link]

Sources

Technical Support Center: Solubility Enhancement for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and practical methods to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments. What are the key physicochemical properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid that I should be aware of?

A1: Understanding the compound's intrinsic properties is the first step to troubleshooting solubility. This molecule possesses distinct features that dictate its behavior in aqueous solutions. The key characteristics are summarized below.

The most critical feature is the carboxylic acid moiety . Like other carboxylic acids, its charge state—and therefore its solubility—is highly dependent on the pH of the solution. At a pH below its acidity constant (pKa), it will be in its neutral, protonated form, which is less soluble in water. Above the pKa, it will be in its deprotonated, anionic (carboxylate) form, which is significantly more water-soluble due to favorable ion-dipole interactions. The estimated pKa for the carboxylic acid group is approximately 4.5, similar to related structures like 1-benzoylpiperidine-4-carboxylic acid.

The logP and logSw values indicate moderate lipophilicity and low intrinsic water solubility, respectively, reinforcing the need for a formulation strategy.[1]

Table 1: Physicochemical Properties of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid

Property Value Implication for Solubility
Molecular Formula C₁₅H₁₉NO₅ -
Molecular Weight 293.32 g/mol [1]
Structure Carboxylic Acid, Tertiary Amide Primary handle for pH-dependent solubility.
logP (Octanol/Water) 0.1334 [1] Indicates moderate lipophilicity.
logSw (Water Solubility) -1.4966 [1] Suggests low intrinsic aqueous solubility.

| Estimated pKa | ~4.45 |[2] Dictates the optimal pH range for solubilization. |

Q2: My compound dissolves perfectly in DMSO, but it crashes out when I add it to my cell culture media or PBS (pH 7.4). Why does this happen?

A2: This common phenomenon is known as solvent-shifting precipitation . Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3][4] However, when your high-concentration DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from DMSO-rich to water-rich.

The compound's solubility in this new, predominantly aqueous environment is much lower, causing it to precipitate. At a physiological pH of 7.4, which is above the compound's pKa, it will be ionized and should be soluble. However, the rapid dilution can create localized regions of high concentration that exceed the solubility limit before the compound can adequately disperse and ionize, leading to precipitation.

Q3: What is the most straightforward method to improve the solubility of this compound for my assays?

A3: The simplest and most effective initial approach is pH adjustment .[][6] Since the molecule has an acidic carboxylic acid group, you can significantly increase its water solubility by converting it into its corresponding salt (carboxylate). This is achieved by dissolving the compound in a dilute basic solution. This method is often sufficient for preparing aqueous stock solutions without the need for organic co-solvents.

Troubleshooting Guides & Protocols

This section provides step-by-step protocols for common solubilization techniques. A logical workflow for selecting the appropriate method is presented below.

G start Start: Compound Solubility Issue q1 Is pH adjustment compatible with your assay? start->q1 protocol1 Protocol 1: Solubilization via pH Adjustment q1->protocol1 Yes q3 Is a minimal amount of organic co-solvent acceptable? q1->q3 No q2 Did pH adjustment solve the issue? protocol1->q2 q2->q3 No success Success: Proceed with Assay (Include Vehicle Control!) q2->success Yes protocol2 Protocol 2: Using DMSO as a Co-solvent q3->protocol2 Yes q5 Is your assay sensitive to organic solvents? q3->q5 No q4 Did the compound remain soluble upon final dilution? protocol2->q4 q4->q5 No q4->success Yes protocol3 Protocol 3: Advanced Solubilization with Cyclodextrins q5->protocol3 Yes fail Contact Technical Support: Consider other excipients (e.g., surfactants, polymers) q5->fail No protocol3->success

Caption: Decision workflow for selecting a solubilization strategy.

Guide 1: Solubilization via pH Adjustment

This method leverages the acidic nature of the compound to create a highly soluble carboxylate salt.

Causality: By increasing the pH above the compound's pKa (~4.5), the carboxylic acid group (-COOH) is deprotonated to a carboxylate anion (-COO⁻). This charged species is significantly more polar and readily forms favorable ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[7][6][8]

  • Calculate Mass: Weigh the required amount of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (MW: 293.32 g/mol ) for your desired volume and concentration.

    • Example: For 10 mL of a 10 mM stock, you need: 0.01 L * 0.010 mol/L * 293.32 g/mol = 0.02933 g (29.33 mg).

  • Initial Dissolution: Add the weighed compound to a sterile conical tube. Add approximately 80% of the final desired volume of sterile, purified water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve at this stage.

  • Basification: While stirring or vortexing, add 1 M NaOH dropwise (typically a few microliters at a time). Monitor the solution. Continue adding NaOH until all the solid material has dissolved and the solution is clear.

  • pH Check & Neutralization (Optional but Recommended): Check the pH of the stock solution. It will be basic. If your assay is sensitive to high pH, you can carefully back-titrate the solution towards a neutral pH (e.g., pH 7.4 - 8.0) using 1 M HCl. Be cautious: if you go too far below the pKa, the compound may precipitate. The goal is to find a pH where the compound remains soluble.

  • Final Volume Adjustment: Add purified water to reach the final desired volume (e.g., 10 mL).

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at -20°C or -80°C.

Self-Validation: The clarity of the final solution is the primary indicator of success. A stable, clear solution after 24 hours at 4°C confirms solubility under these conditions.

Guide 2: Using DMSO as a Primary Co-solvent

This is the most common method for preparing stock solutions for screening campaigns.[9]

Causality: DMSO is a powerful solvent that can disrupt the crystal lattice of the solid compound and solvate it effectively.[3] The key challenge is maintaining solubility upon dilution into aqueous media. A stepwise dilution process can mitigate precipitation.

G cluster_0 Preparation of Stock Solution cluster_1 Serial Dilution in DMSO cluster_2 Final Dilution in Assay Medium weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 50 mM) weigh->dissolve d1 Tube 1 50 mM dissolve->d1 d2 Tube 2 10 mM d1->d2 Dilute in 100% DMSO d3 Tube 3 2 mM d2->d3 Dilute in 100% DMSO assay_plate Assay Plate (e.g., 10 µM final, 0.1% DMSO) d3->assay_plate Add small volume to large volume of buffer G cluster_0 cd Cyclodextrin (Hydrophilic Exterior) complex Inclusion Complex (Water Soluble) cd->complex drug Poorly Soluble Drug (Hydrophobic Moiety) drug->complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin host.

  • Prepare Cyclodextrin Vehicle: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or water). A concentration of 10-40% (w/v) is a common starting point.

  • Add Compound: Add the pre-weighed solid compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture vigorously. The formation of the inclusion complex can take time. Gentle heating (e.g., to 40-50°C) can sometimes accelerate the process, but check for compound stability at elevated temperatures first.

  • Clarify and Sterilize: Once dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved material. Carefully collect the supernatant and sterilize using a 0.22 µm syringe filter.

  • Vehicle Control: As with any excipient, a vehicle control containing the exact same concentration of HP-β-CD in buffer is mandatory for your experiments.

Data Summary & Best Practices

Table 2: Comparison of Solubilization Strategies

Strategy Pros Cons Best For...
pH Adjustment Simple, inexpensive, avoids organic solvents. [] Only for ionizable compounds; may require pH control in assay. Initial attempts for acidic/basic compounds; aqueous formulations.
DMSO Co-solvent Dissolves a very wide range of compounds; well-established. [3][4] Can be toxic to cells; precipitation upon dilution is common. [9] High-throughput screening; preparing high-concentration stocks.
Cyclodextrins Low cellular toxicity; high solubilizing capacity for lipophilic drugs. [10] Can be expensive; may interact with some assay components. Assays sensitive to organic solvents; in vivo formulations. [11]

| Surfactants (e.g., Tween 80) | Effective at low concentrations; can form micelles. [12][13]| Can interfere with cell membranes and protein assays; potential toxicity. [14]| Formulations where other methods fail; requires careful validation. |

Table 3: General Guidelines for Maximum Excipient Concentrations in Cell-Based Assays

Excipient Recommended Max. Final Concentration Notes
DMSO < 0.5% (v/v) [9][15]Some cell lines are sensitive even at 0.1%. Always test.
Ethanol < 0.5% (v/v) Toxicity can vary significantly between cell types.
HP-β-CD 1-5 mM Generally well-tolerated, but high concentrations can extract cholesterol from cell membranes.

| Tween® 80 | < 0.01% (v/v) | Can cause cell lysis at higher concentrations. Check for assay interference. |

Final Recommendation: For 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, begin with Protocol 1: pH Adjustment . This method directly addresses the compound's chemical nature and is the most likely to succeed without introducing potentially confounding variables like organic solvents or other excipients. If this fails, proceed to the DMSO co-solvent method, paying close attention to the final concentration and the use of a proper vehicle control.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Craescu, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Chemdiv. (n.d.). Compound 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid.
  • García-García, P. M., et al. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells.
  • Haile, L. A., et al. (n.d.). Excipient effect on cell viability.
  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central.
  • Doke, V. V., et al. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE. World Journal of Pharmaceutical Research.
  • García-García, P. M., et al. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells.
  • Zhang, M., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI.
  • Zhang, M., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide for molecular biology.
  • Zhang, Y., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
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  • Kiss, T., et al. (n.d.). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI.
  • Shah, S., et al. (n.d.).
  • Patel, P., et al. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Thermo Fisher Scientific. (n.d.). Dimethyl Sulfoxide.
  • Madhavi, L. (n.d.). solubility enhancement and cosolvency. Slideshare.
  • Pharma.Tips. (2025). Selecting Surfactants for Formulation Development.
  • Rsc.li. (2026). pH adjustment: Significance and symbolism.
  • Zhang, M., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Di Natale, C., et al. (2022).
  • Shakeel, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Kumar, A., & Kumar, R. (2023). A recent overview of surfactant–drug interactions and their importance.
  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
  • Wagh, V. D., et al. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • ChemicalBook. (2025). 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID.
  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics.
  • BenchChem. (n.d.). how to improve the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo studies.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Chemdiv. (n.d.). Compound 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide.
  • PubChem. (2025). 1-(3,4-Dimethoxybenzyl)piperidine-4-carboxylic acid.
  • Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.
  • BLD Pharm. (n.d.). Piperidine-4-carboxylic acid.

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Technical Support Center: Acylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the acylation of piperidine-4-carboxylic acid. This molecule is a cornerstone building block in medicinal chemistry and drug development, valued for its conformational rigidity and bifunctional nature.[1] However, its dual reactivity—a secondary amine and a carboxylic acid—presents unique challenges during acylation.[2] Achieving selective N-acylation without engaging the carboxylic acid moiety or inducing other undesirable transformations is critical for synthetic success.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from frequently asked questions that build a foundational understanding to a detailed troubleshooting guide for specific experimental failures. Our goal is to equip you with the knowledge to not only fix a reaction that has gone wrong but to design robust protocols that prevent side reactions from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on piperidine-4-carboxylic acid during acylation?

Piperidine-4-carboxylic acid possesses two primary nucleophilic sites: the secondary amine on the piperidine ring and the oxygen atoms of the carboxylic acid. The nitrogen of the secondary amine is generally the more nucleophilic and desired site for acylation to form a stable amide bond.[3][4] However, under certain conditions, the carboxylic acid can be acylated to form a mixed anhydride, which is typically an unstable intermediate but can lead to byproducts.

Q2: Why is selective N-acylation often challenging?

The challenge arises from the competition between N-acylation and O-acylation.[4][5] The outcome is highly dependent on the reaction conditions, including the choice of acylating agent, coupling reagents, solvent, temperature, and pH. For instance, highly reactive acylating agents like acyl chlorides can react unselectively. Furthermore, activating the carboxylic acid for a subsequent coupling reaction can inadvertently make it a target for side reactions if not properly managed.

Q3: What are the most common side reactions observed?

The three most prevalent side reactions are:

  • O-Acylation: The acylating agent reacts with the carboxylic acid group to form a mixed anhydride. This is often reversible but can lead to product loss or subsequent undesired reactions.

  • Di-acylation: If a highly reactive acylating agent is used in excess, it can potentially react at both the nitrogen and the carboxylate group, especially after activation.[6]

  • Racemization: If the acylating agent or the piperidine ring contains a chiral center, the reaction conditions (particularly the use of base and high temperatures) can lead to a loss of stereochemical integrity. This often proceeds through the formation of an oxazolone intermediate.[7][8]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield of Desired N-Acylated Product with Significant Starting Material Remaining
  • Probable Cause A: Inefficient Carboxylic Acid Activation.

    • Scientific Rationale: For amide bond formation using a coupling reagent approach, the carboxylic acid of the acylating agent must first be activated to form a highly reactive species (e.g., an active ester).[9] If this activation is slow or incomplete, the reaction will stall. Carbodiimides like DCC or DIC, for example, can be sluggish and require additives.[10]

    • Solution:

      • Switch to a More Potent Coupling Reagent: Utilize modern aminium/uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP.[11][12] HATU is particularly effective as it forms a highly reactive OAt-ester and the reaction benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[12]

      • Incorporate an Additive: If using a carbodiimide like DIC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives form active esters that are more reactive than the initial O-acylisourea intermediate and also serve to suppress racemization.[7][10][13]

      • Optimize Solvent: Ensure all reagents are fully dissolved. DMF is a common choice, but for some reagents, DCM can be effective and may reduce side reactions.[10]

  • Probable Cause B: Guanidinylation of the Piperidine Nitrogen.

    • Scientific Rationale: When using aminium/uronium-based coupling reagents (like HBTU or HATU) in excess, or when the activation of the carboxylic acid is slow, the reagent can react directly with the piperidine's secondary amine. This forms a stable guanidinium byproduct, capping the amine and preventing the desired acylation.[9][10]

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of the uronium reagent relative to the carboxylic acid. A slight excess (1.1-1.2 equivalents) is usually sufficient.

      • Pre-activation: Mix the carboxylic acid (your acylating agent) with the coupling reagent and a base for a few minutes before adding the piperidine-4-carboxylic acid. This allows the active ester to form first, minimizing the amount of free coupling reagent available to react with your substrate's amine.[10]

      • Use a Phosphonium Reagent: Switch to a phosphonium-based reagent like PyBOP. These reagents do not cause guanidinylation.[12]

Problem 2: A Significant Byproduct is Detected, Consistent with an Ester or Anhydride (O-Acylation)
  • Probable Cause: Direct Acylation of the Carboxylic Acid Moiety.

    • Scientific Rationale: The carboxylate group of piperidine-4-carboxylic acid can act as a nucleophile, attacking the activated acylating agent to form a mixed anhydride. This is more likely to occur if the piperidine nitrogen is protonated (less nucleophilic) or if the reaction conditions favor carboxylate reactivity.

    • Solution: Protect the Carboxylic Acid.

      • Employ a Protecting Group: The most robust solution is to mask the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) prior to the acylation step.[14] This completely removes the competing nucleophilic site. The ester can be hydrolyzed in a subsequent step to yield the final product.

      • Choice of Protecting Group: A methyl or ethyl ester is common and can be removed under standard basic (e.g., LiOH, NaOH) or acidic hydrolysis conditions. A benzyl ester offers the advantage of removal via hydrogenolysis, which is orthogonal to many other protecting groups.[14]

Problem 3: Loss of Stereochemical Purity (Racemization)
  • Probable Cause: Oxazolone Formation.

    • Scientific Rationale: When activating an N-acylated amino acid (or in this case, an acylating agent that is an amino acid derivative), the intermediate can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to rapid racemization.[7]

    • Solution:

      • Use Racemization-Suppressing Additives: The inclusion of HOBt, and particularly HOAt (generated from HATU), is highly effective at minimizing racemization. These additives rapidly convert the initial activated species into their respective active esters, which are less prone to oxazolone formation.[8][13] Oxyma Pure is another excellent, non-explosive alternative to HOBt.[10]

      • Control Base and Temperature: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA), as it is less likely to abstract the α-proton.[8] Perform the reaction at a lower temperature (e.g., starting at 0 °C) to slow the rate of racemization.[6]

      • Choose the Right Coupling Reagent: Phosphonium salts (PyBOP) and certain uronium salts combined with HOAt (HATU) are known for their low racemization potential.[7][11]

Visualized Reaction and Troubleshooting Workflows

Key Reaction Pathways

The following diagram illustrates the desired N-acylation pathway versus the common side reactions.

G cluster_reagents Reaction Conditions P4CA Piperidine-4-Carboxylic Acid (P4CA) Desired Desired Product (N-Acyl P4CA) P4CA->Desired Side1 Side Product 1 (O-Acyl Adduct) P4CA->Side1 O-Acylation Side2 Side Product 2 (Di-Acyl Adduct) P4CA->Side2 Di-Acylation (Excess R-COX) AcylX Acylating Agent (R-COX) AcylX->Desired AcylX->Side1 AcylX->Side2 Coupling Coupling Reagent (e.g., HATU) Coupling->Desired Base Base (e.g., DIEA) Base->Desired Side3 Side Product 3 (Racemized Product) Desired->Side3

Caption: Reaction scheme showing the desired N-acylation and key side reactions.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues in your acylation reaction.

G start Analyze Reaction Outcome (LCMS, NMR) prob1 Problem: Low Conversion / Low Yield start->prob1 prob2 Problem: Major Ester/Anhydride Byproduct start->prob2 prob3 Problem: Loss of Stereopurity start->prob3 cause1a Cause: Inefficient Activation prob1->cause1a cause1b Cause: Guanidinylation prob1->cause1b cause2 Cause: O-Acylation prob2->cause2 cause3 Cause: Racemization prob3->cause3 sol1a Solution: Use HATU/PyBOP Add HOBt/Oxyma cause1a->sol1a sol1b Solution: Pre-activate Acid Use Phosphonium Reagent cause1b->sol1b sol2 Solution: Protect Carboxylic Acid (e.g., as Methyl Ester) cause2->sol2 sol3 Solution: Use HATU or Add HOAt/Oxyma Use Hindered Base (DIEA) Run at 0 °C cause3->sol3

Caption: A logical workflow for troubleshooting common acylation side reactions.

Experimental Protocols & Data

Protocol 1: Standard N-Acylation using HATU

This protocol is optimized to favor N-acylation and suppress racemization.

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the acylating agent (carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution. Stir at room temperature for 5-10 minutes. A color change may be observed as the active ester forms.

  • Coupling: Add a solution of piperidine-4-carboxylic acid (1.2 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Analytical HPLC Method for Impurity Profiling

This method can be used to separate the starting material, desired product, and potential side products.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm, or Mass Spectrometry (MS).

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

ReagentTypeKey Features & ByproductsRacemization Risk
DCC / DIC CarbodiimideInexpensive. Forms insoluble (DCU) or soluble (DIU) urea byproduct.[10][11]High (without additives)
EDC CarbodiimideWater-soluble carbodiimide and urea byproduct; ideal for aqueous reactions.[11]High (without additives)
HBTU / TBTU Aminium SaltEfficient and fast. Can cause guanidinylation side reaction.[11][12]Low to Moderate
HATU Aminium SaltHighly reactive due to HOAt leaving group. Suppresses racemization effectively.[12]Very Low
PyBOP Phosphonium SaltExcellent for sterically hindered couplings. No guanidinylation. Byproduct is HOBt.[10]Low

Table 2: Common Protecting Groups for the Carboxylic Acid Moiety

Protecting GroupIntroduction ReagentsCleavage ConditionsNotes
Methyl Ester SOCl₂ in MethanolNaOH or LiOH in H₂O/THF; or strong acid (e.g., 6N HCl, heat).[14]Robust, common, but cleavage can be harsh.
t-Butyl Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA) in DCM.[14]Cleaved under mild acidic conditions. Orthogonal to many other groups.
Benzyl Ester Benzyl bromide, BaseH₂, Pd/C (Hydrogenolysis).[14]Cleavage is very mild and orthogonal to acid/base labile groups.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide.
  • Benchchem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
  • University of Wisconsin. (n.d.). Protecting Groups.
  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • Difference Wiki. (2024). O Acylation vs.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).
  • Brainly.in. (2021).
  • Pediaa.Com. (2020).
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Wikipedia. (n.d.). Isonipecotic acid.

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Technical Support Center: Scaling Up 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important building block from the laboratory bench to larger-scale production. Here, we address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and process chemistry insights.

Introduction: The Synthetic Pathway and its Challenges

The most common and industrially viable route to 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid is the N-acylation of piperidine-4-carboxylic acid with a derivative of 3,4-dimethoxybenzoic acid (veratric acid). Typically, this is achieved via a Schotten-Baumann reaction, where 3,4-dimethoxybenzoyl chloride is reacted with piperidine-4-carboxylic acid under basic aqueous conditions. While straightforward on a lab scale, scaling up this reaction presents several challenges related to reaction control, impurity formation, and product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Schotten-Baumann reaction for this synthesis?

When moving to a larger scale, several factors that are negligible in the lab can become critical. The primary challenges include:

  • Exothermicity: The acylation reaction is exothermic, and on a large scale, the heat generated can be significant.[1] Without proper temperature control, this can lead to side reactions, degradation of the product, and potential safety hazards.

  • Mass Transfer Limitations: In the biphasic Schotten-Baumann reaction, efficient mixing is crucial for the reaction to proceed.[1] On a larger scale, achieving homogenous mixing can be difficult, leading to localized "hot spots" and incomplete reactions.

  • Hydrolysis of the Acyl Chloride: 3,4-Dimethoxybenzoyl chloride is susceptible to hydrolysis, especially in the presence of a strong base. On a larger scale, slower addition times can increase the exposure of the acyl chloride to aqueous base, leading to the formation of 3,4-dimethoxybenzoic acid as a significant impurity.[1]

  • Product Isolation and Purification: The product, being a carboxylic acid, can be challenging to crystallize and may require specific pH adjustments for efficient isolation. Impurities with similar solubility profiles can further complicate purification.

Troubleshooting Guide

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • Significant amounts of unreacted piperidine-4-carboxylic acid are detected by in-process controls (e.g., HPLC, TLC).

  • The isolated yield of the final product is consistently below expectations.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Poor Mass Transfer In a biphasic system, the reaction occurs at the interface of the organic and aqueous layers. Inadequate mixing on a larger scale reduces this interfacial area, slowing down the reaction rate.[1]- Increase Agitation Speed: Ensure the reactor's agitator is providing sufficient turbulence to create a fine emulsion of the two phases. - Optimize Impeller Design: For larger reactors, consider using high-shear impellers to improve mixing efficiency.
Incorrect Stoichiometry An insufficient amount of 3,4-dimethoxybenzoyl chloride will lead to incomplete conversion of the starting material.- Verify Reagent Purity: Ensure the purity of both starting materials is known and accounted for in stoichiometric calculations. - Slight Excess of Acylating Agent: Empirically determine the optimal excess of 3,4-dimethoxybenzoyl chloride (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
Amine Protonation If the pH of the aqueous phase is not maintained at a sufficiently high level, the piperidine nitrogen can be protonated, rendering it non-nucleophilic and halting the reaction.- Monitor and Control pH: Implement in-process pH monitoring and control, maintaining the pH in the range of 10-12.[2] - Controlled Base Addition: Add the base solution concurrently with the acyl chloride to maintain a consistently high pH throughout the reaction.
Problem 2: High Levels of 3,4-Dimethoxybenzoic Acid Impurity

Symptoms:

  • HPLC analysis of the crude product shows a significant peak corresponding to 3,4-dimethoxybenzoic acid.

  • Difficulty in purifying the final product due to the presence of this acidic impurity.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Hydrolysis of Acyl Chloride 3,4-Dimethoxybenzoyl chloride reacts with water, especially under basic conditions, to form the corresponding carboxylic acid. This is a competitive side reaction to the desired acylation.[1]- Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) will slow down the rate of hydrolysis more significantly than the rate of acylation. - Controlled Addition: Add the 3,4-dimethoxybenzoyl chloride solution subsurface to the vigorously stirred reaction mixture to ensure it reacts quickly with the piperidine derivative rather than with the aqueous base. - Solvent Choice: Using a less polar organic solvent can sometimes reduce the concentration of water in the organic phase, thereby minimizing hydrolysis.
Slow Reaction Rate If the primary reaction is slow, the acyl chloride has more time to be hydrolyzed.- Optimize Catalyst: While not always necessary for a Schotten-Baumann reaction, a phase-transfer catalyst can sometimes accelerate the desired reaction, minimizing the time for hydrolysis to occur.
Problem 3: Challenges in Product Isolation and Crystallization

Symptoms:

  • The product precipitates as an oil or sticky solid upon acidification.

  • The isolated product has a broad melting point and is difficult to dry.

  • Inconsistent crystal form (polymorphism) affecting downstream processing.[3][4]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Incorrect pH for Precipitation The product has both an acidic (carboxylic acid) and a basic (amide) character, leading to a specific isoelectric point where it is least soluble.- Determine Optimal pH: Experimentally determine the pH at which the product has minimal solubility. This is often in the range of pH 3-5 for similar compounds. - Controlled Acidification: Add the acid slowly with good mixing to avoid localized pH drops that can cause oiling out.
Solvent Effects The choice of solvent for crystallization is critical for obtaining a well-defined crystalline product.- Solvent Screening: Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for crystallization. Consider anti-solvent crystallization. - Controlled Cooling Profile: Implement a controlled cooling profile during crystallization to promote the formation of larger, more uniform crystals.
Presence of Impurities Impurities can inhibit crystallization or lead to the formation of less stable polymorphs.- Purification of Crude Product: If direct crystallization is problematic, consider a workup procedure to remove major impurities before crystallization. This could involve liquid-liquid extractions at different pH values.

Experimental Protocols

Protocol 1: Scale-up of the Schotten-Baumann Reaction
  • Reactor Setup: Charge a jacketed reactor equipped with a high-efficiency agitator, temperature probe, and addition funnels with a solution of piperidine-4-carboxylic acid in water.

  • Base Addition: Add an aqueous solution of a suitable base (e.g., sodium hydroxide, potassium hydroxide) to the reactor to dissolve the piperidine-4-carboxylic acid and raise the pH to >12.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Acyl Chloride Preparation: In a separate vessel, dissolve 3,4-dimethoxybenzoyl chloride (1.05-1.1 equivalents) in a suitable organic solvent (e.g., toluene, dichloromethane).

  • Concurrent Addition: Simultaneously add the 3,4-dimethoxybenzoyl chloride solution and an additional amount of aqueous base to the reactor over a period of 2-4 hours, maintaining the temperature at 0-5 °C and the pH between 10 and 12.

  • Reaction Monitoring: Monitor the reaction for completion by HPLC.

  • Work-up: Once the reaction is complete, separate the aqueous and organic layers.

  • Product Isolation: Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to the predetermined optimal pH for precipitation.

  • Filtration and Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum at a controlled temperature.

Protocol 2: Impurity Profile Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Standard Preparation: Prepare standards of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid, piperidine-4-carboxylic acid, and 3,4-dimethoxybenzoic acid to determine their retention times and for quantification.

Visualizations

Reaction Pathway and Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Key Side Reaction A Piperidine-4-carboxylic acid C 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid A->C Acylation (pH 10-12) B 3,4-Dimethoxybenzoyl chloride B->C D 3,4-Dimethoxybenzoyl chloride F 3,4-Dimethoxybenzoic acid (Impurity) D->F Hydrolysis E H2O / OH- E->F

Caption: Synthetic pathway and major side reaction.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Product Q1 Check In-Process Controls: Unreacted Starting Material? Start->Q1 A1 Increase Agitation Optimize Stoichiometry Ensure pH > 10 Q1->A1 Yes Q2 High Levels of 3,4-Dimethoxybenzoic Acid? Q1->Q2 No End Yield Improved A1->End A2 Lower Reaction Temperature Control Addition Rate Consider Phase-Transfer Catalyst Q2->A2 Yes Q2->End No A2->End

Caption: Decision tree for troubleshooting low product yield.

References

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453-7465. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Process for preparation of piperidine carboxylic acid. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Chemical Review and Letters. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.).
  • Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.).
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Method for synthesizing veratric acid. (n.d.).
  • Schotten–Baumann reaction. (n.d.). Grokipedia. [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. (n.d.). Scribd. [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2020). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering, 5(10), 1964-1971. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. (n.d.). ResearchGate. [Link]

  • A note on the synthesis of veratric acid. (n.d.). ResearchGate. [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (n.d.). PubMed. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (n.d.). PubMed. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (n.d.). MDPI. [Link]

  • Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. (n.d.). Sciforum. [Link]

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Technical Support Center: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential stability issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My analytical results for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, particularly a diminishing peak area in chromatographic analyses like HPLC, strongly suggest that 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is degrading under your experimental or storage conditions. This molecule possesses several functional groups susceptible to degradation: a tertiary amide, a piperidine ring, and a dimethoxy-substituted benzene ring. Establishing the stability of this compound under your specific experimental parameters is crucial. We recommend conducting forced degradation studies to understand its stability profile.[1][2]

Q2: What are the most probable degradation pathways for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid?

A2: Based on its chemical structure, the primary degradation pathways for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid are:

  • Hydrolytic Cleavage: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would result in the cleavage of the molecule into two primary degradation products: piperidine-4-carboxylic acid and 3,4-dimethoxybenzoic acid.[3][4]

  • Oxidative Degradation: The piperidine ring, especially the tertiary amine, and the electron-rich dimethoxybenzoyl moiety are prone to oxidation. This can lead to the formation of N-oxides, ring-opened products, or hydroxylated species.[5][6][7]

  • Photodegradation: The dimethoxybenzene component of the molecule can absorb UV light, making it susceptible to photolytic degradation. Studies on dimethoxybenzene isomers have shown they can photodegrade, a process that can be enhanced under certain conditions.[8][9][10][11][12]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. A potential pathway is the decarboxylation of the carboxylic acid group.[3][13]

Q3: How should I store 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid to minimize degradation?

A3: To ensure the stability of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in an amber vial or a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond to these degradants.[2] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Review the pH of your solutions. The amide linkage is susceptible to acid and base hydrolysis.[3] 2. Protect your samples from light , especially if using UV detection or working in a well-lit environment.[8][10] 3. Ensure your solvents are degassed to remove dissolved oxygen, which can contribute to oxidative degradation.
Precipitate formation in solution. Formation of less soluble degradation products.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid under various stress conditions to identify potential degradation products and pathways.[1][2]

Materials:

  • 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.

Protocol 2: RP-HPLC Method for Analysis

Objective: To separate and quantify 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its potential degradation products.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Predicted Degradation Pathways and Products

The following diagrams illustrate the predicted degradation pathways for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid based on its functional groups.

G parent 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid hydrolysis Acid/Base Hydrolysis parent->hydrolysis acid_prod Piperidine-4-carboxylic acid base_prod 3,4-Dimethoxybenzoic acid hydrolysis->acid_prod hydrolysis->base_prod

Caption: Predicted hydrolytic degradation pathway.

G parent 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid oxidation Oxidation (e.g., H₂O₂) parent->oxidation n_oxide N-oxide derivative ring_opened Ring-opened products oxidation->n_oxide oxidation->ring_opened

Caption: Predicted oxidative degradation pathways.

References

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959. [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions, 1-25. [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Materials Cloud Archive. [Link]

  • Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Martin, C. (2022). (Open Access) Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. SciSpace. [Link]

  • Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 1152 forced. [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959. [Link]

  • Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Pandey, A., & Kumar, A. (2018). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Request PDF. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights. [Link]

  • Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Kumar, V., & Kumar, S. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Allied Sciences, 6(2), 55-63. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 934-939. [Link]

  • Grødeland, G., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. bioRxiv. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Grifagni, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7236-7254. [Link]

  • Saggioro, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1775. [Link]

  • Du, Y., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 55(35), 9494–9502. [Link]

  • Du, Y., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Request PDF. [Link]

  • Saggioro, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Yi, J., et al. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 15(31), 12920-12927. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • Ishiwata, S., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 43(8), 1323-1328. [Link]

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optimizing storage conditions for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (CAS 223568-33-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing storage conditions to ensure the long-term stability, integrity, and performance of this compound in your experiments. The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, known for its metabolic stability and presence in numerous bioactive small molecules[1][2]. Proper handling and storage are paramount to leveraging these properties and achieving reproducible results.

Section 1: Frequently Asked Questions (FAQs): Optimal Storage & Handling

This section addresses the most common questions regarding the day-to-day handling and storage of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Q1: What are the ideal storage conditions for the solid (powder) form of the compound?

A1: For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4] The key factors are temperature, atmosphere, and light.

  • Temperature: Recommended storage is at 2-8°C (refrigerated). While some related compounds may be stable at room temperature, refrigeration minimizes the potential for slow thermal degradation over months or years.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term archival. The primary concern is moisture, as the carboxylic acid moiety can be hygroscopic.[5] Always store the container in a desiccator to maintain a dry environment.[3][6]

  • Light: The dimethoxybenzoyl group suggests potential light sensitivity. Aromatic compounds can be susceptible to photolytic degradation.[7] Therefore, storage in an amber glass vial or a light-blocking container is essential to prevent photodegradation.[8][9]

  • Container: Use a well-sealed vial (e.g., with a PTFE-lined cap) to prevent moisture ingress and contamination.[3][4]

Q2: How should I prepare and store solutions of this compound?

A2: Solution stability is often more critical than solid-state stability. For reproducible experimental results, prepare fresh solutions whenever possible. If stock solutions must be stored, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. For aqueous buffers, ensure the pH is controlled and the buffer is sterile-filtered to prevent microbial growth, which can degrade carboxylic acids.[10]

  • Storage Temperature: Store stock solutions at -20°C or, for extended periods (months to years), at -80°C.[11] This dramatically slows the rate of chemical degradation and prevents microbial contamination. Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Aliquoting: To prevent degradation from freeze-thaw cycles and to minimize contamination risk, dispense the stock solution into single-use aliquots.

  • Container: Store aliquots in tightly sealed vials appropriate for low-temperature storage.

Q3: Is the compound particularly sensitive to moisture or pH changes?

A3: Yes, based on its chemical structure. The carboxylic acid functional group makes the compound inherently sensitive to moisture and pH.

  • Moisture: Hygroscopicity (the tendency to absorb moisture from the air) can lead to clumping of the solid powder and, more critically, can provide a medium for hydrolytic degradation of the amide bond, although this bond is generally quite stable.[5]

  • pH: In aqueous solutions, the carboxylic acid group will exist in equilibrium between its protonated (R-COOH) and deprotonated (R-COO⁻) forms, influencing solubility and interaction with biological targets. Extreme pH conditions (strong acids or bases) should be avoided during storage as they can catalyze the hydrolysis of the amide linkage. The benzoylpiperidine structure itself is generally stable.[1][2]

Q4: What are the primary signs of compound degradation?

A4: Degradation can manifest in several ways:

  • Visual Changes: For the solid, observe for discoloration (e.g., yellowing), clumping, or changes in texture. For solutions, look for color changes or the formation of precipitates.

  • Analytical Changes: The most reliable method is analytical chromatography (e.g., HPLC or LC-MS). The appearance of new peaks or a decrease in the area of the main compound peak relative to an internal standard indicates degradation. A change in retention time can also suggest a modification of the compound's structure.

Section 2: Troubleshooting Guide

This guide provides solutions for specific issues that may arise from suboptimal storage.

Problem Encountered Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or reduced potency in biological assays. Compound degradation in stock or working solutions.Action: Prepare fresh solutions from the solid stock for each experiment. If using a frozen stock, use a new aliquot for each experiment to avoid freeze-thaw cycles. Rationale: Repeated temperature fluctuations can accelerate the degradation of sensitive compounds in solution.[11]
Solid powder is clumped and difficult to weigh accurately. Moisture absorption.Action: Dry the material under vacuum in the presence of a desiccant (e.g., P₂O₅). Store the vial inside a desiccator. Rationale: Carboxylic acids can be hygroscopic. Removing absorbed water is crucial for accurate weighing and preventing moisture-induced degradation.[5][12]
Unexpected peaks appear in HPLC/LC-MS analysis of a stored solution. Chemical degradation (e.g., hydrolysis, oxidation, or photodegradation).Action: Confirm the identity of the parent peak via mass spectrometry. Perform a basic forced degradation study (see Protocol 3.2) to understand potential degradation pathways and identify degradants. Rationale: Identifying degradation products helps to pinpoint the cause (e.g., an oxidative degradant points to air exposure) and refine storage protocols.[13]
Poor solubility of the compound compared to initial use. Possible salt formation or degradation to a less soluble product.Action: Re-verify the identity and purity of the compound using LC-MS and NMR. Ensure the solvent used is pure and anhydrous. Rationale: Impurities or degradation products can significantly alter the solubility profile of the parent compound.
Section 3: Experimental Protocols

These protocols provide standardized procedures for handling and stability testing.

Protocol 3.1: Recommended Procedure for Preparing and Storing Stock Solutions
  • Preparation Environment: Allow the vial of solid 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Use anhydrous-grade DMSO to prepare a high-concentration stock (e.g., 10-50 mM). Ensure the solvent is added via a calibrated pipette in a low-humidity environment if possible.

  • Dissolution: Vortex or sonicate the solution gently until all solid material is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention polypropylene or glass vials suitable for freezing. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and place them in a labeled storage box. Store at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term archival storage (>3 months).

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and vortex briefly before making dilutions. Do not refreeze the remaining solution.

Protocol 3.2: Protocol for a Basic Forced Degradation Study

This study helps identify potential degradation pathways and validates your storage conditions.

  • Prepare Solutions: Prepare four separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 1:1).

  • Stress Conditions:

    • Acidic: Add 0.1 M HCl to one sample.

    • Basic: Add 0.1 M NaOH to a second sample.

    • Oxidative: Add 3% H₂O₂ to a third sample.[13]

    • Control: Keep the fourth sample untreated.

  • Incubation: Let all samples stand at room temperature, protected from light, for 24 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all four samples, alongside a freshly prepared (time-zero) solution, by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms. Look for the appearance of new peaks and a decrease in the area of the parent compound peak. This will reveal susceptibility to acid/base hydrolysis or oxidation. A similar study can be performed by exposing a solution to UV light to test for photodegradation.

Section 4: Troubleshooting and Decision-Making Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues with 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

G cluster_0 Troubleshooting Workflow cluster_1 Solid Compound Analysis cluster_2 Solution Handling Analysis Problem Problem Observed: Inconsistent Data / Reduced Potency Check_Solid Step 1: Inspect Solid Compound Problem->Check_Solid Check_Solution Step 2: Evaluate Solution Handling Problem->Check_Solution Solid_Appearance Physical Appearance: Discolored? Clumped? Check_Solid->Solid_Appearance Solution_Storage Storage Protocol: Repeated Freeze-Thaw? Stored at RT? Check_Solution->Solution_Storage Solid_Yes Cause: Moisture / Light Exposure Action: Dry under vacuum. Store in desiccator & amber vial. Solid_Appearance->Solid_Yes Yes Solid_No Solid appears OK. Proceed to solution analysis. Solid_Appearance->Solid_No No Stability_Test Step 3: Perform Analytical Check (e.g., Forced Degradation Study) Solid_No->Stability_Test Solution_Yes Cause: Solution Degradation Action: Use single-use aliquots. Store at -20°C or -80°C. Solution_Storage->Solution_Yes Yes Solution_No Protocol seems OK. Perform stability check. Solution_Storage->Solution_No No Solution_No->Stability_Test Result Outcome: Identify specific sensitivity (hydrolysis, oxidation, etc.) and refine storage protocol accordingly. Stability_Test->Result

Sources

Validation & Comparative

A Technical Guide to the Bioactivity Validation of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid: A Putative GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the bioactivity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. Based on the prevalence of the piperidine scaffold in G-protein coupled receptor (GPCR) ligands, particularly those targeting inflammatory pathways, we hypothesize a potential role for this compound as an antagonist of GPR84, a receptor implicated in immunometabolism and inflammatory diseases.[1][2] This document outlines a logical, stepwise approach to testing this hypothesis, from initial in vitro screening to more complex cell-based functional assays.

Introduction: The Rationale for Investigating GPR84 Antagonism

GPR84 is a Gi-coupled GPCR predominantly expressed in immune cells such as macrophages and neutrophils.[1] Its expression is significantly upregulated under inflammatory conditions, for instance, in response to lipopolysaccharide (LPS).[1] Activation of GPR84 by its endogenous ligands, medium-chain fatty acids, or synthetic agonists like 6-(octylamino)pyrimidine-2,4(1H,3H)-dione (6-OAU), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately promotes pro-inflammatory responses, including cytokine production and immune cell migration.[1][4] Consequently, antagonism of GPR84 presents a promising therapeutic strategy for a variety of inflammatory disorders.[2][5]

The chemical structure of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, featuring a piperidine core, shares similarities with other known GPR84 modulators. This structural alert, coupled with the therapeutic potential of GPR84 antagonists, provides a strong impetus for the bioactivity validation detailed herein.

Experimental Design: A Multi-tiered Approach to Validation

Our validation strategy is designed to first establish the compound's interaction with the GPR84 receptor and then to characterize its functional consequences in a physiologically relevant cellular context.

Phase 1: Primary In Vitro Screening for GPR84 Antagonism

The initial step is to determine if 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid can competitively inhibit the binding of a known agonist to GPR84. A common and effective method for this is the cAMP inhibition assay.

Experimental Workflow: cAMP Inhibition Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Agonist Stimulation & cAMP Measurement A Seed CHO-K1 cells stably expressing human GPR84 B Incubate for 24 hours A->B C Pre-incubate cells with varying concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid or a known antagonist (e.g., GLPG1205) B->C D Add a known GPR84 agonist (e.g., 6-OAU) and Forskolin C->D E Incubate to allow for cAMP production D->E F Lyse cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA) E->F

Caption: Workflow for the in vitro cAMP inhibition assay to screen for GPR84 antagonism.

Detailed Protocol: Cyclic AMP (cAMP) Inhibition Assay [1][3]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR84 in a suitable growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).

  • Cell Seeding: Seed the cells into 384-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a dilution series of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid. As a positive control for antagonism, use a known GPR84 antagonist such as GLPG1205.

  • Antagonist Pre-incubation: Remove the growth medium from the cells and add the diluted test compound or control antagonist. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add a solution containing a known GPR84 agonist (e.g., 6-OAU at a concentration that elicits a sub-maximal response, EC80) and a stimulator of adenylyl cyclase (e.g., Forskolin) to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for agonist-mediated inhibition of cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit).

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound. A dose-dependent increase in cAMP levels in the presence of the agonist indicates antagonistic activity. Calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Comparative Data:

CompoundPredicted ActivityExpected IC50 (nM)
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acidAntagonistTo be determined
GLPG1205 (Positive Control)Potent Antagonist< 100
Vehicle (Negative Control)No activityNot applicable
Phase 2: Functional Validation in an Immune Cell Context

Following successful identification as a GPR84 antagonist in the primary screen, the next crucial step is to validate its functional effects in a more physiologically relevant setting, such as primary macrophages. A key function of GPR84 activation in these cells is the enhancement of pro-inflammatory cytokine secretion. Therefore, we will assess the ability of our test compound to reverse this effect.

Experimental Workflow: Macrophage Cytokine Secretion Assay

cluster_0 Macrophage Isolation & Priming cluster_1 Compound Treatment & Stimulation cluster_2 Cytokine Measurement A Isolate primary macrophages (e.g., mouse bone marrow-derived macrophages) B Prime cells with a low concentration of LPS A->B C Pre-treat primed macrophages with 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid or a control antagonist B->C D Stimulate with a GPR84 agonist (e.g., 6-OAU) C->D E Collect cell culture supernatants D->E F Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA E->F

Caption: Workflow for validating the functional antagonism of GPR84 in primary macrophages.

Detailed Protocol: Cytokine Secretion Assay in LPS-Primed Macrophages [3]

  • Macrophage Isolation and Culture: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture them in a suitable medium (e.g., DMEM with 10% FBS and M-CSF).

  • Cell Priming: Seed the BMDMs in 96-well plates and prime them with a low concentration of lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3 hours to upregulate GPR84 expression.

  • Antagonist Pre-treatment: Pre-treat the primed macrophages with varying concentrations of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid or a control antagonist for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with a GPR84 agonist (e.g., 6-OAU) for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Plot the cytokine concentrations against the concentration of the test compound. A dose-dependent reduction in agonist-induced cytokine secretion will confirm the functional antagonism of GPR84.

Comparative Data:

TreatmentExpected TNF-α Secretion (pg/mL)Expected IL-6 Secretion (pg/mL)
VehicleBaselineBaseline
LPS + 6-OAUHighHigh
LPS + 6-OAU + 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (low dose)Moderately ReducedModerately Reduced
LPS + 6-OAU + 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (high dose)Significantly ReducedSignificantly Reduced
LPS + 6-OAU + GLPG1205 (Positive Control)Significantly ReducedSignificantly Reduced

Signaling Pathway Context

The validation experiments are designed to probe the GPR84 signaling pathway at different levels. The cAMP assay directly measures a proximal event following receptor activation, while the cytokine secretion assay assesses a more downstream functional outcome.

GPR84 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Effects GPR84 GPR84 Gi Gi GPR84->Gi Agonist (e.g., 6-OAU) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Signaling (e.g., MAPK/ERK, NF-κB) cAMP->Downstream Modulation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream->Cytokines Antagonist 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid Antagonist->GPR84 Blockade

Caption: Simplified GPR84 signaling pathway and the proposed mechanism of action for an antagonist.

Conclusion and Future Directions

The successful completion of this validation workflow will provide strong evidence for the bioactivity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a GPR84 antagonist. Positive results would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other GPCRs to determine its selectivity.

  • In Vivo Efficacy: Evaluating the compound's ability to modulate inflammation in animal models of diseases such as inflammatory bowel disease or fibrosis.

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This structured and evidence-based approach will enable a thorough and objective assessment of the therapeutic potential of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

References

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - Queen's University Belfast Research Portal. [Link]

  • Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 | ACS Pharmacology & Translational Science. [Link]

  • Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC - PubMed Central. [Link]

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A Comparative Guide to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its structurally similar compounds. While direct comparative biological data for this specific molecule is not extensively available in the public domain, this document serves as a comprehensive roadmap for its synthesis, characterization, and evaluation against key biological targets. We will delve into the rationale behind experimental design, provide detailed protocols, and present a framework for the systematic comparison of this compound with relevant analogs.

Introduction

The 1-benzoylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The subject of this guide, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, combines this versatile piperidine core with a 3,4-dimethoxybenzoyl moiety. The dimethoxy substitution pattern is of particular interest as it is present in numerous pharmacologically active natural products and synthetic compounds, often imparting favorable interactions with biological targets.

This guide will focus on a comparative analysis of the title compound against analogs with variations in the benzoyl ring substitution and the piperidine core. We will explore their potential activities as modulators of three key drug targets: the Transient Receptor Potential Vanilloid 1 (TRPV1), the G-protein coupled receptor 84 (GPR84), and Histone Deacetylases (HDACs).

Physicochemical Properties and Structural Analysis

A foundational step in comparing chemical compounds is the characterization of their physicochemical properties, which significantly influence their pharmacokinetic and pharmacodynamic profiles.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acidC₁₅H₁₉NO₅293.311.815
1-Benzoylpiperidine-4-carboxylic acidC₁₃H₁₅NO₃233.26[1]1.513
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxylic acidC₁₆H₂₁NO₆323.341.716
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acidC₁₃H₁₄ClNO₃267.712.313

Note: Calculated logP and other properties are estimations and should be experimentally verified.

The dimethoxy and trimethoxy substitutions on the benzoyl ring are expected to influence the electronic and steric properties of the molecule, potentially altering its binding affinity and selectivity for various targets. The carboxylic acid moiety on the piperidine ring provides a key site for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's binding pocket.

Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid and Analogs

The synthesis of the title compound and its analogs can be readily achieved through the acylation of piperidine-4-carboxylic acid (isonipecotic acid) or its esters. The following is a general, adaptable protocol.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid

  • 3,4-Dimethoxybenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-dimethoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol can be adapted for the synthesis of analogs by substituting 3,4-dimethoxybenzoyl chloride with other appropriately substituted benzoyl chlorides (e.g., benzoyl chloride, 3,4,5-trimethoxybenzoyl chloride, 4-chlorobenzoyl chloride).

Comparative Biological Evaluation

To provide a comprehensive comparison, we will outline the experimental protocols to assess the activity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its analogs against three distinct and pharmacologically relevant targets.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel involved in pain perception and inflammation.[2] Antagonists of TRPV1 are being investigated as potential analgesics.

Objective: To determine the potency of the test compounds to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells.

Cell Line: HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293-hTRPV1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Capsaicin (agonist)

  • Test compounds and reference antagonist (e.g., Capsazepine)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with HBSS and incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add HBSS containing various concentrations of the test compounds or reference antagonist. Incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader and record a baseline fluorescence. Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) and continue recording the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

G-protein Coupled Receptor 84 (GPR84) Activity

GPR84 is a pro-inflammatory receptor primarily expressed on immune cells, making it a potential target for inflammatory diseases.[3][4][5]

Objective: To assess the ability of the test compounds to antagonize the agonist-induced inhibition of cAMP production in GPR84-expressing cells.

Cell Line: CHO-K1 cells stably expressing human GPR84.

Materials:

  • CHO-K1-hGPR84 cells

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Forskolin

  • 6-n-Octylaminouracil (6-OAU) (agonist)

  • Test compounds and a reference antagonist

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Plate CHO-K1-hGPR84 cells in 384-well plates and allow them to adhere.

  • Compound and Agonist Incubation: Pre-incubate the cells with various concentrations of the test compounds or reference antagonist. Then, stimulate the cells with a mixture of forskolin and 6-OAU (at its EC₅₀ concentration).

  • cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of reversal of the 6-OAU-induced inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the IC₅₀ values from the concentration-response curves.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[6][7][8][9][10]

Objective: To measure the inhibitory activity of the test compounds against a specific HDAC isoform (e.g., HDAC1 or HDAC6).

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6)

  • HDAC substrate (e.g., a fluorogenic acetylated peptide)

  • HDAC assay buffer

  • Developer solution

  • Test compounds and a reference inhibitor (e.g., Trichostatin A or SAHA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the recombinant HDAC enzyme, and various concentrations of the test compounds or reference inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values from the dose-response curves.

Data Presentation and Visualization

For a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 2: Comparative Biological Activity Data (IC₅₀ in µM)

Compound NameTRPV1 Antagonism (Capsaicin-induced Ca²⁺ flux)GPR84 Antagonism (6-OAU-induced cAMP inhibition)HDAC1 InhibitionHDAC6 Inhibition
1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
1-Benzoylpiperidine-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Reference Compound (e.g., Capsazepine for TRPV1)Known ValueN/AN/AN/A
Reference Compound (e.g., SAHA for HDACs)N/AN/AKnown ValueKnown Value

N/A: Not Applicable. Experimental values are to be determined through the protocols outlined above.

Visualizing Workflows and Pathways

To enhance the understanding of the experimental processes and the underlying biological mechanisms, diagrams are indispensable.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Piperidine Piperidine-4-carboxylic Acid Acylation Acylation in Anhydrous DCM Piperidine->Acylation Benzoyl_Cl Substituted Benzoyl Chloride Benzoyl_Cl->Acylation Base Triethylamine Base->Acylation Quench Acid/Base Wash Acylation->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product 1-(Substituted-benzoyl) piperidine-4-carboxylic Acid Purify->Product

Caption: General synthetic workflow for 1-benzoylpiperidine-4-carboxylic acid derivatives.

TRPV1_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed HEK293-hTRPV1 cells Load Load with Fluo-4 AM Seed->Load Incubate_Compound Incubate with Test Compound Load->Incubate_Compound Baseline Measure Baseline Fluorescence Incubate_Compound->Baseline Inject Inject Capsaicin Baseline->Inject Record Record Fluorescence Change Inject->Record Calculate Calculate % Inhibition Record->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow for the in vitro TRPV1 antagonist calcium flux assay.

GPR84_Signaling Agonist GPR84 Agonist (e.g., 6-OAU) GPR84 GPR84 Receptor Agonist->GPR84 Gi Gi Protein GPR84->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate Antagonist Test Compound (Antagonist) Antagonist->GPR84 blocks

Caption: Simplified GPR84 signaling pathway leading to cAMP inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its analogs. By following the detailed synthetic and biological evaluation protocols, researchers can systematically investigate the structure-activity relationships of this promising chemical scaffold. The proposed assays targeting TRPV1, GPR84, and HDACs offer a multi-faceted approach to uncovering the therapeutic potential of these compounds. The generation of robust, comparative data will be instrumental in guiding future drug design and development efforts in the fields of pain, inflammation, and oncology.

References

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biological activity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid versus its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid and Its Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] Its conformational flexibility and ability to be functionalized allow it to interact with a wide range of biological targets, enhancing drug-like properties such as metabolic stability and bioavailability.[1]

This guide focuses on 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid , a molecule that combines three key pharmacophoric elements:

  • The Piperidine-4-carboxylic Acid Core: A rigid, saturated heterocycle providing a three-dimensional structure and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or a key anchoring point to a biological target.

  • The N-Acyl Linker: An amide bond that introduces conformational rigidity and hydrogen bonding capabilities, crucial for orienting the molecule within a binding pocket.

  • The 3,4-Dimethoxybenzoyl Group (Veratroyl Group): An aromatic ring substituted with two methoxy groups, a common feature in many neuroleptic and cardiovascular drugs, which can engage in π-π stacking and hydrogen bonding.

While direct biological activity data for 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid is not extensively documented in public literature, a comprehensive analysis of its structural analogs provides profound insights into its potential therapeutic applications. This guide will synthesize structure-activity relationship (SAR) data from closely related compounds to objectively compare and predict its biological profile against key molecular targets.

Comparative Analysis of Biological Activity

The biological activity of N-benzoylpiperidine derivatives is exquisitely sensitive to structural modifications at three key positions: the N-benzoyl ring, the piperidine core, and the C4-substituent (in this case, a carboxylic acid).

Neurodegenerative Disorders: Acetylcholinesterase (AChE) Inhibition

A prominent therapeutic area for N-benzoylpiperidine analogs is the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.

  • Influence of the N-Acyl Group: The nature of the group attached to the piperidine nitrogen is critical. Direct comparison between N-benzyl and N-benzoyl piperidine derivatives shows that the N-benzoyl group can be a viable scaffold, though activity is highly dependent on other substitutions.[4] In some series, the N-benzoyl derivative was found to be almost inactive, suggesting that the basicity of the piperidine nitrogen, which is reduced by the electron-withdrawing benzoyl group, plays a crucial role in activity.[5]

  • Role of Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring significantly modulates potency. Analogs of the Alzheimer's drug Donepezil, which feature a dimethoxy-indanone moiety, highlight the favorable contribution of methoxy groups. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is an extremely potent AChE inhibitor with an IC50 of 5.7 nM.[6] This suggests that the 3,4-dimethoxy substitution on our core compound is a promising feature for AChE inhibition. Adding bulky substituents to the para-position of the benzoyl ring has also been shown to substantially increase activity.[5]

  • C4-Substituent Modification: The carboxylic acid at the C4 position is a key site for modification. In many potent AChE inhibitors, this position is occupied by a longer chain that interacts with the peripheral anionic site (PAS) of the enzyme. A series of N-benzyl piperidine derivatives designed for dual HDAC and AChE inhibition featured complex side chains at the C4 position, leading to compounds with potent, dual-nanomolar activity.[7] This implies that converting the carboxylic acid of our title compound into larger amides or esters could be a viable strategy to enhance AChE inhibitory potential.

Antimicrobial Activity: DNA Gyrase Inhibition

Piperidine-4-carboxamides, which are amide analogs of our core compound, have emerged as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus.[8]

  • From Carboxylic Acid to Carboxamide: The conversion of the C4-carboxylic acid to a carboxamide is the defining feature of this class of inhibitors. The parent screening hit, MMV688844 (844) , is a piperidine-4-carboxamide that demonstrated bactericidal properties.[8]

  • SAR of the N-Aryl Group: The SAR studies in this class are extensive. While the core compound has a dimethoxybenzoyl group, the most potent DNA gyrase inhibitors feature different N-aryl groups, such as a 6-methoxy-1,5-naphthyridine amine.[8]

  • Impact of Terminal Phenyl Group Substitution: A key analog, 844-TFM , which incorporates a trifluoromethyl group at the para-position of a terminal phenyl ring (part of a larger C4-side chain), showed a nearly 10-fold increase in activity (MIC = 1.5 µM) compared to the parent compound.[8] This highlights the importance of distal substitutions on the C4-side chain, a region that can be explored starting from our core carboxylic acid.

Endocrine and Metabolic Targets: 5α-Reductase and Tyrosinase Inhibition
  • 5α-Reductase Inhibition: N-substituted piperidine derivatives have been evaluated as inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. In one study, an N-benzoyl derivative was synthesized, alongside analogs with bulky N-acyl groups like diphenylacetyl and dicyclohexylacetyl.[9] The diphenylacetyl analog (Compound 6 ) and a diphenylcarbamoyl analog (Compound 9 ) showed potent, low-micromolar inhibition of both isozymes.[9] The most potent analog (Compound 7 ) featured a dicyclohexylacetyl group and achieved nanomolar inhibition of the type 2 isozyme (IC50 = 60-80 nM).[9] This suggests that replacing the dimethoxybenzoyl group of our title compound with bulkier, more lipophilic acyl groups could confer potent 5α-reductase inhibitory activity.

  • Tyrosinase Inhibition: Benzoylpiperidine amides have been investigated as inhibitors of tyrosinase, the key enzyme in melanin production. Studies show that the activity is highly dependent on the substitution pattern of the benzoyl ring.[10] While the core compound features methoxy groups, potent inhibitors in this class often have hydroxyl groups, such as the 3,4-dihydroxybenzoyl (protocatechuoyl) moiety, which can chelate the copper ions in the enzyme's active site.[10]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR findings from analogs related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Analog Class (Site of Modification)Example ModificationBiological TargetKey Quantitative DataReference
N-Acyl Group N-Diphenylacetyl5α-Reductase (Type 1/2)IC50 = 3.44 / 0.37 µM (rat)[9]
N-Dicyclohexylacetyl5α-Reductase (Type 2)IC50 = 60-80 nM (human/rat)[9]
Benzoyl Ring 3,4-Dihydroxybenzoyl (amide)TyrosinasepIC50 = 4.99 (monophenolase)[10]
4'-(Benzylsulfonyl)benzoylAcetylcholinesterase (AChE)IC50 = 0.56 nM[5]
C4-Substituent Conversion to complex carboxamideDNA Gyrase (M. abscessus)MIC = 1.5 µM (844-TFM)[8]
Conversion to extended side chainAcetylcholinesterase (AChE)IC50 = 6.89 µM (Compound d5)[7]

Visualizing Synthesis and Screening

General Synthetic Approach

The core compound and its analogs can be synthesized through a straightforward amide coupling reaction. The diagram below illustrates a general pathway for generating diversity around the scaffold.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Synthesis Piperidine-4-COOH Piperidine-4-carboxylic acid or its ester Coupling Amide Coupling (Schotten-Baumann) Piperidine-4-COOH->Coupling N_Analogs N-Acyl Analogs Piperidine-4-COOH->N_Analogs Benzoyl_Cl 3,4-Dimethoxybenzoyl chloride Benzoyl_Cl->Coupling Analogs_Cl Analogous Acyl Chlorides (e.g., Diphenylacetyl chloride) Analogs_Cl->N_Analogs Product 1-(3,4-Dimethoxybenzoyl) piperidine-4-carboxylic acid Coupling->Product Hydrolysis Ester Hydrolysis (if starting from ester) Product->Hydrolysis Amidation Amide Coupling (at C4-COOH) Product->Amidation C4_Analogs C4-Carboxamide/ Ester Analogs Amidation->C4_Analogs

Caption: General synthetic workflow for the core compound and its key analogs.

Biological Screening Workflow

A typical cascade for evaluating the biological activity of novel piperidine compounds is outlined below.

G A Compound Synthesis & Purification B Primary In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) A->B C Hit Identification (Compounds meeting activity threshold) B->C D Secondary Assays (e.g., Cell-based Cytotoxicity, Antimicrobial MIC) C->D E Lead Compound Selection D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A general workflow for the biological screening of novel piperidine compounds.[9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its analogs.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

A. Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB production is proportional to AChE activity.

B. Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

C. Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCh (e.g., 75 mM) and DTNB (e.g., 10 mM) in buffer. Prepare working solutions by diluting stocks in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound or vehicle (DMSO) for the control.

  • Enzyme Addition: Add 140 µL of phosphate buffer and 20 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

A. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

B. Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well tissue culture plates

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 values.[11]

Conclusion and Future Directions

While 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid itself remains a molecule of speculative potential, the rich pharmacology of its analogs provides a clear roadmap for its future investigation. The evidence strongly suggests that this scaffold is a promising starting point for developing inhibitors of key enzymes such as acetylcholinesterase and 5α-reductase. The most promising strategies for enhancing biological activity appear to involve two key modifications: (1) converting the C4-carboxylic acid into larger, more complex amides or esters to explore interactions with distal binding pockets, and (2) substituting the N-benzoyl group with bulkier, more lipophilic acyl moieties to improve potency. Future research should focus on the synthesis of these analog libraries and their systematic screening against neurodegenerative, endocrine, and microbial targets to fully elucidate the therapeutic potential of this versatile chemical scaffold.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The molecule at the center of our discussion, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, presents a chemical scaffold with potential activity at G-protein coupled receptors (GPCRs), a ubiquitous target class in pharmacology. The piperidine core is a privileged structure in central nervous system (CNS) drug discovery, while the dimethoxybenzoyl moiety, structurally related to veratric acid, may confer specific binding properties.[1][2] For the purpose of this guide, we will postulate that our lead compound, which we shall refer to as 'Compound A', has been identified as a potent antagonist for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis.[3][4][5]

However, the therapeutic promise of a potent D2R antagonist can be undermined by unintended interactions with other receptors, leading to adverse effects. The structural similarity between dopamine, serotonin, and other biogenic amine receptors creates a high risk of cross-reactivity.[6][7] Therefore, a rigorous and comprehensive cross-reactivity assessment is not merely a regulatory requirement but a cornerstone of a scientifically sound drug development program. This guide provides an in-depth, technically-focused comparison of Compound A's performance against relevant alternatives, supported by detailed experimental protocols and data interpretation.

Part 1: Strategic Design of a Cross-Reactivity Screening Cascade

A robust cross-reactivity study is a multi-tiered process, beginning with a broad screen and progressively narrowing down to functional assessments of identified off-targets. The choice of assays and the logic of the workflow are paramount for generating unambiguous and actionable data.

The Rationale for Target Selection

Our initial off-target panel is selected based on a combination of structural homology and known pharmacological liabilities. Given Compound A's antagonism at the D2R, the panel will prioritize other dopamine receptor subtypes (D1, D3, D4, D5) to establish subtype selectivity.[8][9] Furthermore, due to the significant clinical implications of cross-reactivity with serotonin receptors (e.g., cardiovascular effects, mood disturbances), a broad panel of 5-HT receptor subtypes is included.[10][11][12] Finally, given the prevalence of the piperidine moiety in GABAergic compounds, key GABA receptor subtypes will also be assessed to rule out unintended activity on the primary inhibitory neurotransmitter system.[13][14][15]

Experimental Workflow: A Step-by-Step Approach

The experimental workflow is designed to efficiently identify and characterize off-target interactions. It begins with a high-throughput primary screen to identify any significant binding interactions, followed by a more focused secondary screen to determine the affinity of those interactions. Finally, a functional assay is employed to understand the physiological consequence of any confirmed off-target binding.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Functional Assessment cluster_3 Data Analysis & Comparison A Compound A B Radioligand Binding Assay (Broad Panel: 48 GPCRs) A->B C Affinity Determination (Ki) for Primary Hits B->C Hits with >50% inhibition D Cell-Based Functional Assay (e.g., Calcium Flux or cAMP) C->D Confirmed Hits (Ki < 1µM) E Selectivity Profiling vs. Comparators D->E

Figure 1: Experimental workflow for cross-reactivity profiling.
Detailed Protocol 1: Primary Radioligand Binding Assay

This protocol outlines a competitive binding assay to assess the ability of Compound A to displace a radiolabeled ligand from a panel of 48 GPCRs.

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the target receptors.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the appropriate radioligand at a concentration equal to its Kd, and 25 µL of Compound A at a final concentration of 10 µM.

    • For total binding wells, add 25 µL of vehicle instead of Compound A.

    • For non-specific binding wells, add 25 µL of a high concentration of a known, unlabeled ligand for the specific receptor.

    • Initiate the binding reaction by adding 25 µL of the prepared cell membranes (typically 10-50 µg of protein per well).

  • Incubation and Termination:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition for Compound A at each receptor using the following formula: % Inhibition = 100 * (1 - [(CPM_CompoundA - CPM_NSB) / (CPM_Total - CPM_NSB)]) where CPM is counts per minute and NSB is non-specific binding.

Part 2: Comparative Data Analysis

To provide a comprehensive evaluation, we will compare the cross-reactivity profile of Compound A with two hypothetical alternative D2R antagonists: 'Comparator X' (a legacy compound with known off-target liabilities) and 'Comparator Y' (a next-generation compound designed for high selectivity).

Table 1: Primary Screening Results (% Inhibition at 10 µM)
TargetCompound AComparator XComparator Y
Dopamine D2 98% 95% 99%
Dopamine D115%45%5%
Dopamine D365%80%10%
Dopamine D440%75%8%
Serotonin 5-HT2A55%92%6%
Serotonin 5-HT2C30%68%4%
Serotonin 5-HT1A12%25%3%
GABA-A5%10%2%
Adrenergic α148%85%7%

Data is hypothetical and for illustrative purposes.

Table 2: Secondary Screening - Affinity (Ki, nM) for Confirmed Hits
TargetCompound AComparator XComparator Y
Dopamine D2 2.1 3.5 1.8
Dopamine D315050>1000
Serotonin 5-HT2A25015>1000
Adrenergic α150030>1000

Data is hypothetical and for illustrative purposes.

Interpretation of Findings

The primary screening data reveals that while all three compounds are potent inhibitors of D2R binding, their off-target profiles differ significantly. Comparator X demonstrates substantial cross-reactivity with several other receptors, particularly 5-HT2A and adrenergic α1, which are known to be associated with side effects such as weight gain and orthostatic hypotension, respectively.

Compound A shows a more favorable profile than Comparator X, with moderate affinity for the D3 receptor and weaker interactions with the 5-HT2A and adrenergic α1 receptors. The cross-reactivity with the D3 receptor, while present, may not be clinically significant depending on the therapeutic window. Comparator Y exhibits a superior selectivity profile, with minimal off-target binding at the concentrations tested.

Part 3: Functional Consequences of Off-Target Interactions

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess the functional consequences of the observed off-target interactions. A cell-based assay measuring a downstream signaling event, such as calcium mobilization or cAMP production, can determine whether a compound acts as an agonist, antagonist, or inverse agonist at an off-target receptor.

Detailed Protocol 2: Calcium Flux Functional Assay (for 5-HT2A)

This protocol describes a method to assess the functional activity of the compounds at the 5-HT2A receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a black-walled, clear-bottom 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • To assess antagonist activity, add varying concentrations of the test compounds and incubate for 15-30 minutes.

    • Initiate the signaling cascade by adding a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal.

    • Calculate the IC50 value for each compound, which represents the concentration that inhibits 50% of the agonist response.

Table 3: Functional Activity at Off-Targets (IC50, nM)
TargetCompound AComparator XComparator Y
Dopamine D2 (Antagonist) 5.2 8.1 4.5
Dopamine D3 (Antagonist)350120>10,000
Serotonin 5-HT2A (Antagonist)80045>10,000
Adrenergic α1 (Antagonist)>100090>10,000

Data is hypothetical and for illustrative purposes.

Comparative Selectivity Visualization

The following diagram illustrates the comparative selectivity profiles of the three compounds based on their functional antagonist activity. A larger circle indicates higher potency (lower IC50) at that receptor.

G cluster_0 Compound A cluster_1 Comparator X cluster_2 Comparator Y A_D2 D2 A_D3 D3 A_5HT2A 5-HT2A X_D2 D2 X_D3 D3 X_5HT2A 5-HT2A X_A1 α1 Y_D2 D2

Figure 2: Comparative functional selectivity profiles.

Conclusion: A Data-Driven Path to a Superior Candidate

This comprehensive cross-reactivity guide demonstrates a systematic approach to characterizing the selectivity profile of a novel therapeutic candidate, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Compound A). By employing a tiered screening cascade, from broad panel radioligand binding assays to specific functional assessments, we can generate a detailed and comparative understanding of a compound's potential off-target liabilities.

The hypothetical data presented herein illustrates how such a study can differentiate a lead compound from less desirable alternatives. While Compound A shows a significant improvement in selectivity over the legacy compound (Comparator X), it does not match the pristine profile of the next-generation compound (Comparator Y). This data-driven approach is essential for making informed decisions in drug development, enabling the prioritization of candidates with the highest probability of clinical success and the lowest risk of adverse events. The methodologies and principles outlined in this guide provide a robust framework for any researcher, scientist, or drug development professional seeking to rigorously evaluate the selectivity of their small molecule candidates.

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  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Cvetanović, A., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(21), 5148. Retrieved from [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels have broad anti-inflammatory effects, making PDE4 a compelling therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3] The 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid scaffold has emerged as a promising starting point for the development of novel PDE4 inhibitors. The 3,4-dimethoxybenzoyl moiety, a catechol diether, is a well-established pharmacophore for potent PDE4 inhibition, while the piperidine-4-carboxylic acid core offers multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2][4]

Core Scaffold and Key Interaction Points

The foundational structure of 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid and its derivatives allows for systematic exploration of its SAR. The molecule can be dissected into three key regions for modification:

  • Region A: The 3,4-Dimethoxybenzoyl Moiety: This "eastern" portion of the molecule is crucial for anchoring the inhibitor within the active site of the PDE4 enzyme.

  • Region B: The Piperidine Core: This central scaffold provides a rigid framework and influences the overall conformation and physicochemical properties of the compound.

  • Region C: The 4-Carboxylic Acid and its Derivatives: This "western" portion can be modified to explore interactions with solvent-exposed regions of the enzyme and to modulate properties such as solubility and cell permeability.

Structure-Activity Relationship Analysis

This section provides a comparative analysis of how modifications in each region of the scaffold impact PDE4 inhibitory activity, supported by experimental data from the literature.

Region A: The Significance of the 3,4-Dimethoxybenzoyl Group

The 3,4-dimethoxy substitution pattern on the benzoyl ring is a recurring motif in many potent PDE4 inhibitors. This "catechol diether" functionality is known to form key interactions within the active site of PDE4.[2]

  • Bioisosteric Replacements: While the 3,4-dimethoxy arrangement is highly favorable, bioisosteric replacements have been explored to improve metabolic stability and other drug-like properties. For instance, replacing one or both methoxy groups with other small alkyl groups can sometimes be tolerated, though often with a decrease in potency. The use of five or six-membered rings to replace the methoxy groups has been shown to restore metabolic stability.

  • Positional Isomers: Shifting the methoxy groups to other positions on the benzoyl ring generally leads to a significant decrease in inhibitory activity, highlighting the importance of the 3,4-substitution pattern for optimal interaction with the enzyme's active site.

Region B: The Role of the Piperidine Core

The piperidine ring serves as a central scaffold, and its conformation and substitution can influence the overall potency and selectivity of the inhibitor.

  • Ring Conformation: The rigid chair conformation of the piperidine ring is thought to be important for orienting the benzoyl and carboxamide moieties in a favorable geometry for binding to the PDE4 active site.

  • Substitution on the Piperidine Ring: Introduction of substituents on the piperidine ring can impact activity. For example, methylation at the 2- or 3-position can lead to steric clashes within the active site, often resulting in reduced potency.

Region C: Modifications of the 4-Carboxylic Acid Moiety

The carboxylic acid at the 4-position of the piperidine ring is a key site for derivatization, allowing for the exploration of interactions with the solvent-exposed regions of the PDE4 enzyme and for the modulation of physicochemical properties. The most common modification is the formation of amides.

  • Amide Derivatives: Conversion of the carboxylic acid to a carboxamide is a common strategy. The nature of the substituent on the amide nitrogen (R in the table below) has a profound impact on PDE4 inhibitory activity.

Table 1: Comparative PDE4 Inhibitory Activity of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide Derivatives

Compound IDR Group (on Carboxamide)PDE4B IC50 (nM)PDE4D IC50 (nM)Reference
Hypothetical Series
1a -H>1000>1000N/A
1b -Methyl540680N/A
1c -Ethyl320410N/A
1d -Cyclopropyl150190N/A
1e -Phenyl85110N/A
1f -4-Fluorophenyl5065N/A
1g -3,4-Dichlorophenyl2533N/A

The data in this table is hypothetical and for illustrative purposes to demonstrate SAR trends. Actual IC50 values would need to be obtained from specific experimental studies.

As illustrated in the hypothetical data in Table 1, increasing the steric bulk and modulating the electronic properties of the R group on the carboxamide can significantly enhance PDE4 inhibitory potency. Small alkyl groups generally show modest activity, while aromatic and substituted aromatic rings lead to a substantial increase in potency. This suggests that the R group is likely interacting with a hydrophobic pocket in the enzyme.

Experimental Methodologies

General Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxamide Derivatives

The synthesis of the target compounds typically involves a straightforward amide coupling reaction.

Scheme 1: General Synthetic Route

G cluster_0 Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid cluster_1 Amide Coupling Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid 3,4-Dimethoxybenzoyl chloride, Base Target Amide Derivatives Target Amide Derivatives 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid->Target Amide Derivatives R-NH2, Coupling Agent (e.g., HATU, EDC) G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis Compound Dilution Compound Dilution Enzyme & Substrate Prep Enzyme & Substrate Prep Compound Dilution->Enzyme & Substrate Prep Incubation Incubation Enzyme & Substrate Prep->Incubation Add Compound Reaction Termination Reaction Termination Incubation->Reaction Termination Add IMAP Binding Reagent FP Measurement FP Measurement Reaction Termination->FP Measurement Equilibration IC50 Determination IC50 Determination FP Measurement->IC50 Determination

Sources

A Comparative Spectroscopic Guide to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the piperidine moiety stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable building block for modulating biological activity. When combined with a benzoyl group, the resulting N-benzoylpiperidine framework offers a versatile platform for exploring structure-activity relationships. This guide provides a detailed comparative analysis of the spectroscopic data for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its analogs, offering researchers, scientists, and drug development professionals a foundational understanding of their structural characterization.

This document will delve into the key spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that define these molecules. By presenting and interpreting experimental data from representative analogs, this guide aims to equip researchers with the expertise to confidently identify and characterize novel compounds within this chemical class. We will explore the causal relationships between molecular structure and spectral features, grounded in the principles of organic spectroscopy.

Molecular Structures for Comparison

For this guide, we will focus on a comparative analysis of three key analogs to illustrate the impact of substitution on the benzoyl ring.

Molecular_Structures cluster_0 Analog 1: 1-Benzoylpiperidine-4-carboxylic acid cluster_1 Analog 2: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Target) cluster_2 Analog 3: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid A A A_image B B B_image C C C_image

Figure 1. Molecular structures of the compared analogs.

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is paramount for unambiguous structure elucidation. The following sections detail standardized protocols for synthesis and spectroscopic analysis.

Synthesis of N-Benzoylpiperidine-4-carboxylic Acid Analogs

A common and effective method for the synthesis of these analogs is the Schotten-Baumann reaction, which involves the acylation of the piperidine nitrogen with a substituted benzoyl chloride in the presence of a base.[3]

Protocol: Synthesis of 1-Benzoylpiperidine-4-carboxylic acid [3]

  • Combine 4-piperidinecarboxylic acid (1.0 mmol) and the desired benzoyl chloride (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) (5 mL).

  • Add a base, for example, triethylamine (2.5 mmol), to the mixture.

  • Heat the reaction mixture under microwave irradiation at 70°C and 120 W for 15 minutes.

  • After completion, acidify the reaction mixture with 1 M HCl.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

G start Start Materials: 4-Piperidinecarboxylic Acid Substituted Benzoyl Chloride reaction Reaction: Schotten-Baumann Acylation (Base, Solvent, Heat) start->reaction 1. Mix workup Aqueous Workup: Acidification & Extraction reaction->workup 2. Quench & Extract purification Purification: Column Chromatography workup->purification 3. Isolate characterization Characterization: NMR, IR, MS purification->characterization 4. Analyze end_product Final Product: N-(Substituted benzoyl) piperidine-4-carboxylic acid characterization->end_product

Figure 2. General synthetic workflow for N-benzoylpiperidine-4-carboxylic acid analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3][4]

  • Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[4]

  • Data is reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy:

  • FTIR spectra are often recorded using a spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory or by preparing a potassium bromide (KBr) pellet.[4][5]

  • The spectral data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in either positive or negative ion mode to determine the accurate mass of the molecular ion.[3]

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for the selected analogs. The discussion that follows will interpret these findings.

¹H NMR Data Comparison
Proton Assignment Analog 1: 1-Benzoylpiperidine-4-carboxylic acid [3]Predicted for Analog 2: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Analog 3: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid [4]
Piperidine H-2, H-6 (axial) ~3.04-3.12 (m)~3.0-3.2 (m)~2.9-3.1 (m)
Piperidine H-2, H-6 (equatorial) ~4.48-4.52 (m)~4.5-4.7 (m)~4.2-4.4 (m)
Piperidine H-3, H-5 (axial) ~1.71-1.85 (m)~1.7-1.9 (m)~1.5-1.7 (m)
Piperidine H-3, H-5 (equatorial) ~2.03-2.06 (m)~2.0-2.2 (m)~1.8-2.0 (m)
Piperidine H-4 2.59 (tt)~2.6 (m)~2.4 (m)
Aromatic Protons 7.36-7.44 (m, 5H)~6.9 (d, 1H), ~7.0-7.2 (m, 2H)~7.9 (d, 2H), ~8.1 (d, 2H)
Methoxy Protons -~3.9 (s, 6H)-
Carboxylic Acid OH 11.16 (br s)~11-12 (br s)~13.3 (s)
Sulfonamide NH₂ --7.49 (s)

¹H NMR Interpretation:

  • Piperidine Ring Protons: The piperidine ring protons typically appear as complex multiplets in the region of 1.5-4.8 ppm. Due to the amide bond, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) are diastereotopic and often show distinct signals for the axial and equatorial positions. The equatorial protons are generally shifted further downfield due to anisotropic effects from the carbonyl group.

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern of the benzoyl ring. For Analog 1, the unsubstituted phenyl group gives a multiplet for the 5 protons.[3] For the target Analog 2, the two methoxy groups will cause an upfield shift of the aromatic protons and result in a characteristic splitting pattern (an ABX system). For Analog 3, the electron-withdrawing sulfamoyl group leads to a downfield shift of the aromatic protons, appearing as two distinct doublets.[4]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[3]

¹³C NMR Data Comparison
Carbon Assignment Analog 1: 1-Benzoylpiperidine-4-carboxylic acid [3]Predicted for Analog 2: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Analog 3: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid [4]
C=O (Carboxylic Acid) 178.3~178~175
C=O (Amide) 170.7~170~168
Piperidine C-4 40.4~40~41
Piperidine C-3, C-5 Not specified~28-30~28-30
Piperidine C-2, C-6 41.4, 46.8~42, ~47~42, ~47
Aromatic C (quaternary) 135.3~127, ~149, ~151~140, ~145
Aromatic C-H 126.7, 128.3, 129.6~110-125~126, ~128
Methoxy Carbons -~56-

¹³C NMR Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl carbon is typically found further downfield (around 175-180 ppm) compared to the amide carbonyl carbon (around 168-172 ppm).[3][4]

  • Piperidine Carbons: The carbons of the piperidine ring resonate in the range of approximately 25-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear further downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The methoxy groups in Analog 2 will cause a significant upfield shift for the ortho and para carbons and a downfield shift for the ipso-carbons directly attached to the oxygen atoms.

IR Spectroscopy Data Comparison
Vibrational Mode Analog 1: 1-Benzoylpiperidine-4-carboxylic acid Predicted for Analog 2: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Analog 3: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid [4]
O-H Stretch (Carboxylic Acid) Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹Not specified, expect broad absorption
C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹~1700-1725 cm⁻¹1730 cm⁻¹
C=O Stretch (Amide) ~1620-1640 cm⁻¹~1620-1640 cm⁻¹1687 cm⁻¹
N-H Stretch (Sulfonamide) --3359, 3259 cm⁻¹

IR Interpretation:

  • Carboxylic Acid Group: The most characteristic feature is the very broad O-H stretching vibration that spans from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretches. The C=O stretch of the carboxylic acid appears as a strong band around 1700-1725 cm⁻¹.

  • Amide Group: A strong C=O stretching vibration for the tertiary amide is observed in the region of 1620-1640 cm⁻¹. This is at a lower frequency than the carboxylic acid carbonyl due to resonance with the nitrogen lone pair.

  • Other Functional Groups: Analog 2 will show C-O stretching bands for the methoxy groups, typically in the 1250-1000 cm⁻¹ region. Analog 3 exhibits characteristic N-H stretching bands for the sulfonamide group.[4]

Mass Spectrometry Data Comparison
Fragmentation Ion Analog 1: 1-Benzoylpiperidine-4-carboxylic acid [3]Predicted for Analog 2: 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid Analog 3: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid [4]
[M-H]⁻ 232.0973292.1185311.0705
[M+H]⁺ 234.1125294.1336313.0856
Acylium Ion m/z 105 (C₆H₅CO⁺)m/z 165 ([CH₃O]₂C₆H₃CO⁺)m/z 185 (H₂NSO₂C₆H₄CO⁺)

Mass Spectrometry Interpretation:

  • Molecular Ion: Depending on the ionization technique (ESI is common for these types of molecules), the molecular ion will be observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.[3][4]

  • Key Fragmentation: A characteristic fragmentation pathway for N-acyl compounds is the cleavage of the amide bond to form a stable acylium ion.[3] The mass of this fragment is diagnostic of the substituent pattern on the benzoyl ring. For Analog 1, this corresponds to the benzoyl cation at m/z 105. For Analog 2, the 3,4-dimethoxybenzoyl cation would be observed at m/z 165. For Analog 3, the 4-sulfamoylbenzoyl cation would be at m/z 185.

Conclusion

The spectroscopic characterization of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its analogs relies on the systematic interpretation of NMR, IR, and MS data. By comparing the spectra of analogs with varying benzoyl substituents, clear structure-spectra correlations can be established. The predictable shifts in NMR, characteristic vibrational modes in IR, and diagnostic fragmentation patterns in MS provide a robust toolkit for the unambiguous identification of these compounds. This guide serves as a practical reference for researchers, enabling efficient and accurate structural elucidation in their synthetic and drug discovery endeavors.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Yildiz, I., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1139-1144. [Link]

  • International Journal of Research in Science And Technology. (2014). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586. [Link]

  • G. Teppa, et al. (2001). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Il Farmaco, 56(4), 265-273. [Link]

  • Laszcz, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3687. [Link]

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Benzoylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Pretsch, E., et al. (2009).
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(16), 4983. [Link]

  • Chandran, K., et al. (2022). Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. Journal of the Chinese Chemical Society, 69(1), 143-157. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Journal of the Iranian Chemical Society, 19(10), 4261-4277. [Link]

  • Csonka, R., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4697. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, a key chemical entity. By synthesizing principles from regulatory guidelines and data from analogous compounds, this document offers a practical framework for establishing scientifically sound and defensible analytical methods.

The selection of an appropriate analytical technique is paramount for ensuring the quality, purity, and stability of this compound. This guide will focus on two of the most powerful and widely used techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated performance data for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is not extensively published, this guide establishes a robust framework for method development and validation by comparing typical performance characteristics of analogous piperidine derivatives and carboxylic acids.[1][2]

The Imperative of Method Validation: A Foundation of Trust

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] This process is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for its purpose. The principles and parameters of method validation are outlined in internationally harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline, and by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11]

The validation process for a quantitative analytical method typically involves the evaluation of the following parameters:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS for the quantification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely available technique, making it a workhorse in many quality control laboratories.[2] The presence of the dimethoxybenzoyl chromophore in the target molecule suggests that UV detection will be a viable and sensitive method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This makes it particularly suitable for bioanalytical applications where the analyte may be present at very low concentrations in complex biological matrices like plasma or urine.[12][13]

Head-to-Head Comparison
FeatureHPLC-UVLC-MS/MSRationale for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid
Selectivity GoodExcellentThe dimethoxybenzoyl group provides a strong UV chromophore. However, in complex matrices, co-eluting impurities could interfere. LC-MS/MS provides superior selectivity through mass-to-charge ratio filtering.
Sensitivity Moderate (ng/mL range)High (pg/mL range)For bulk drug analysis or formulation assays, HPLC-UV sensitivity is likely sufficient. For pharmacokinetic or trace impurity analysis, LC-MS/MS would be necessary.[14]
Linearity Excellent over a wide rangeGood, but can be affected by matrix effectsBoth techniques can provide excellent linearity, a critical requirement for quantification.
Cost LowerHigherThe initial investment and ongoing maintenance costs for LC-MS/MS are significantly higher.
Robustness Generally highCan be more susceptible to matrix effects and instrumental driftHPLC-UV methods are often considered more rugged for routine QC applications.
Throughput Can be high with optimized methodsCan be very high, especially with multiplexing techniques[12]Modern UHPLC systems can offer very fast analysis times for both techniques.

Experimental Protocols and Validation Strategies

The following sections outline detailed, step-by-step methodologies for the development and validation of both an HPLC-UV and an LC-MS/MS method for the quantification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

General Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Iterative Process Define Validation Parameters Define Validation Parameters Method Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Execute Experiments Execute Experiments Set Acceptance Criteria->Execute Experiments Data Analysis Data Analysis Execute Experiments->Data Analysis Validation Report Validation Report Data Analysis->Validation Report

Caption: A generalized workflow for the validation of an analytical method.

HPLC-UV Method Development and Validation Protocol

1. Chromatographic Conditions (Starting Point)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for carboxylic acids.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the dimethoxybenzoyl group, a wavelength around 280 nm is a logical starting point.

  • Injection Volume: 10 µL.

2. Sample Preparation

  • Accurately weigh and dissolve a known amount of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

3. Validation Experiments

The following table outlines the experiments to be performed and the typical acceptance criteria based on ICH guidelines.[9]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be free from interference from other components. Peak purity should be demonstrated.
Linearity Analyze a minimum of 5 concentrations over the intended range. Plot a calibration curve and determine the correlation coefficient (r²).r² ≥ 0.999
Range Determined from the linearity studies.80-120% of the test concentration for assay; 70-130% for content uniformity.
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98-102%.
Precision (Repeatability) Analyze a minimum of 6 replicate injections of a standard solution at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2%.
Precision (Intermediate) Perform the repeatability experiment on different days, with different analysts, and on different instruments.RSD ≤ 2%.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain unaffected by these small variations.
LC-MS/MS Method Development and Validation Protocol

1. Mass Spectrometric Conditions (Starting Point)

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the piperidine nitrogen, but negative mode should also be evaluated for the carboxylic acid group.

  • Multiple Reaction Monitoring (MRM): Determine the precursor ion (parent mass) and a stable product ion (fragment) for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

2. Chromatographic Conditions

  • Similar to HPLC-UV, but shorter columns and faster gradients are often used to increase throughput. A C18 column is a good starting point.

3. Sample Preparation

  • For bioanalytical samples, protein precipitation or solid-phase extraction (SPE) will likely be required to remove matrix components.

  • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to compensate for matrix effects and variability in extraction.

4. Validation Experiments

The validation parameters are similar to those for HPLC-UV, but with some key differences, particularly for bioanalytical methods, as guided by the FDA.[5][6]

Validation ParameterExperimental ApproachAcceptance Criteria (Bioanalytical)
Selectivity Analyze at least 6 different blank matrix samples to check for interference at the retention time of the analyte and internal standard.No significant interference at the retention times.
Linearity Analyze a minimum of 6 non-zero concentrations over the intended range.r² ≥ 0.99
Accuracy & Precision Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, high) in at least 5 replicates per level.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assess the effect of the biological matrix on the ionization of the analyte.The matrix factor should be consistent and reproducible.
Recovery Evaluate the efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.
Logical Relationship of Validation Parameters

Validation Parameter Interdependence cluster_Core Core Quantitative Performance cluster_Sensitivity Sensitivity cluster_Applicability Method Applicability Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of key analytical method validation parameters.

Conclusion

The validation of analytical methods for the quantification of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a critical exercise in ensuring data quality and regulatory compliance. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis. HPLC-UV provides a robust and cost-effective solution for routine quality control and assays of bulk material and formulated products. In contrast, LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity, such as bioanalysis and trace-level impurity determination.

By following the principles outlined in this guide and adhering to the rigorous standards set by regulatory bodies like the ICH and FDA, researchers and scientists can develop and validate analytical methods that are scientifically sound, defensible, and fit for their intended purpose. This ensures the generation of high-quality data that can be trusted throughout the drug development lifecycle.

References

  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. Analytical Chimica Acta.
  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • ICH Q2(R1)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • ICH Q2 Analytical Method Valid
  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Compar
  • Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. Semantic Scholar.
  • Validation of Analytical Methods and Processes.
  • A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
  • Analytical method validation: A brief review.

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Comparative In Vitro Efficacy of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid as a Novel GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting GPR84 in Inflammatory Diseases

G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in the field of immunology and inflammation.[1][2] Primarily expressed on immune cells such as macrophages and neutrophils, GPR84 is upregulated during pro-inflammatory conditions.[3] Its activation by medium-chain fatty acids triggers a cascade of pro-inflammatory signaling, making it a pivotal player in the progression of various inflammatory and fibrotic diseases.[4][5] Consequently, the development of potent and selective GPR84 antagonists presents a promising strategy for mitigating chronic inflammation.

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (designated here as Compound X) , against established GPR84 modulators. We will explore the in vitro models and experimental workflows required to characterize its efficacy and benchmark its performance against known antagonists, providing a comprehensive framework for its preclinical evaluation.

The Competitive Landscape: Established GPR84 Antagonists

A thorough evaluation of Compound X necessitates a direct comparison with current tool compounds and clinical candidates targeting GPR84. Two key comparators are:

  • GLPG1205: A potent, selective, and orally active GPR84 antagonist that has advanced to Phase II clinical trials for inflammatory conditions such as idiopathic pulmonary fibrosis.[4][6] It serves as a high-affinity benchmark for antagonist potency.

  • PBI-4050: A synthetic analog of a medium-chain fatty acid that functions as a GPR84 antagonist.[7][8] It has also been investigated in clinical settings and provides a different chemical scaffold for comparison.

In Vitro Evaluation of GPR84 Antagonism: A Multi-faceted Approach

To comprehensively assess the efficacy of Compound X as a GPR84 antagonist, a series of in vitro assays are recommended. These assays are designed to probe different aspects of receptor function, from direct binding and signaling to downstream cellular responses.

Primary Screening: Quantifying Receptor Engagement and Signaling

The initial characterization of Compound X involves determining its ability to block agonist-induced GPR84 signaling in engineered cell lines.

a) Cyclic AMP (cAMP) Inhibition Assay

GPR84 couples to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. A robust method to screen for antagonists is to measure their ability to counteract this effect.

Experimental Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing human GPR84 are utilized.

  • Cell Plating: Cells are seeded in a 384-well plate at a suitable density.

  • Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of Compound X, GLPG1205, or PBI-4050.

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells to induce cAMP production. A GPR84 agonist (e.g., 6-OAU or embelin) is then added to all wells except the negative control.

  • Detection: Intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF or luminescence-based).

  • Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is calculated.

b) [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation, providing a more proximal readout of receptor activation.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing GPR84 (e.g., Flp-In TREx 293 cells expressing a human GPR84-Gαi2 fusion protein).[9]

  • Assay Components: The reaction mixture includes the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the antagonist (Compound X, GLPG1205, or PBI-4050).

  • Agonist Stimulation: A GPR84 agonist (e.g., 2-HTP) is added to initiate G protein activation.[1]

  • Incubation and Detection: After incubation, the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide and quantified by scintillation counting.

  • Analysis: The IC50 values for each antagonist are determined.

Illustrative Comparative Data (Hypothetical):

CompoundcAMP Inhibition IC50 (nM)[³⁵S]GTPγS Binding IC50 (nM)
Compound X 85120
GLPG1205 1525
PBI-4050 12001500

This hypothetical data suggests that Compound X is a potent GPR84 antagonist, though less potent than the clinical candidate GLPG1205, but significantly more potent than PBI-4050 in these primary assays.

Functional Assays in Immune Cells: Assessing Physiological Relevance

To understand the potential therapeutic impact of Compound X, it is crucial to evaluate its effects on the primary cells that drive GPR84-mediated inflammation.

a) Macrophage-Based Assays

GPR84 plays a key role in macrophage polarization and function.[6] The human monocytic cell line THP-1, differentiated into macrophages, is a suitable model for these studies.

Experimental Workflow for Macrophage Assays:

GPR84_Macrophage_Workflow cluster_culture Cell Culture & Differentiation cluster_polarization M1 Polarization cluster_treatment Antagonist Treatment cluster_assays Functional Readouts THP1 THP-1 Monocytes PMA PMA Differentiation THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages LPS_IFN LPS + IFN-γ Macrophages->LPS_IFN M1_Macrophages M1 Polarized Macrophages LPS_IFN->M1_Macrophages CompoundX Compound X M1_Macrophages->CompoundX GLPG1205 GLPG1205 M1_Macrophages->GLPG1205 PBI4050 PBI-4050 M1_Macrophages->PBI4050 Cytokine Cytokine Secretion (ELISA) CompoundX->Cytokine Chemotaxis Chemotaxis Assay CompoundX->Chemotaxis ROS ROS Production CompoundX->ROS GLPG1205->Cytokine GLPG1205->Chemotaxis GLPG1205->ROS PBI4050->Cytokine PBI4050->Chemotaxis PBI4050->ROS

Caption: Workflow for assessing GPR84 antagonist effects on macrophage function.

i. Cytokine Secretion Assay:

  • Objective: To measure the inhibition of pro-inflammatory cytokine release from M1-polarized macrophages.

  • Protocol: Differentiated THP-1 cells are polarized to an M1 phenotype using LPS and IFN-γ. The cells are then treated with Compound X or comparators, followed by stimulation with a GPR84 agonist. Supernatants are collected, and levels of cytokines such as TNF-α and IL-6 are measured by ELISA.

ii. Chemotaxis Assay:

  • Objective: To evaluate the ability of the antagonists to block agonist-induced macrophage migration.

  • Protocol: A transwell migration assay is used where M1-polarized macrophages are placed in the upper chamber and a GPR84 agonist is in the lower chamber. The number of cells that migrate through the porous membrane in the presence or absence of the antagonists is quantified.

b) Neutrophil-Based Assays

GPR84 activation is also linked to neutrophil chemotaxis and reactive oxygen species (ROS) production.

i. Neutrophil Migration Assay:

  • Objective: To assess the inhibition of neutrophil chemotaxis.

  • Protocol: Similar to the macrophage chemotaxis assay, primary human neutrophils are used in a transwell system to measure migration towards a GPR84 agonist.

ii. ROS Production Assay:

  • Objective: To quantify the suppression of agonist-induced ROS production.

  • Protocol: Neutrophils are primed with TNF-α and then treated with the antagonists. Following stimulation with a GPR84 agonist, ROS production is measured using a fluorescent probe. GLPG1205 has been shown to potently antagonize agonist-induced ROS with an IC50 of 15 nM in TNF-α primed neutrophils.[10]

Illustrative Functional Data (Hypothetical):

CompoundTNF-α Inhibition IC50 (nM)Neutrophil Migration IC50 (nM)
Compound X 150200
GLPG1205 3050
PBI-4050 25003000

This hypothetical data further supports the potential of Compound X as a GPR84 antagonist with relevant functional activity in immune cells, outperforming PBI-4050 but remaining less potent than GLPG1205.

Signaling Pathway of GPR84 and Point of Antagonist Intervention

The primary signaling cascade initiated by GPR84 activation involves the Gi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Antagonists like Compound X are hypothesized to bind to the receptor and prevent this agonist-induced conformational change, thereby blocking the downstream signaling events.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist GPR84 Agonist Agonist->GPR84 Activates Antagonist Compound X (Antagonist) Antagonist->GPR84 Blocks ATP ATP ATP->AC Substrate Downstream Downstream Pro-inflammatory Effects cAMP->Downstream Reduced levels lead to...

Caption: GPR84 signaling pathway and the inhibitory action of an antagonist.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy for evaluating the comparative efficacy of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid (Compound X) as a novel GPR84 antagonist. The proposed workflows, from primary binding and signaling assays to functional readouts in relevant immune cells, provide a robust framework for its characterization.

Based on our illustrative (hypothetical) data, Compound X demonstrates promise as a potent GPR84 antagonist, warranting further investigation. The next logical steps in its preclinical development would include selectivity profiling against other GPCRs, in vitro ADME studies, and ultimately, validation in in vivo models of inflammatory diseases. The insights gained from these in vitro comparisons are critical for making informed decisions about the continued development of this and other novel GPR84-targeting therapeutic candidates.

References

  • Chen, D., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry, 63(24), 15399-15409. Available at: [Link]

  • Namur, S., et al. (2021). Effect of GLPG1205, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies. Clinical Pharmacology in Drug Development, 10(10), 1228-1237. Available at: [Link]

  • Namur, S., et al. (2021). Effect of GLPG1205, a GPR84 Modulator, on CYP2C9, CYP2C19, and CYP1A2 Enzymes: In Vitro and Phase 1 Studies. Clinical Pharmacology in Drug Development. Available at: [Link]

  • Gagnon, L., et al. (2018). A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84. The American Journal of Pathology, 188(5), 1132-1148. Available at: [Link]

  • Simard, E., et al. (2020). PBI-4050 inhibits GPR84-mediated signaling. ResearchGate. Available at: [Link]

  • Labéguère, F., et al. (2020). Discovery of 9-Cyclopropylethynyl-2-((S)-1-[4][7]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial. Journal of Medicinal Chemistry, 63(22), 13526-13545. Available at: [Link]

  • Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 4(5), 1599-1613. Available at: [Link]

  • Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. Available at: [Link]

  • ProMetic Life Sciences Inc. (2018). ProMetic Announces Publication of PBI-4050's Novel Antifibrotic Mechanism of Action in American Journal of Pathology. BioSpace. Available at: [Link]

  • Zhang, T., et al. (2020). Development and validation of a cell-based assay for the screening of GPR84 ligands. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2006). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. The Journal of Biological Chemistry, 281(42), 31457-31464. Available at: [Link]

  • Hansson, C., et al. (2022). The GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 67(4), 443-452. Available at: [Link]

  • Milligan, G., & Tikhonova, I. G. (2022). Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84. British Journal of Pharmacology, 179(14), 3529-3541. Available at: [Link]

  • Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. Queen's University Belfast Research Portal. Available at: [Link]

  • Milligan, G., & Tikhonova, I. G. (2020). Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84. British Journal of Pharmacology. Available at: [Link]

  • Marsango, S., et al. (2017). Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84. Scientific Reports, 7(1), 17825. Available at: [Link]

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A Head-to-Head Comparison: Racemic 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid and Its Enantiomers in Modulating Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. A racemic mixture, while chemically identical in composition to its constituent enantiomers, can exhibit profoundly different biological activities. This guide provides an in-depth, head-to-head comparison of racemic 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid and its resolved (R)- and (S)-enantiomers. We will explore the nuances in their physicochemical properties, their differential engagement with a putative therapeutic target, and the stereospecificity of their biological effects. The experimental data presented herein, while illustrative for the purposes of this guide, is grounded in established scientific methodologies to provide a realistic framework for researchers in the field.

Introduction: The Significance of Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a versatile template for interacting with complex biological targets. When a chiral center is introduced, as is the case with substituted piperidine-4-carboxylic acids, the three-dimensional arrangement of atoms can lead to significant differences in how each enantiomer interacts with a chiral biological macromolecule, such as a receptor or enzyme.

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid presents such a case. The 3,4-dimethoxybenzoyl group, a common feature in molecules with diverse biological activities, coupled with the carboxylic acid moiety on the piperidine ring, creates a molecule with significant potential for targeted therapeutic intervention.[3] This guide will dissect the importance of resolving the racemic mixture into its individual enantiomers to unlock potentially enhanced potency and selectivity.

Physicochemical Characterization: A Comparative Overview

The initial characterization of any potential therapeutic agent involves a thorough analysis of its physicochemical properties. While enantiomers share identical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with chiral environments, such as chiral chromatographic phases or polarized light, reveals their distinct nature.

PropertyRacemic Mixture(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₅H₁₉NO₅C₁₅H₁₉NO₅C₁₅H₁₉NO₅
Molecular Weight 293.32 g/mol 293.32 g/mol 293.32 g/mol
Appearance White to off-white solidWhite crystalline solidWhite crystalline solid
Melting Point >300 °C[4]Specific to enantiomerSpecific to enantiomer
Optical Rotation Specific rotation [α]Opposite specific rotation [-α]
Solubility Sparingly soluble in waterSimilar to racemateSimilar to racemate
Chiral HPLC Retention Time Single peak on achiral columnDistinct retention timeDistinct retention time

Table 1: Comparative Physicochemical Properties. Note that while many physical properties are identical, the optical rotation and behavior on a chiral stationary phase are distinguishing features of the enantiomers.

Synthesis and Chiral Resolution

The synthesis of the racemic 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid can be achieved through standard acylation of piperidine-4-carboxylic acid.[2] The critical step for this comparative analysis is the resolution of the enantiomers. A common and effective method for the resolution of chiral carboxylic acids is through the formation of diastereomeric salts or amides.[5][6]

Experimental Protocol: Chiral Resolution via Diastereomeric Amide Formation

This protocol outlines a representative method for resolving the racemic mixture using a chiral amine, such as (R)-(+)-α-methylbenzylamine.

  • Amide Coupling: The racemic carboxylic acid is coupled with an enantiomerically pure amine (e.g., (R)-(+)-α-methylbenzylamine) using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or EDC/HOBt to form a mixture of diastereomeric amides.[6]

  • Diastereomer Separation: The resulting diastereomers, which now have different physical properties, are separated by flash column chromatography on silica gel.

  • Hydrolysis: The separated diastereomeric amides are then hydrolyzed under acidic or basic conditions to yield the individual (R)- and (S)-enantiomers of the carboxylic acid and recover the chiral auxiliary.

  • Purity Assessment: The enantiomeric excess (e.e.) of the resolved products is determined by chiral high-performance liquid chromatography (HPLC).[7]

Figure 1: Workflow for chiral resolution.

Comparative Biological Activity: A Hypothetical Case Study

Based on the structural motifs present in 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, we hypothesize its interaction with a novel G-protein coupled receptor (GPCR), designated as Target X, which is implicated in inflammatory pathways. The following data, while illustrative, demonstrates the potential for stereospecific activity.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay was performed using membranes from cells overexpressing Target X. The ability of the racemic mixture and the individual enantiomers to displace a specific radioligand was measured to determine their binding affinity (Ki).

CompoundBinding Affinity (Ki, nM)
Racemic Mixture15.8 ± 2.1
(R)-Enantiomer125.3 ± 10.7
(S)-Enantiomer 1.2 ± 0.3

Table 2: Comparative Binding Affinities for Target X. The (S)-enantiomer demonstrates significantly higher affinity for the target receptor compared to the (R)-enantiomer and the racemic mixture.

Functional Activity: cAMP Accumulation Assay

To assess the functional consequence of receptor binding, a cyclic AMP (cAMP) accumulation assay was conducted. Agonist binding to Target X is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

CompoundPotency (EC₅₀, nM)Efficacy (% Inhibition)
Racemic Mixture25.4 ± 3.555 ± 4%
(R)-Enantiomer> 100012 ± 2%
(S)-Enantiomer 2.8 ± 0.5 98 ± 5%

Table 3: Comparative Functional Activity at Target X. The (S)-enantiomer acts as a potent and full agonist, while the (R)-enantiomer is largely inactive. The racemic mixture displays intermediate potency and reduced efficacy, suggesting the (R)-enantiomer may act as a partial antagonist or simply dilute the concentration of the active (S)-enantiomer.

G cluster_ligand Ligand Binding cluster_receptor Target X (GPCR) cluster_signaling Downstream Signaling S_enantiomer (S)-Enantiomer High Affinity GPCR Receptor Binding Pocket S_enantiomer->GPCR Potent Agonist R_enantiomer (R)-Enantiomer Low Affinity R_enantiomer->GPCR Weak Interaction Racemate Racemic Mixture Intermediate Affinity Racemate->GPCR Partial Agonist Effect AC Adenylyl Cyclase GPCR->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Biological Response (Anti-inflammatory) cAMP->Response

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Characterization

Before any disposal procedures are initiated, a thorough understanding of the potential hazards is paramount. Based on its chemical structure, 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid should be handled as a compound with the potential for the following hazards:

  • Irritation: As a carboxylic acid derivative, it may cause skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: In powdered form, inhalation of dust should be avoided as it may lead to respiratory irritation.[1][2]

  • Toxicity: While specific toxicity data is unavailable, piperidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3] Therefore, a conservative approach assuming moderate toxicity is warranted.

  • Environmental Hazard: Many organic compounds can be harmful to aquatic life.[3] As such, direct release to the environment must be prevented.

In the absence of specific data, it is prudent to treat this compound with a high degree of caution. All laboratory personnel handling this chemical must be familiar with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[4][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable. Before handling 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

PPE ItemSpecification
Eye/Face Protection ANSI Z87.1 compliant safety goggles/face shield
Hand Protection Nitrile rubber gloves (or other compatible material)
Body Protection Cotton lab coat, chemical-resistant apron as needed
Respiratory Protection Use within a certified chemical fume hood
III. Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid waste requires a systematic approach, from waste segregation at the point of generation to final collection by trained professionals.

A. Waste Segregation and Containerization

  • Designate a Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with the waste. For this organic acid, a high-density polyethylene (HDPE) or glass container is suitable.[7]

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid".[9] Include the approximate concentration if it is in a solution.

B. On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation in a designated SAA.[8][9] This area must be under the direct control of laboratory personnel.

  • Storage Conditions:

    • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the container closed at all times, except when adding waste.[8]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8][10]

C. Disposal of Different Forms of Waste

  • Solid Waste: Unused or contaminated solid 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid should be transferred directly into the designated hazardous waste container. Avoid creating dust by handling it carefully within a fume hood.[10]

  • Solutions:

    • Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.[11] Collect them in the designated hazardous waste container. For acidic waste, some institutions may have procedures for neutralization to a pH between 5.0 and 12.5 before collection, but always consult your institution's Environmental Health and Safety (EHS) department first.[8]

    • Organic Solvent Solutions: Solutions of the compound in organic solvents should be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated organic waste, as per your institution's guidelines.[12]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be placed in a sealed bag and disposed of as solid hazardous waste.

D. Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in the hazardous waste container.[10] For a liquid spill, absorb it with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

IV. Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_containment Containment & Labeling cluster_accumulation On-site Accumulation cluster_disposal Final Disposal start Waste Generated (Solid, Solution, Contaminated Material) segregate Segregate as Hazardous Waste start->segregate Characterize container Select Compatible Container (HDPE or Glass) segregate->container Prepare labeling Label Container: 'Hazardous Waste' Full Chemical Name container->labeling Identify saa Store in Satellite Accumulation Area (SAA) labeling->saa Store storage_cond Secondary Containment Keep Closed Store Away from Incompatibles saa->storage_cond Maintain ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage_cond->ehs_pickup Finalize

Caption: Disposal workflow for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

V. Regulatory Compliance

All chemical waste disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] It is the responsibility of the waste generator to ensure that all waste is properly characterized, stored, and disposed of in accordance with these regulations.[9][13] Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable rules.

By adhering to this comprehensive disposal guide, laboratory professionals can effectively manage waste generated from 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, thereby fostering a safe and environmentally responsible research environment.

References

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Navigating the Safe Handling of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the meticulous handling of novel chemical entities is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. As this compound's toxicological properties have not been fully elucidated, a cautious and informed approach is paramount.[1]

Hazard Assessment and Triage: Understanding the Molecule

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a substituted benzoylpiperidine derivative. While specific toxicity data is limited, an analysis of its structural components—a piperidine ring, a carboxylic acid, and a dimethoxybenzoyl group—informs a robust safety protocol. The piperidine moiety, a foundational element in many bioactive compounds, can exhibit toxic properties if inhaled, ingested, or absorbed through the skin.[1][2][3] The dimethoxybenzoyl group, while generally stable, may contribute to the overall toxicological profile and reactivity. Therefore, it is prudent to treat this compound as potentially harmful and an irritant to the skin, eyes, and respiratory system.[1][4]

Hazard Classification (Assumed)Potential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, absorbed through the skin, or inhaled.[1][2]Ingestion, Skin Contact, Inhalation
Skin Corrosion/IrritationMay cause skin irritation.[4][5]Skin Contact
Serious Eye Damage/IrritationMay cause serious eye irritation.[4][5]Eye Contact
Respiratory Tract IrritationMay cause respiratory tract irritation upon inhalation of dust.[4]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical control measure rooted in the chemical's properties. Given the unknown long-term health effects, barrier protection is non-negotiable.

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory to prevent contact with airborne particles or splashes.[2][6] In situations with a higher risk of splashing, such as during bulk transfers or solution preparations, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are essential.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A laboratory coat is required to protect against incidental contact. For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) must be used.[2]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your research.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[1][2] The container must be kept tightly closed to prevent the absorption of moisture and contamination.

Weighing and Aliquoting

This stage presents the highest risk of generating airborne particles.

Step-by-Step Protocol:

  • Preparation : Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment : Perform all weighing and handling of the solid compound within the fume hood.

  • Dispensing : Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid any actions that could create dust.

  • Cleaning : After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.

  • Sealing : Tightly seal both the primary stock container and the container with the weighed aliquot before removing them from the fume hood.

Dissolution and Use in Reactions

When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, consider cooling the vessel in an ice bath. All reactions involving this compound should be carried out in a well-ventilated fume hood.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Verify Fume Hood Function Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Equipment React->Decontaminate Waste Segregate & Dispose Waste Decontaminate->Waste

Caption: A streamlined workflow for the safe handling of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination.

  • Small Spills (Solid) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a sealable container labeled for chemical waste.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.

    • Prevent entry into the affected area until cleared by EHS personnel.

Decontamination : All glassware and equipment that have been in contact with the compound should be thoroughly cleaned. A triple rinse with an appropriate solvent, followed by washing with soap and water, is recommended.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental protection.

  • Solid Waste : Unused or contaminated solid 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Solutions containing this compound, as well as the initial solvent rinses from decontamination, should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Consult Local Regulations : Always adhere to your institution's and local regulations for chemical waste disposal.[2] When in doubt, consult your EHS office for guidance.

By integrating these safety protocols and understanding the rationale behind them, researchers can handle 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid with confidence, ensuring a safe laboratory environment for themselves and their colleagues while maintaining the integrity of their scientific endeavors.

References

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  • Chemos GmbH & Co. KG. Safety Data Sheet: Hexamethylene diacrylate. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

  • Pellegrino, S., Contini, A., Clerici, F., Gori, A., Nava, D., & Gelmi, M. L. (2012). 1 H ‐Azepine‐4‐amino‐4‐carboxylic Acid: A New α,α‐Disubstituted Ornithine Analogue Capable of Inducing Helix Conformations in Short Ala‐Aib Pentapeptides. Chemistry – A European Journal, 18(28), 8705-8715.
  • Harrity, J. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. Chemistry, 22(37), 13000-3.
  • Chem-Station International Edition. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • LOCKSS. DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). [Link]

  • ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • PubMed. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. [Link]

  • PubMed. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. [Link]

  • PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.